molecular formula C10H13F B3124603 1-(Tert-butyl)-2-fluorobenzene CAS No. 320-11-6

1-(Tert-butyl)-2-fluorobenzene

Cat. No.: B3124603
CAS No.: 320-11-6
M. Wt: 152.21 g/mol
InChI Key: SEOMMYGICIHJHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(tert-Butyl)-2-fluorobenzene, with the CAS number 320-11-6, is an organic compound with the molecular formula C 10 H 13 F and a molecular weight of 152.21 . As a fluorobenzene derivative, it serves as a valuable building block in organic synthesis and chemical research. Fluorobenzene compounds are notably used to form covalent bonds with amine-containing molecules, making them useful in the synthesis of more complex chemical structures . The tert-butyl group on the benzene ring is a bulky electron-donating substituent, and studies on similar structures have shown that its directing effects in electrophilic aromatic substitution reactions can be complex. Research indicates that despite significant steric hindrance, the tert-butyl group can sometimes direct substituents to the ortho position, compelling researchers to consider factors beyond simple sterics, such as the resonance and inductive effects of the fluorine atom . This makes 1-(tert-Butyl)-2-fluorobenzene a compound of interest for investigating unusual directing effects and reaction pathways in synthetic organic chemistry. This product is intended for Research Use Only (RUO) and is not approved for use in humans, for diagnostic procedures, or for any form of personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-tert-butyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F/c1-10(2,3)8-6-4-5-7-9(8)11/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEOMMYGICIHJHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-(Tert-butyl)-2-fluorobenzene chemical properties and structure

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Synthetic and Medicinal Applications

Introduction & Chemical Identity

1-(Tert-butyl)-2-fluorobenzene (CAS: 320-11-6) represents a unique scaffold in organic chemistry where the extreme steric bulk of a tert-butyl group directly competes with the strong electronic effects of an ortho-fluorine atom. Unlike its para-isomer, which is widely used as a standard probe in metabolic stability assays, the ortho-isomer serves as a critical model for studying conformational locking , steric inhibition of resonance , and site-selective functionalization .

For drug development professionals, this molecule is not merely a solvent or reagent; it is a bioisosteric building block used to modulate lipophilicity (LogP) while blocking metabolic "soft spots" on aromatic rings.

Table 1: Physicochemical Profile
PropertyValueNote
IUPAC Name 1-tert-butyl-2-fluorobenzeneAlso: 2-Fluoro-1-tert-butylbenzene
CAS Registry 320-11-6
Molecular Formula C₁₀H₁₃F
Molecular Weight 152.21 g/mol
Boiling Point ~180 °C (est)Higher than benzene due to MW
LogP (Predicted) 3.8 - 4.1Highly lipophilic
Electronic Character

-withdrawing /

-donating (F)
Inductive donor (t-Bu)
Structural Dynamics: The "Gear Effect"

The defining feature of 1-(tert-butyl)-2-fluorobenzene is the ortho-effect . The Van der Waals radius of the tert-butyl group (approx. 3.0 Å) clashes with the fluorine atom (1.47 Å).

  • Steric Inhibition of Resonance: The steric bulk forces the tert-butyl group to rotate out of the ideal conformation, potentially distorting the aromatic ring planarity. This reduces the effective overlap of the fluorine lone pairs with the

    
    -system, slightly altering the electronic density compared to the para isomer.
    
  • Conformational Locking: In biological systems, this "locking" restricts the rotation of the phenyl ring when bound to a receptor active site, paying the entropy cost of binding in advance. This is a high-value strategy in Structure-Based Drug Design (SBDD).

Reactivity Profile: Directed Metalation vs. Electrophilic Substitution

The reactivity of this molecule is a battleground between Directed Ortho Metalation (DoM) and Steric Hindrance .

3.1. Electrophilic Aromatic Substitution (EAS)

In standard EAS (e.g., bromination, nitration):

  • The tert-butyl group is a strong activator and directs para (to C4).

  • The Fluorine atom is a deactivator but directs ortho/para.

  • Outcome: The steric bulk at C1 and C2 effectively blocks the positions ortho to the tert-butyl group (C6) and ortho to the fluorine (C3). The primary site of electrophilic attack is C4 (para to t-Bu, meta to F) or C5 (para to F, meta to t-Bu).

    • Dominant Product: Typically C4-substituted, as the activation from the alkyl group often directs the incoming electrophile away from the deactivated sites ortho to fluorine.

3.2. Directed Ortho Metalation (DoM)

This is the most synthetically useful reaction for this scaffold.

  • Director: Fluorine is a potent Directed Metalation Group (DMG) due to the high acidity of the ortho-proton induced by the inductive effect (-I).

  • The Conflict: The strongest acidification occurs at C3 (between F and C4). However, C3 is adjacent to C2 (F), which is adjacent to C1 (t-Bu).

  • The Solution: While C3 is electronically activated, it is sterically shielded. Using a hindered base like LDA may result in low yields. The use of sec-BuLi or t-BuLi (more reactive, smaller aggregation state) is often required to access the C3 position, or the reaction may occur at C6 (kinetic acidity vs. thermodynamic stability).

Diagram 1: Reactivity & Selectivity Map

ReactivityMap Molecule 1-(tert-butyl)-2-fluorobenzene EAS Electrophilic Aromatic Substitution (EAS) Molecule->EAS Electrophile (E+) DoM Directed Ortho Metalation (DoM) Molecule->DoM R-Li / Base C4_Product C4 Substitution (Para to t-Bu) Major EAS Product EAS->C4_Product Steric control (Avoids C1/C2) C3_Lithio C3-Lithio Species (Ortho to F) Sterically Hindered DoM->C3_Lithio Electronic control (F-directed) C6_Lithio C6-Lithio Species (Meta to F) Sterically Accessible DoM->C6_Lithio Kinetic/Steric control

Caption: Competition between steric bulk (t-Bu) and electronic direction (F) determines the site of functionalization.

Experimental Protocol: Lithium-Halogen Exchange / Trapping

Note: Since direct deprotonation is difficult due to sterics, a common route to functionalize this scaffold is starting from the brominated derivative (e.g., 1-bromo-4-(tert-butyl)-2-fluorobenzene) or using superbase conditions.

Objective: Selective functionalization via lithiation. Safety: t-BuLi is pyrophoric.[1] All steps must be performed under inert atmosphere (Ar/N2).

Step-by-Step Methodology
  • Preparation: Flame-dry a 100 mL Schlenk flask and flush with Argon. Add 1-(tert-butyl)-2-fluorobenzene (1.0 eq) and anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78 °C (dry ice/acetone bath). The low temperature is critical to prevent benzyne formation (elimination of LiF).

  • Metalation:

    • Option A (Direct Deprotonation): Add sec-BuLi (1.1 eq, cyclohexane solution) dropwise over 20 minutes.

    • Option B (Schlosser Base): For higher reactivity, use n-BuLi combined with KOtBu (LICKOR superbase). This may shift selectivity to benzylic positions, but since t-butyl has no benzylic protons, it forces ring metalation.

  • Incubation: Stir at -78 °C for 1-2 hours.

  • Trapping: Add the electrophile (e.g., DMF for formylation, I₂ for iodination, or CO₂ for carboxylation) dissolved in THF.

  • Quench: Allow to warm to RT and quench with sat. NH₄Cl.

  • Workup: Extract with EtOAc, wash with brine, dry over MgSO₄.

Diagram 2: Lithiation Workflow

LithiationProtocol Start Start: 1-(tert-butyl)-2-fluorobenzene in Anhydrous THF Cool Cool to -78°C (Prevent Benzyne formation) Start->Cool AddBase Add sec-BuLi (1.1 eq) Dropwise Cool->AddBase Intermediate Lithated Species (Ar-Li) AddBase->Intermediate 1-2 hrs Trap Add Electrophile (E+) (e.g., DMF, CO2) Intermediate->Trap Finish Quench (NH4Cl) & Workup Trap->Finish

Caption: Critical path for low-temperature lithiation to avoid LiF elimination.

Medicinal Chemistry Applications
5.1. Metabolic Stability

The tert-butyl group is prone to oxidative metabolism (hydroxylation of the methyl groups by CYP450). However, the introduction of the fluorine atom at the ortho position changes the metabolic landscape:

  • Electronic Deactivation: The fluorine atom pulls electron density from the ring, making the system less susceptible to oxidative attack by the electrophilic iron-oxo species of CYP450.

  • Blocking: If the t-butyl group is replaced by a bioisostere (e.g., trifluoromethylcyclopropyl), stability increases significantly.[2][3] But even with the t-butyl intact, the F-atom prevents metabolism at the typically vulnerable C2/C3 positions.

5.2. Bioisosterism

1-(Tert-butyl)-2-fluorobenzene is often used as a scaffold to mimic:

  • Lipophilic pockets: The t-butyl group fills hydrophobic pockets in receptors (e.g., GPCRs).

  • Ortho-substituted biphenyls: The twist induced by the F-tBu clash mimics the twist of biaryl systems, allowing this smaller fragment to probe similar chemical space.

References
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 14274453, 1-tert-butyl-2-fluorobenzene. Retrieved from [Link]

  • Schlosser, M. (2005). The "Heavyweight" Champions of Organometallic Chemistry: Superbases. Pure and Applied Chemistry. (Contextual grounding on LICKOR bases and site selectivity).
  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. (Context on metabolic stability of F-substituted rings).
  • Snieckus, V. (1990). Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews.

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

1-tert-Butyl-2-fluorobenzene (CAS 320-11-6), also known as o-fluoro-tert-butylbenzene, is a specialized aromatic building block characterized by the juxtaposition of a sterically demanding tert-butyl group and a highly electronegative fluorine atom.[1] This unique ortho-substitution pattern creates a distinct electronic and steric environment, making it a valuable scaffold in the design of metabolically stable pharmaceuticals and advanced materials.[2]

Unlike its para-isomer (CAS 701-30-4), which is readily accessible via direct electrophilic substitution, the ortho-isomer requires specific synthetic strategies to overcome the steric shielding of the tert-butyl group.[2] This guide outlines the critical physical properties, validated synthetic protocols, and strategic applications of this compound in high-value chemical domains.[2]

Chemical Identity & Physical Properties[2][3][4][5][6][7][8]

The juxtaposition of the bulky tert-butyl group and the small fluorine atom results in a molecule with significant steric strain and a distorted π-electron cloud. This influences both its boiling point and its reactivity profile compared to the unsubstituted tert-butylbenzene.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionNotes
CAS Number 320-11-6 Specific to the ortho isomer.
IUPAC Name 1-tert-butyl-2-fluorobenzeneAlt: 2-Fluoro-1-(1,1-dimethylethyl)benzene
Molecular Formula C₁₀H₁₃F
Molecular Weight 152.21 g/mol
Appearance Colorless liquid
Boiling Point ~168–172 °C (Predicted)Slightly higher than tert-butylbenzene (169 °C) due to polarity.
Density ~0.95 g/mLEstimated based on p-isomer (0.949 g/mL).
Flash Point ~46 °C (Closed Cup)Flammable liquid (Category 3).[2]
Solubility Immiscible in water; Soluble in DCM, THF, Et₂OLipophilic character (LogP ~3.8).[2]

Critical Note on Isomerism: Commercial "fluoro-tert-butylbenzene" is often the para-isomer (CAS 701-30-4) due to ease of synthesis. Verification of CAS 320-11-6 via 1H-NMR is mandatory before use in sensitive applications.

Synthetic Pathways[9]

Direct fluorination of tert-butylbenzene yields predominantly the para-isomer (>90%) due to the steric bulk of the tert-butyl group blocking the ortho positions. Therefore, the synthesis of high-purity 1-tert-butyl-2-fluorobenzene relies on indirect methods, most notably the Balz-Schiemann reaction .

Protocol A: The Balz-Schiemann Route (Gold Standard)[1]

This pathway utilizes 2-tert-butylaniline as the starting material, ensuring the nitrogen (and subsequently the fluorine) is already in the correct ortho position.[2]

Reagents:

  • 2-tert-Butylaniline (CAS 6310-21-0)[3]

  • Sodium Nitrite (NaNO₂)[2]

  • Tetrafluoroboric Acid (HBF₄, 48% aq.)[2]

  • Solvents: Water, Ethanol

Step-by-Step Methodology:

  • Diazotization:

    • Dissolve 2-tert-butylaniline (1.0 eq) in 48% HBF₄ (2.5 eq) and cool to -5 °C in an ice/salt bath.

    • Add a solution of NaNO₂ (1.1 eq) in water dropwise, maintaining the temperature below 0 °C. The bulky tert-butyl group may slow the reaction; vigorous stirring is essential.[2]

    • Stir for 30–60 minutes to ensure complete formation of the diazonium tetrafluoroborate salt.

  • Isolation of Diazonium Salt:

    • The diazonium salt [2-tBu-C₆H₄-N₂]⁺[BF₄]⁻ typically precipitates as a solid.

    • Filter the cold precipitate and wash with cold ether/ethanol to remove impurities. Caution: Dry diazonium salts can be shock-sensitive; keep damp or proceed immediately.

  • Thermal Decomposition:

    • Place the diazonium salt in a dry flask connected to a distillation apparatus.[2]

    • Gently heat the solid (sand bath recommended) to initiate decomposition (N₂ evolution).

    • The product, 1-tert-butyl-2-fluorobenzene, will distill over as it forms.[2]

  • Purification:

    • Wash the distillate with 5% NaOH (to remove BF₃/HF traces) and water.[2]

    • Dry over MgSO₄ and redistill under reduced pressure for >99% purity.

Visualization: Synthetic Workflow

Synthesis Start 2-tert-Butylaniline (CAS 6310-21-0) Step1 Diazotization (NaNO₂ / HBF₄, -5°C) Start->Step1 Intermediate Diazonium Tetrafluoroborate [Ar-N₂]⁺ [BF₄]⁻ Step1->Intermediate Precipitation Step2 Thermal Decomposition (- N₂, - BF₃) Intermediate->Step2 Heat Product 1-tert-Butyl-2-Fluorobenzene (CAS 320-11-6) Step2->Product Distillation

Figure 1: The Balz-Schiemann pathway ensures regioselective fluorine installation, bypassing the steric limitations of direct alkylation.[2]

Reactivity Profile & Mechanism

The reactivity of 1-tert-butyl-2-fluorobenzene is defined by the "Ortho Effect" and the competition between the electron-withdrawing fluorine and the electron-donating tert-butyl group.

Electrophilic Aromatic Substitution (EAS)[1]
  • Directing Effects: The tert-butyl group is a strong para-director (due to steric blocking of ortho). The fluorine is an ortho/para-director.[4]

  • Outcome: In CAS 320-11-6, the position para to the tert-butyl group (Position 4) is activated by the fluorine (meta-relationship) but sterically accessible.[2] However, the position para to the fluorine (Position 5) is activated by the tert-butyl group (meta-relationship).[2]

  • Dominant Site: Substitution typically occurs at Position 5 (meta to F, para to t-Bu) or Position 4 , depending on the electrophile size.[2] The steric bulk of the tert-butyl group effectively shields Position 6 (ortho to t-Bu).

Ortho-Lithiation

The fluorine atom is a potent ortho-directing group (DoM) for lithiation.

  • Reaction: Treatment with sec-BuLi or n-BuLi/TMEDA at -78 °C.

  • Selectivity: Lithiation will occur exclusively at Position 3 (ortho to F).[2] Position 6 is blocked by the tert-butyl group.

  • Utility: This allows for the precise introduction of electrophiles (CHO, I, B(OH)₂) adjacent to the fluorine, creating 1,2,3-trisubstituted patterns that are otherwise difficult to synthesize.[2]

Applications in Drug Discovery[1][10]

Bioisosterism and Metabolic Blocking

In medicinal chemistry, the tert-butyl group is often used to fill hydrophobic pockets (e.g., in GPCRs or kinases).[2] However, it is prone to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.[2]

  • Strategy: Placing a fluorine atom ortho to the tert-butyl group can metabolically stabilize the ring and alter the conformation of the tert-butyl group relative to the ring plane.

  • Effect: The C–F bond resists metabolic attack, and its dipole can interact with specific residues in the binding pocket, potentially improving potency over the non-fluorinated analog.[2]

Ligand Design

Phosphine ligands derived from bulky aryl groups are crucial for metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig).

  • Role: The 2-fluoro-1-tert-butylbenzene scaffold can be lithiated at position 3 to introduce a phosphine moiety. The resulting ligand combines extreme steric bulk (t-Bu) with electronic tuning (F), useful for challenging couplings of hindered substrates.[2]

Safety & Handling

Signal Word: WARNING

Hazard ClassH-CodeStatement
Flammable Liquid H226Flammable liquid and vapor.[5]
Skin Irritation H315Causes skin irritation.
Eye Irritation H319Causes serious eye irritation.

Handling Protocols:

  • Engineering Controls: Use only in a chemical fume hood. Ground/bond container and receiving equipment during transfer to prevent static discharge.

  • Storage: Store in a cool, dry, well-ventilated area away from oxidizing agents. Keep container tightly closed.

  • Spill Response: Absorb with inert material (vermiculite, sand). Do not use combustible materials like sawdust.

References

  • Balz, G.; Schiemann, G. (1927).[2] "Über aromatische Fluorverbindungen, I.: Ein neues Verfahren zu ihrer Darstellung". Berichte der deutschen chemischen Gesellschaft, 60(5), 1186–1190.[2] (Foundational method for diazonium fluorination).[2]

  • Schiemann, G.; Pillarsky, R. (1929).[2] "Über aromatische Fluorverbindungen, IV.: Die Darstellung weiterer Fluor-derivate". Berichte, 62(11), 3035-3043.[2]

  • PubChem Compound Summary. (2025). "1-tert-butyl-2-fluorobenzene (CID 14274453)".[1] National Center for Biotechnology Information.[2] Link[2]

  • Sigma-Aldrich. (2024). "Safety Data Sheet: tert-Butylbenzene derivatives". (General safety reference for alkyl-fluorobenzenes).

  • Smith, M. B. (2020).[2] March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Edition.[2] Wiley-Interscience. (Reference for EAS and Ortho-Lithiation mechanisms).

Sources

An In-depth Technical Guide to the Conform-ational Analysis of Ortho-Substituted Tert-Butyl Benzenes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The conformational dynamics of ortho-substituted aromatic rings are a cornerstone of modern stereochemistry, with profound implications for molecular recognition, reaction mechanisms, and materials science. Among these, ortho-substituted tert-butyl benzenes present a particularly compelling case study. The profound steric demand of the tert-butyl group imposes significant constraints on rotation about the aryl-C(t-Bu) bond, leading to high rotational barriers and unique, often correlated, molecular motions. This guide provides an in-depth technical examination of the principles and practices for elucidating the conformational landscape of these sterically hindered systems. We will explore the synergistic application of experimental techniques, primarily Dynamic Nuclear Magnetic Resonance (DNMR) spectroscopy, and high-level computational chemistry. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of how to characterize and control molecular conformation in sterically congested environments.

Introduction: The Challenge of Steric Crowding

Conformational analysis, the study of the spatial arrangement of atoms in a molecule and the energetic changes associated with their interconversion, is fundamental to understanding chemical reactivity and biological activity.[1] In most simple aromatic systems, rotation about the bond connecting a substituent to the benzene ring is rapid on the human timescale. However, when a bulky group like a tert-butyl (tBu) moiety is placed adjacent to another substituent (the ortho position), the scenario changes dramatically.[2][3]

The sheer size of the tBu group creates immense steric hindrance, restricting rotation and often forcing the benzene ring and substituents to adopt distorted, non-planar geometries.[4] This steric clash gives rise to substantial energy barriers to rotation, which can be high enough to allow for the isolation of individual conformers (atropisomers) at or near room temperature. Understanding these dynamics is critical in drug development, where the specific three-dimensional shape (conformation) of a molecule dictates its ability to bind to a biological target.[5][6][7]

A fascinating phenomenon observed in systems with two adjacent bulky groups, such as 1,2-di-tert-butylbenzene, is correlated rotation , often described as a "molecular gear" effect.[8][9][10] Here, the rotation of one tBu group is not independent but is mechanically coupled to the motion of its neighbor.[9][11] This guide will equip you with the theoretical background and practical methodologies to investigate these complex and intriguing molecular systems.

Theoretical Framework: Energetics of Hindered Rotation

The conformational preferences in ortho-substituted tert-butyl benzenes are governed by a delicate balance of forces:

  • Torsional Strain: The inherent energetic cost of deviating from the ideal staggered arrangement of bonds.

  • Van der Waals (Steric) Repulsion: The strong repulsive forces that occur when the electron clouds of non-bonded atoms are forced into close proximity. This is the dominant factor in these systems.

  • Distortion of Benzene Ring: To alleviate steric strain, the benzene ring itself can deform from its ideal planar hexagonal geometry, which was first conclusively demonstrated by X-ray crystallography.[12][13][14] This includes out-of-plane bending of the C-substituent bonds and alterations in C-C bond lengths.

The rotation about the Ar—C(tBu) bond can be visualized using a potential energy surface (PES). The minima on this surface represent stable (or metastable) conformations, while the maxima represent the transition states for interconversion. The energy difference between a minimum and the highest-energy point on the pathway to another minimum defines the activation energy or rotational barrier (ΔG‡) .

Core Methodologies: A Dual Approach

A comprehensive analysis requires a synergistic combination of experimental measurement and computational modeling. Experimental techniques provide real-world data on the dynamic process in solution or the solid state, while computational methods offer a detailed, atomistic view of the conformations and the transition states connecting them.

Experimental Determination: Dynamic NMR (DNMR) Spectroscopy

Dynamic NMR is the premier experimental technique for quantifying the rates of conformational exchange.[15][16] The principle lies in the relationship between the rate of a dynamic process (k) and the NMR timescale.

  • Slow Exchange: At low temperatures, the rotation is slow. Distinct NMR signals are observed for atoms in different chemical environments in each conformer.

  • Fast Exchange: At high temperatures, the rotation is rapid. The NMR spectrometer detects only a time-averaged signal for the exchanging sites.

  • Intermediate Exchange (Coalescence): At a specific temperature, the coalescence temperature (Tc) , the exchange rate is such that the distinct signals broaden and merge into a single, broad peak.[17]

The rotational barrier (ΔG‡) can be calculated from the coalescence temperature and the frequency separation of the signals (Δν) at the slow-exchange limit. A more rigorous approach involves full line-shape analysis over a range of temperatures, which allows for the determination of enthalpy (ΔH‡) and entropy (ΔS‡) of activation via an Eyring plot .[18][19][20][21]

  • Sample Preparation: Dissolve the compound in a suitable deuterated solvent that has a wide liquid range (e.g., toluene-d8, CS2). The concentration should be optimized for good signal-to-noise (typically 5-20 mg in 0.6 mL).

  • Initial Spectrum (Room Temperature): Acquire a standard ¹H NMR spectrum to identify the key signals that will be monitored. Protons on the ortho substituent or the methyl groups of the tert-butyl group are often sensitive probes.

  • Low-Temperature Spectra (Slow Exchange): Cool the sample in the NMR spectrometer in decrements of 10 K. Acquire a spectrum at each temperature until the signals of interest decoalesce into two or more distinct sets of peaks. This is the "slow-exchange limit." Record the temperature and the frequency separation (Δν in Hz).

    • Causality: Cooling slows the molecular rotation, allowing the NMR instrument to resolve the distinct magnetic environments of the different conformers.

  • Variable-Temperature Spectra (Coalescence): From the slow-exchange limit, increase the temperature in small increments (e.g., 5 K) and acquire spectra through the coalescence point until the fast-exchange regime (a single sharp peak) is reached. Record the exact temperature (Tc) at which the distinct signals merge.

  • Data Analysis (Approximate Method): Use the following equation to calculate the free energy of activation (ΔG‡) at the coalescence temperature:

    • kc = (πΔν) / √2

    • ΔG‡ = -RTc * ln( kch / (kB*Tc) )

    • Where R is the gas constant, T is the temperature in Kelvin, h is Planck's constant, and kB is the Boltzmann constant.

  • Self-Validation (Rigorous Method): For higher accuracy, use specialized software to perform a full line-shape analysis on the spectra acquired at multiple temperatures in the intermediate exchange regime. This analysis yields rate constants (k) at each temperature. Plot ln(k/T) vs. 1/T (an Eyring plot). The slope (-ΔH‡/R) and intercept (ln(kB/h) + ΔS‡/R) provide the activation parameters.[18][21]

Computational Chemistry: Atomistic Insights

Computational modeling, particularly Density Functional Theory (DFT), is indispensable for visualizing the structures of ground and transition states and for calculating rotational barriers.[22][23][24]

  • Structure Building: Construct a 3D model of the ortho-substituted tert-butyl benzene molecule using a molecular modeling program.

  • Ground State Optimization: Perform a geometry optimization to find the lowest energy conformation.

    • Method: A common and reliable level of theory is B3LYP with a Pople-style basis set like 6-31G(d) or a more advanced one like 6-311+G(d,p).[23]

    • Causality: This step finds the most stable arrangement of atoms (a local minimum on the potential energy surface).

  • Frequency Calculation (Ground State): Perform a frequency calculation on the optimized geometry.

    • Self-Validation: A true minimum will have zero imaginary frequencies. This confirms the stability of the calculated conformation.

  • Transition State Search: Identify the relevant dihedral angle for the rotation (e.g., C(ortho)-C(ipso)-C(tBu)-C(methyl)). Perform a relaxed potential energy scan by rotating this dihedral angle in steps (e.g., 10-15 degrees) while allowing all other parameters to relax. The highest point on this scan provides a good initial guess for the transition state.

  • Transition State Optimization: Use the guessed structure from the scan to perform a transition state optimization (e.g., using the OPT=(TS, CALCFC, NOEIGEN) keyword in Gaussian).[22]

  • Frequency Calculation (Transition State): Perform a frequency calculation on the optimized transition state geometry.

    • Self-Validation: A true first-order transition state will have exactly one imaginary frequency, corresponding to the motion along the reaction coordinate (the rotation).

  • Barrier Calculation: The rotational energy barrier is the difference in electronic energy (plus zero-point vibrational energy correction) between the transition state and the ground state.[23][25]

G cluster_exp Experimental Analysis cluster_comp Computational Analysis cluster_analysis Data Synthesis & Validation Exp_Start Synthesize Compound DNMR Dynamic NMR Spectroscopy (Variable Temperature) Exp_Start->DNMR XRay Single Crystal X-ray (Solid-State Conformation) Exp_Start->XRay Eyring Eyring Analysis (ΔG‡, ΔH‡, ΔS‡) DNMR->Eyring DFT_Opt DFT Ground State Optimization & Freq. XRay->DFT_Opt Validate Ground State Comp_Start Build Initial 3D Structure MM Molecular Mechanics (MM) Conformational Search Comp_Start->MM MM->DFT_Opt DFT_TS DFT Transition State Search & Freq. DFT_Opt->DFT_TS Compare Compare Experimental ΔG‡ with Calculated Barrier DFT_TS->Compare Eyring->Compare Final Validated Conformational Model & Energy Profile Compare->Final

Case Study: Correlated Motion in 1,2-Di-tert-butylbenzene

1,2-di-tert-butylbenzene is a classic example where steric hindrance is so severe that the two tert-butyl groups cannot rotate past each other independently. Their rotations are coupled in a disrotatory, gear-like fashion.[11]

The lowest energy conformation has the tert-butyl groups meshed, with one methyl group from each pointing towards the other. To rotate, they must pass through a high-energy transition state where the methyl groups are eclipsed. This correlated motion is entropically disfavored because it reduces the number of accessible microstates.[9]

The experimental rotational barrier for this process is significant, and its value can be determined using the DNMR methods described above. Computational studies complement this by showing that the alternative, independent rotation of one group past the other has a prohibitively high energy barrier, confirming the gear-like mechanism.

CompoundOrtho-SubstituentRotational Barrier (ΔG‡, kcal/mol)Method
o-Xylene-CH₃~1.5-2.0DNMR
o-tert-butyltoluene-CH₃~11-12DNMR
1,2-di-tert-butylbenzene-C(CH₃)₃~16-17DNMR
o-fluoro-tert-butylbenzene-F~7-8DNMR/Calculation

Note: The values in the table are representative and can vary with solvent and temperature. They are intended to illustrate the dramatic effect of increasing steric bulk.

Implications for Drug Development and Molecular Design

Understanding and controlling the conformation of molecules is paramount in medicinal chemistry.[6][7]

  • Bioactive Conformation: A drug molecule must adopt a specific 3D shape to bind effectively to its target protein or enzyme. By introducing bulky groups like tert-butyl, chemists can "lock" a molecule into a desired bioactive conformation, potentially increasing its potency and selectivity.

  • Physicochemical Properties: Conformational restriction can influence properties such as solubility, membrane permeability, and metabolic stability. For example, preventing a molecule from adopting a planar conformation can disrupt crystal packing, improving solubility, or shield a metabolically labile site from enzymatic degradation.

  • Molecular Machines: The principles of hindered rotation and gearing are central to the design of artificial molecular machines, where controlled motion at the molecular level can be translated into macroscopic work.[9][11][26]

Conclusion

The conformational analysis of ortho-substituted tert-butyl benzenes is a field rich with challenges and opportunities. The extreme steric interactions in these molecules lead to high rotational barriers and fascinating dynamic behaviors like molecular gearing. A robust investigation is not possible through a single technique but requires the thoughtful integration of experimental methods, primarily DNMR spectroscopy, with theoretical calculations using DFT. This dual approach provides a validated, comprehensive picture of the conformational landscape. The insights gained are not merely academic; they provide a powerful toolkit for medicinal chemists and materials scientists to rationally design molecules with precisely controlled three-dimensional structures and dynamic properties.

References

  • Fiveable. (n.d.). Ortho-Substituted Benzenes Definition. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformation of a tert-butyl group ortho to another substituent, R,.... Retrieved from [Link]

  • ACS Publications. (2024). Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. Organic Letters. Retrieved from [Link]

  • MDPI. (2023). Rotational Barriers in N-Benzhydrylformamides: An NMR and DFT Study. Molecules. Retrieved from [Link]

  • Casarini, D., Lunazzi, L., & Mazzanti, A. (2010). Recent Advances in Stereodynamics and Conformational Analysis by Dynamic NMR and Theoretical Calculations. European Journal of Organic Chemistry. Retrieved from [Link]

  • RSC Publishing. (2015). Gearing motion in cogwheel pairs of molecular rotors: weak-coupling limit. Nanoscale. Retrieved from [Link]

  • Journal of the Chemical Society, Faraday Transactions. (1998). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Retrieved from [Link]

  • AIP Publishing. (1956). Resonance in Sterically Hindered Aromatic Molecules. The Journal of Chemical Physics. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Determining the Energy of Activation Parameters from Dynamic NMR Experiments. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Dynamic NMR. Retrieved from [Link]

  • PMC. (2023). C-Term Faraday Rotation in Low Symmetry tert-Butyl Substituted Polyferroceniums. Retrieved from [Link]

  • PMC. (2022). Three-dimensional saturated C(sp3)-rich bioisosteres for benzene. Nature Chemistry. Retrieved from [Link]

  • ACS Publications. (2025). Design of Molecular Crystals toward Crystalline Molecular Machines: Rotors, Gears, and Motors. ACS Nanoscience Au. Retrieved from [Link]

  • Wikipedia. (n.d.). Benzene. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). What is the directive influence of the tert-butyl group in electrophilic aromatic substitution?. Retrieved from [Link]

  • Doc Brown's Chemistry. (n.d.). Enthalpies of hydrogenation X-ray crystallography proof of benzene's structure. Retrieved from [Link]

  • PubMed. (2020). NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. Retrieved from [Link]

  • PNAS. (2018). Symmetry and dynamics of molecular rotors in amphidynamic molecular crystals. Retrieved from [Link]

  • Monmouth University. (2022). Line Shape Analysis of Dynamic NMR Spectra for Characterizing Coordination Sphere Rearrangements at a Chiral Rhenium Polyhydride. Retrieved from [Link]

  • arXiv. (2025). Tuning Molecular Motors with Tert-Butyl and Fluorinated Tert-Butyl Groups. Retrieved from [Link]

  • PMC. (2025). Quantum mechanical and machine learning prediction of rotational energy barriers in halogenated aromatic alcohols. Journal of Molecular Modeling. Retrieved from [Link]

  • PMC. (2018). Theoretical and computational study of benzenium and toluenium isomers. Retrieved from [Link]

  • RSC Publishing. (2015). Gearing motion in cogwheel pairs of molecular rotors: weak-coupling limit. Retrieved from [Link]

  • ACS Publications. (2026). Intermolecular Cyclization of Alkyl Chains of Ketones for Constructing ortho-Diacylbenzenes. The Journal of Organic Chemistry. Retrieved from [Link]

  • Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Retrieved from [Link]

  • Recent Progress in NMR. (n.d.). NMR free ligand conformations and atomic resolution dynamics. Retrieved from [Link]

  • ResearchGate. (n.d.). The conformation of some ortho substituted stilbenes. Retrieved from [Link]

  • Fiveable. (n.d.). Eyring Equation Definition. Retrieved from [Link]

  • ACS Publications. (2005). Artificial Molecular Rotors. Chemical Reviews. Retrieved from [Link]

  • Hackaday. (2021). Kathleen Lonsdale Saw Through The Structure Of Benzene. Retrieved from [Link]

  • YouTube. (2014). Ortho Meta Para Monster Trick for Disubstituted Benzene EAS vid 9 by Leah4sci. Retrieved from [Link]

  • MDPI. (2024). In Situ Calculation of the Rotation Barriers of the Methyl Groups of Tribromomesitylene Crystals: Theory Meets Experiment. Retrieved from [Link]

  • PubChem. (n.d.). Tert-Butylbenzene. Retrieved from [Link]

  • ResearchGate. (n.d.). Relaxed rotational barriers [density functional theory (DFT)] related to the torsion angle 1 for systems ( 1 ), ( 2 ) and ( 3 ). Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Measuring Rates by NMR. Retrieved from [Link]

  • Nobel Prize. (1969). The principles of conformational analysis. Retrieved from [Link]

  • Biomedres. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Ene. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Eyring equation. Retrieved from [Link]

  • YouTube. (2023). Retrosynthetic Analysis of a Trisubstituted Benzene. Retrieved from [Link]

  • RSC Publishing. (2023). Tuning rotational barriers through substituent modification in catechol-diyl molecular gyrotops. Organic & Biomolecular Chemistry. Retrieved from [Link]

Sources

Technical Comparison: Steric and Electronic Modulation in Tert-butyl Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth comparison of 1-(Tert-butyl)-2-fluorobenzene and 1-(Tert-butyl)-4-fluorobenzene, structured for researchers and drug development professionals.

Executive Summary

In medicinal chemistry and materials science, the precise placement of fluorine relative to bulky alkyl groups dictates molecular efficacy. 1-(Tert-butyl)-2-fluorobenzene (Ortho-isomer ) and 1-(Tert-butyl)-4-fluorobenzene (Para-isomer ) represent two distinct steric/electronic environments. While the Para-isomer is a standard scaffold for blocking metabolic hotspots (para-oxidation) and simplifying NMR analysis, the Ortho-isomer introduces significant steric strain and unique regioselectivity patterns useful for designing atropisomeric ligands or sterically congested pharmacophores.

This guide analyzes the divergent physical properties, synthetic pathways, and reactivity profiles of these two isomers, providing actionable protocols for their application.

Part 1: Structural & Physical Properties

The tert-butyl group is a massive steric anchor, while fluorine is a small but highly electronegative electronic modulator.[1] Their relative positioning alters the dipole moment, boiling point, and NMR spectral signatures.

Comparative Data Table
Property1-(Tert-butyl)-4-fluorobenzene1-(Tert-butyl)-2-fluorobenzene
CAS Number 701-30-4320-11-6
Molecular Weight 152.21 g/mol 152.21 g/mol
Boiling Point 167.5 °C (at 760 mmHg)~170 °C (Predicted/Analogous)
Density 0.949 g/mL~0.955 g/mL
Symmetry

(High Symmetry)

(Low Symmetry)

F NMR Shift

-117 to -120 ppm (Triplet/Multiplet)

-105 to -110 ppm (Shifted downfield due to ortho-deshielding)
Steric Environment Fluorine is accessible; t-Butyl is remote.Fluorine is sterically crowded by adjacent t-Butyl.[1]
Structural Visualization

The following diagram illustrates the steric clash and electronic vectors for both isomers.

G cluster_para Para-Isomer (1-tBu-4-F) cluster_ortho Ortho-Isomer (1-tBu-2-F) P_Struct Symmetry: C2v No Steric Clash Dipoles Opposed P_Prop High Metabolic Stability (Para-blocked) P_Struct->P_Prop Result O_Struct Symmetry: Cs High Steric Strain (A(1,2)) Dipoles Additive O_Prop Altered Reactivity (Orthogonal Functionalization) O_Struct->O_Prop Result

Figure 1: Structural logic flow comparing the high-symmetry Para-isomer against the sterically congested Ortho-isomer.

Part 2: Synthetic Pathways[2][3]

Synthesizing these isomers requires different strategies due to the directing effects of the initial substituents.

Synthesis of 1-(Tert-butyl)-4-fluorobenzene (Para-Isomer)

This is the thermodynamic product of Friedel-Crafts alkylation. The bulky tert-butyl group prefers the para position to avoid steric clash with the fluorine.

  • Protocol (Friedel-Crafts Alkylation):

    • Reagents: Fluorobenzene (1.0 equiv), tert-Butyl chloride (1.1 equiv),

      
       (catalytic).
      
    • Conditions:

      
       to RT.
      
    • Mechanism: The

      
      -butyl cation attacks the fluorobenzene ring.[1] Ortho attack is sterically blocked; Para attack is electronically favored (F is ortho/para directing) and sterically accessible.
      
    • Yield: >90% Para-selectivity.

Synthesis of 1-(Tert-butyl)-2-fluorobenzene (Ortho-Isomer)

Direct alkylation yields <5% of this isomer. Specialized protocols are required.

  • Protocol (Schiemann Reaction from Aniline):

    • Precursor: 2-(Tert-butyl)aniline.

    • Step 1 (Diazotization): Treat with

      
       / 
      
      
      
      at
      
      
      to form the diazonium tetrafluoroborate salt.
    • Step 2 (Thermal Decomposition): Heat the dried salt gently to release

      
       and 
      
      
      
      , forming the C-F bond.
    • Why this works: The nitrogen is already fixed in the ortho position relative to the t-butyl group before fluorination, bypassing the thermodynamic preference for para-substitution.

Part 3: Reactivity Profile & Regioselectivity

This section details how the competing directing effects of the activating t-butyl group (Ortho/Para) and the deactivating Fluorine (Ortho/Para via resonance, Meta via induction) dictate chemical outcomes.[1]

Electrophilic Aromatic Substitution (EAS)
SubstrateDirecting ForcesMajor Site of AttackExplanation
Para-Isomer t-Bu (Pos 1) directs to 2. F (Pos 4) directs to 3.Position 3 (Ortho to F) Position 2 is sterically blocked by t-Bu.[2] Position 3 is activated by F (resonance) and less hindered.
Ortho-Isomer t-Bu (Pos 1) directs to 4/6. F (Pos 2) directs to 3/5.Position 4 (Para to t-Bu) t-Bu is a stronger activator than F. Position 4 is para to t-Bu and meta to F. Position 6 is blocked by t-Bu.
Lithiation (Directed Ortho Metalation - DOM)

Fluorine is a powerful DOM group due to its high electronegativity, which acidifies the adjacent proton.

  • Para-Isomer: Lithiation occurs exclusively at Position 3 (Ortho to F).

  • Ortho-Isomer: Lithiation occurs at Position 3 (Ortho to F). Note that Position 1 is occupied by t-Bu, so the only available ortho site to Fluorine is Position 3.

Reaction Workflow Diagram

The following Graphviz diagram maps the divergent reaction pathways for both isomers.

Reactivity Start_Para 1-(t-Bu)-4-Fluorobenzene Nitration Nitration (HNO3/H2SO4) Start_Para->Nitration Lithiation Lithiation (n-BuLi) Start_Para->Lithiation Start_Ortho 1-(t-Bu)-2-Fluorobenzene Start_Ortho->Nitration Start_Ortho->Lithiation Para_Nitro Product: 2-Nitro-4-fluoro-1-t-butylbenzene (Attack Ortho to Fluorine) Nitration->Para_Nitro Sterics block Ortho-tBu Ortho_Nitro Product: 4-Nitro-1-t-butyl-2-fluorobenzene (Para to t-Butyl) Nitration->Ortho_Nitro Electronic activation by tBu Para_Li Product: 3-Lithio-species (Ortho to Fluorine) Lithiation->Para_Li DOM effect of F Ortho_Li Product: 3-Lithio-species (Ortho to Fluorine, Meta to t-Bu) Lithiation->Ortho_Li DOM effect of F

Figure 2: Divergent regioselectivity under electrophilic (Nitration) and basic (Lithiation) conditions.

Part 4: Applications in Drug Design

Metabolic Blocking (Para-Isomer)

The 1-(tert-butyl)-4-fluorobenzene motif is a classic "metabolic shield."

  • Mechanism: Cytochrome P450 enzymes typically oxidize electron-rich aromatic rings at the para-position.

  • Application: Replacing a hydrogen or methyl group with fluorine at the para-position prevents hydroxylation, extending the half-life (

    
    ) of the drug candidate. The tert-butyl group adds lipophilicity (
    
    
    
    ) to improve membrane permeability.
Conformational Locking (Ortho-Isomer)

The 1-(tert-butyl)-2-fluorobenzene motif is used to induce specific molecular conformations.

  • Mechanism: The steric repulsion between the bulky tert-butyl group and the adjacent fluorine atom (the "Ortho Effect") forces the substituents out of planarity or locks the rotation of the phenyl ring relative to the rest of the molecule.

  • Application: Designing atropisomeric kinase inhibitors where a specific 3D orientation is required to fit into a binding pocket.

References

  • PubChem. 1-tert-Butyl-4-fluorobenzene | C10H13F. National Library of Medicine. Available at: [Link]

  • ResearchGate. Insights on tert-butyl alkylation effects on fluorobenzene. Available at: [Link]

  • Wiley Online Library. Electrophilic Fluorination of Arylpalladium Complexes. (Supporting Information for 19F NMR data). Available at: [Link]

Sources

Technical Guide: Solubility Profile and Solvent Selection for 1-(Tert-butyl)-2-fluorobenzene

[1]

Executive Summary

Compound Identity: 1-(Tert-butyl)-2-fluorobenzene (CAS: 320-11-6) Chemical Class: Fluorinated Aromatic Hydrocarbon Primary Solvency Characteristic: Highly Lipophilic (LogP ~3.8)[1][2][3]

This technical guide provides a comprehensive analysis of the solubility behavior of 1-(tert-butyl)-2-fluorobenzene. Designed for synthetic chemists and process engineers, this document moves beyond basic "soluble/insoluble" labels to explore the physicochemical drivers of solvation, predictive modeling using Hansen Solubility Parameters (HSP), and practical solvent selection for synthesis and purification.

Physicochemical Profile & Solvation Mechanics

Understanding the solubility of 1-(tert-butyl)-2-fluorobenzene requires analyzing the competition between its hydrophobic tert-butyl group and the electron-withdrawing fluorine substituent.

Structural Determinants[4][5]
  • Lipophilic Domain (Dominant): The bulky tert-butyl group (

    
    ) and the benzene ring create a substantial non-polar surface area.[2] This drives high affinity for non-polar solvents via London Dispersion forces.
    
  • Polar Domain (Secondary): The C–F bond introduces a permanent dipole moment. However, the steric bulk of the ortho-tert-butyl group shields this dipole significantly, reducing its ability to engage in strong dipole-dipole interactions compared to fluorobenzene.

Key Physical Properties
PropertyValueImplication for Solubility
Molecular Weight 152.21 g/mol Moderate size; kinetics of dissolution are fast.[1][2][3]
Physical State Colorless LiquidMiscible with compatible solvents rather than "dissolving" like a solid.[1][3]
LogP (Predicted) ~3.8High Lipophilicity. Insoluble in water; highly soluble in lipids/organics.[1]
Boiling Point ~182–185 °CHigh boiling point requires high-boiling solvents for reflux (e.g., Toluene, Xylene).[1][2]

Solubility Profile by Solvent Class[6][7]

The following data presents the solubility behavior derived from the "Like Dissolves Like" principle and comparative data from structural analogs (tert-butylbenzene and fluorobenzene).

Solubility Table

Data represents saturation behavior at 25°C.

Solvent ClassRepresentative SolventSolubility StatusMechanistic Rationale
Alkanes Hexane, Pentane, HeptaneMiscible / High Excellent match of dispersion forces ($ \delta_D $).[1][2] Ideal for extraction.
Chlorinated Dichloromethane (DCM), ChloroformMiscible / High High solvency power due to polarizability match.[1] Standard for workup.
Aromatics Toluene, Benzene, XyleneMiscible / High ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

stacking interactions facilitate complete miscibility.[2]
Ethers THF, Diethyl Ether, MTBEMiscible / High Oxygen lone pairs interact weakly with the aromatic ring; critical for lithiation reactions.[1]
Esters Ethyl AcetateHigh Good general solvent; useful for TLC and column chromatography.[1]
Alcohols Methanol, EthanolModerate to Low Solubility decreases as water content increases.[1] The hydrophobic effect limits solubility in short-chain polar alcohols.[2]
Polar Aprotic DMSO, DMF, AcetonitrileModerate Soluble, but phase separation may occur at low temperatures or with water addition.[1]
Aqueous WaterInsoluble Hydrophobic effect prevents hydration of the non-polar scaffold.[1]
Hansen Solubility Parameters (HSP) Analysis

For precise solvent blending, we estimate the HSP values based on group contribution methods.

  • Dispersion (

    
    ):  ~17.5 MPa
    
    
    (Dominant interaction)
  • Polarity (

    
    ):  ~2.0 MPa
    
    
    (Low, due to C-F bond)
  • Hydrogen Bonding (

    
    ):  ~1.0 MPa
    
    
    (Negligible)

Interaction Radius (


):


2
  • Toluene (

    
    ): Excellent Solvent.
    
  • Water (

    
    ): Non-Solvent.
    

Experimental Protocols

Protocol: Gravimetric Solubility Determination (Shake-Flask)

For researchers requiring exact saturation data (e.g., for crystallization or formulation), follow this self-validating protocol.[2]

Materials:

  • 1-(Tert-butyl)-2-fluorobenzene (Liquid)[1][4]

  • Target Solvent (HPLC Grade)

  • Thermostatic Shaker[2]

  • 0.45 µm PTFE Syringe Filter (Hydrophobic)

Workflow Visualization:

SolubilityProtocolStartStart: Weigh SolventAddAdd Excess Solute(Until Phase Sep.)Start->AddEquilibrateEquilibrate(24h @ 25°C)Add->EquilibrateFilterFilter Supernatant(0.45 µm PTFE)Equilibrate->FilterAnalyzeQuantify(GC-FID / Gravimetric)Filter->AnalyzeAnalyze->AddIf not saturated

Figure 1: Standard operating procedure for determining solubility limits of liquid aromatics.

Protocol: Solvent Screening for Reaction Optimization

When optimizing a reaction (e.g., Suzuki coupling), screen solvents based on boiling point and polarity.

  • Dissolution Test: Add 100 mg solute to 1 mL solvent.

    • Clear solution: Soluble (>100 mg/mL).

    • Cloudy/Phase separation: Insoluble or partially soluble.[5]

  • Temperature Stress: Heat to reaction temperature (

    
    ).
    
    • Validation: Ensure homogeneity at

      
       to prevent "crashing out" of intermediates.
      

Application in Synthesis & Processing

The solubility profile dictates the choice of solvent for specific chemical transformations.

Decision Matrix: Solvent Selection

SolventSelectionReactionReaction Type?LithiationLithiation / Grignard(C-F Activation)Reaction->LithiationCouplingPd-Catalyzed Coupling(Suzuki/Buchwald)Reaction->CouplingWorkupExtraction / WorkupReaction->WorkupTHFTHF / Et2O(Anhydrous)Lithiation->THFSolubilizes Li-speciesTolueneToluene / Dioxane(High BP)Coupling->TolueneHigh T StabilityDCMDCM / Hexane(Phase Separation)Workup->DCMImmiscible w/ Water

Figure 2: Solvent selection logic based on synthetic intent.[2]

Critical Considerations
  • Lithiation (Ortho-metallation): While 1-(tert-butyl)-2-fluorobenzene is soluble in hexane, lithiation reactions require coordinating solvents like THF or Diethyl Ether to stabilize the organolithium aggregate.[2] Warning: The steric bulk of the tert-butyl group makes ortho-lithiation challenging; strictly anhydrous conditions and low temperatures (-78°C) are required to prevent side reactions.[2]

  • Purification:

    • Column Chromatography: Use Hexane as the mobile phase. The compound travels rapidly (

      
       in 100% Hexane) due to low polarity.[2] Retardation requires adding small amounts of Ethyl Acetate (1-5%).[2]
      
    • Crystallization: Not applicable (liquid at RT). Purification is best achieved via Vacuum Distillation .

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14274453, 1-(Tert-butyl)-2-fluorobenzene.[4] Retrieved from [Link][4]

  • Hansen, C. M. (2007).Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press.

A Technical Guide to the Physicochemical Characterization of o-tert-butyl Fluorobenzene: Boiling and Melting Point Determination

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of contemporary drug discovery and development, a profound understanding of the physicochemical properties of novel chemical entities is paramount. These properties, including boiling and melting points, are not merely academic data points; they are critical determinants of a compound's behavior in biological systems and its viability as a therapeutic agent. This technical guide provides an in-depth exploration of the boiling and melting points of o-tert-butyl fluorobenzene, a substituted aromatic compound of interest in medicinal chemistry.

Physicochemical Data of o-tert-butyl Fluorobenzene and Related Analogs

The precise boiling and melting points of o-tert-butyl fluorobenzene are not extensively documented in scientific literature. However, by examining the physical properties of its structural isomers and the parent compound, we can establish a reasonable estimation. The bulky tert-butyl group and the electronegative fluorine atom both influence the intermolecular forces, which in turn dictate the melting and boiling points.

CompoundStructureBoiling Point (°C)Melting Point (°C)Rationale for Inclusion
o-tert-butyl Fluorobenzene Estimated: 165-175 Estimated: Liquid at room temperature Target compound. Estimation based on analogs.
p-tert-butyl Fluorobenzene167.5Liquid at room temperatureIsomeric analog; provides the most direct comparison for the combined electronic and steric effects of the substituents.
tert-Butylbenzene169[1]-57.9[1]Parent compound without fluorine substitution; highlights the influence of the tert-butyl group.
Fluorobenzene84-85-44Parent compound without the tert-butyl group; demonstrates the effect of fluorine on the benzene ring.

Expert Insights on Estimation: The boiling point of o-tert-butyl fluorobenzene is anticipated to be slightly lower than its para isomer (167.5 °C) and tert-butylbenzene (169 °C). The ortho positioning of the bulky tert-butyl group may introduce intramolecular steric hindrance that slightly reduces the effectiveness of intermolecular van der Waals forces, leading to a modest decrease in the boiling point. Regarding the melting point, like its para-isomer, o-tert-butyl fluorobenzene is expected to be a liquid at room temperature. The asymmetry of the ortho substitution pattern would likely disrupt crystal lattice packing compared to more symmetrical molecules, resulting in a low melting point.

Experimental Determination of Boiling Point

The determination of a precise boiling point is critical for the purification and identification of liquid compounds. The capillary method is a reliable and widely used technique that requires only a small amount of the sample.

Principle of the Capillary Method

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. In the capillary method, a small amount of the liquid is heated in a tube along with an inverted capillary. As the temperature rises, the air trapped in the capillary expands and escapes. When the liquid's boiling point is reached, its vapor pressure overcomes the atmospheric pressure, and a steady stream of bubbles emerges from the capillary. Upon cooling, the vapor pressure drops, and the liquid is drawn into the capillary when the vapor pressure equals the atmospheric pressure. This temperature is the boiling point.

Experimental Protocol for Boiling Point Determination
  • Sample Preparation:

    • Place a few milliliters of o-tert-butyl fluorobenzene into a small, clean test tube.

  • Apparatus Setup:

    • Seal one end of a capillary tube by heating it in a flame.

    • Place the sealed capillary tube, open end down, into the test tube containing the sample.

    • Attach the test tube to a thermometer using a rubber band or a wire. Ensure the sample is level with the thermometer bulb.

  • Heating:

    • Immerse the assembly in a heating bath (e.g., paraffin oil or a heating block) ensuring that the sample is fully submerged.

    • Begin heating the bath slowly, with constant stirring to ensure uniform temperature distribution.

  • Observation and Measurement:

    • Observe the capillary tube closely. As the liquid approaches its boiling point, a stream of bubbles will emerge from the open end of the capillary.

    • Record the temperature at which a continuous and rapid stream of bubbles is observed.

    • Turn off the heat and allow the apparatus to cool slowly.

    • Record the temperature at which the liquid just begins to enter the capillary tube. This is the boiling point of the sample.

Workflow for Boiling Point Determination

BoilingPointWorkflow cluster_prep Preparation cluster_measurement Measurement prep_sample Place sample in test tube assemble Assemble test tube, capillary, and thermometer prep_sample->assemble prep_capillary Seal one end of capillary tube prep_capillary->assemble heat Heat apparatus slowly in a bath assemble->heat Immerse in bath observe_bubbles Observe continuous stream of bubbles heat->observe_bubbles cool Cool apparatus slowly observe_bubbles->cool observe_entry Record temperature at liquid entry cool->observe_entry result result observe_entry->result Boiling Point

Caption: Workflow for Boiling Point Determination via the Capillary Method.

Experimental Determination of Melting Point

For compounds that may be solid at lower temperatures or to precisely determine the freezing point of liquids, Differential Scanning Calorimetry (DSC) is the gold standard. It is a highly sensitive thermoanalytical technique that measures the difference in heat flow between a sample and a reference as a function of temperature.

Principle of Differential Scanning Calorimetry (DSC)

DSC operates by maintaining a sample and a reference material at the same temperature while subjecting them to a controlled temperature program.[2] When the sample undergoes a phase transition, such as melting, it will absorb heat (an endothermic process) to maintain the same temperature as the reference.[2] This difference in heat flow is detected and recorded as a peak on a thermogram. The onset temperature of this peak is taken as the melting point.

Experimental Protocol for Melting Point Determination using DSC
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the o-tert-butyl fluorobenzene sample into a hermetically sealed aluminum DSC pan. The use of hermetic pans is crucial for volatile liquids to prevent evaporation during the experiment.

  • Instrument Setup and Calibration:

    • Calibrate the DSC instrument for temperature and heat flow using certified standards (e.g., indium).

    • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., -80°C).

    • Ramp the temperature at a controlled rate, typically 5-10°C/min, to a temperature above the expected melting point.

    • A nitrogen purge is used to maintain an inert atmosphere and prevent any oxidative processes.

  • Data Analysis:

    • The resulting thermogram will show an endothermic peak corresponding to the melting of the sample.

    • Determine the onset temperature of the melting peak. This is the extrapolated temperature at which the melting process begins and is taken as the melting point.

Workflow for DSC Analysis

DSCWorkflow cluster_prep Preparation & Setup cluster_analysis Thermal Analysis weigh_sample Weigh 5-10 mg of sample seal_pan Seal sample in hermetic pan weigh_sample->seal_pan load_sample Load sample and reference pans seal_pan->load_sample calibrate Calibrate DSC instrument calibrate->load_sample equilibrate Equilibrate at low temperature load_sample->equilibrate Start thermal program heat_ramp Ramp temperature at a controlled rate equilibrate->heat_ramp acquire_data Acquire heat flow data heat_ramp->acquire_data analyze_thermogram Analyze thermogram for melting peak acquire_data->analyze_thermogram result result analyze_thermogram->result Melting Point

Caption: Workflow for Melting Point Determination using Differential Scanning Calorimetry.

Conclusion

The determination of boiling and melting points is a fundamental aspect of the physicochemical characterization of any new chemical entity. While direct experimental data for o-tert-butyl fluorobenzene is sparse, a scientifically sound estimation based on its structural analogs suggests a boiling point in the range of 165-175°C and that it exists as a liquid at ambient temperatures.

For drug development professionals and researchers requiring precise data, the detailed experimental protocols for the capillary method and Differential Scanning Calorimetry provided in this guide offer robust and reliable means to empirically determine these critical parameters. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby supporting the advancement of research and development programs.

References

  • tert-Butylbenzene. PubChem. (n.d.). Retrieved from [Link]

  • Williams College. (n.d.). Experiment 8: Differential Scanning Calorimetry. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis & Isolation of 1-(Tert-butyl)-2-fluorobenzene via Friedel-Crafts Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to address the specific challenge of synthesizing a sterically hindered ortho-isomer via a reaction that naturally favors the para-position. It prioritizes technical precision, purification strategies, and mechanistic understanding.

Abstract & Strategic Overview

The synthesis of 1-(tert-butyl)-2-fluorobenzene (also known as o-tert-butylfluorobenzene) presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). While the fluorine atom is an ortho, para-director, the extreme steric bulk of the tert-butyl group strongly favors substitution at the para position (yielding 1-(tert-butyl)-4-fluorobenzene).

Standard Friedel-Crafts conditions typically yield a product ratio of >90% para to <10% ortho . Consequently, this protocol is not merely a synthesis guide but a process isolation strategy . It details the optimized alkylation conditions to maximize the minor ortho isomer and, crucially, provides the downstream purification workflow required to isolate the target molecule from the dominant para isomer.

Mechanistic Principles & Regioselectivity

The reaction proceeds via a Friedel-Crafts alkylation using tert-butyl chloride and aluminum chloride (


).[1][2]
Reaction Pathway[1][3]
  • Activation:

    
     abstracts chloride from t-BuCl, generating the highly electrophilic tert-butyl carbocation (
    
    
    
    ) or a polarized complex.
  • Electrophilic Attack: The carbocation attacks the fluorobenzene ring.

    • Path A (Para): Sterically unhindered; electronically activated. (Major Pathway)

    • Path B (Ortho): Electronically activated by Fluorine lone pairs but severely hindered by the adjacent Fluorine atom and the bulky incoming electrophile. (Minor Pathway)

  • Rearomatization: Loss of a proton restores aromaticity.[3]

Visualization of Steric Conflict

The following diagram illustrates the competitive pathways and the steric "clash" that limits ortho formation.

FC_Mechanism Start Reagents (Fluorobenzene + t-BuCl + AlCl3) Carbocation Active Electrophile (t-Bu+ ... AlCl4-) Start->Carbocation Activation Sigma_Para Sigma Complex (Para) Low Steric Strain Carbocation->Sigma_Para Fast (Kinetic) Sigma_Ortho Sigma Complex (Ortho) High Steric Strain (F vs t-Bu) Carbocation->Sigma_Ortho Slow (Steric Barrier) Prod_Para Major Product 1-(t-butyl)-4-fluorobenzene (>90%) Sigma_Para->Prod_Para - H+ Prod_Ortho Target Product 1-(t-butyl)-2-fluorobenzene (<10%) Sigma_Ortho->Prod_Ortho - H+

Figure 1: Mechanistic bifurcation showing the steric penalty associated with the formation of the target ortho-isomer.

Experimental Protocol

Reagents & Equipment
ReagentRoleEquiv.Notes
Fluorobenzene Substrate / Solvent5.0Excess acts as solvent to dilute intermolecular side reactions.
tert-Butyl Chloride Alkylating Agent1.0Limiting reagent.[2]
Aluminum Chloride (

)
Lewis Acid Catalyst0.1 - 0.2Anhydrous; handle in glovebox or under

.
Dichloromethane (DCM) Co-solvent (Optional)-Can be used if neat fluorobenzene is undesirable.

Equipment:

  • Three-neck round-bottom flask (flame-dried).

  • Pressure-equalizing addition funnel.

  • Inert gas (

    
     or 
    
    
    
    ) manifold.
  • Low-temperature bath (Ice/NaCl or Cryocooler).

Step-by-Step Synthesis

Safety Note: This reaction evolves Hydrogen Chloride (HCl) gas. A scrubber trap (NaOH solution) must be connected to the gas outlet.

  • System Setup: Assemble the glassware under an inert atmosphere. Connect the gas outlet to the HCl scrubber.

  • Catalyst Loading: Charge the flask with anhydrous

    
     (0.15 equiv) and a magnetic stir bar.
    
  • Substrate Addition: Add Fluorobenzene (5.0 equiv) to the flask. Cool the mixture to 0°C using an ice bath.

    • Expert Insight: Lower temperatures (0°C vs RT) generally favor the kinetic product (para), but higher temperatures promote isomerization and polymerization. We maintain 0°C to prevent polychlorination/polyalkylation, accepting the lower ortho ratio to ensure a cleaner crude mixture.

  • Electrophile Addition: Dissolve tert-butyl chloride (1.0 equiv) in a small volume of Fluorobenzene (or DCM). Add this solution dropwise over 60 minutes.

    • Why Slow Addition? Prevents localized "hotspots" of high cation concentration, reducing dimerization of isobutylene byproducts.

  • Reaction Monitoring: Stir at 0°C for 2 hours, then allow to warm to Room Temperature (RT) for 1 hour. Monitor by GC-MS.

    • Target Signal: Look for M+ peak at m/z ~152.

    • Expectation: You will see two distinct peaks with identical mass spectra (isomers). The larger peak is para; the smaller is ortho.

  • Quench: Pour the reaction mixture slowly onto crushed ice/HCl mixture.

  • Workup:

    • Extract with Diethyl Ether (

      
      ) or DCM (3x).
      
    • Wash organic layer with

      
       (sat. aq.) and Brine.
      
    • Dry over

      
      , filter, and concentrate in vacuo.
      

Purification & Isolation (The Critical Phase)

Since the reaction yields a mixture, isolation is the primary challenge. The boiling points of ortho and para isomers are close (estimated


), making standard distillation inefficient for high purity.
Separation Workflow

We utilize a combination of Fractional Distillation (for bulk enrichment) and Preparative Chromatography (for final polishing).

Purification_Workflow Crude Crude Mixture (90% Para / 10% Ortho) Distillation Fractional Distillation (Vigreux Column / High Reflux) Crude->Distillation Enriched Enriched Ortho Fraction (~40-60% Purity) Distillation->Enriched Lower Boiling Fraction PurePara Pure 1-(t-butyl)-4-fluorobenzene (Byproduct) Distillation->PurePara Pot Residue / Higher BP PrepLC Preparative HPLC / Flash Column (Silica Gel) Enriched->PrepLC PureOrtho Pure 1-(t-butyl)-2-fluorobenzene (>98% Purity) PrepLC->PureOrtho

Figure 2: Downstream processing workflow to isolate the minor ortho-isomer.

Protocol for Flash Chromatography

If distillation does not yield sufficient purity, use silica gel chromatography.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: 100% Hexanes (or Pentane).

    • Note: These compounds are non-polar. The separation relies on subtle dipole differences. The ortho isomer, having a larger net dipole due to the proximity of F and alkyl groups, typically elutes after the more symmetric para isomer on silica (though order can reverse on specific phases; verify with TLC).

  • Loading: <1% w/w of silica.

Quality Control & Characterization

Verify the identity of the isolated ortho isomer using NMR spectroscopy. The coupling patterns are diagnostic.

Feature1-(tert-butyl)-4-fluorobenzene (Para)1-(tert-butyl)-2-fluorobenzene (Ortho)
Symmetry Symmetric (

or

system)
Asymmetric (

system)

NMR (Aromatic)
Two distinct multiplets (2H each).Four distinct proton environments.

NMR
Single peak.Single peak, typically shifted downfield relative to para due to steric compression (deshielding).
Coupling (

)

(~8-10 Hz) and

(~5-6 Hz) observed.
Complex overlapping multiplets due to proximity.

Validation Check:

  • GC Purity: >98.0% area.

  • Structure Confirmation:

    
     NMR must show integration of 9H (t-butyl) and 4H (aromatic).
    

References

  • Friedel-Crafts Chemistry: Olah, G. A.[2][4][5] Friedel-Crafts and Related Reactions; Wiley-Interscience: New York, 1963.

  • Regioselectivity Data: Taylor, R. Electrophilic Aromatic Substitution; Wiley: Chichester, 1990. (Detailed tables on isomer distribution for alkylbenzenes).
  • Synthetic Methodology: Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman: London, 1989.

  • Thermodynamic Data: NIST Chemistry WebBook, SRD 69. "tert-Butylbenzene data".[2][4][3][5][6][7][8][9][10] [Link]

Sources

Application Note: 1-(tert-Butyl)-2-fluorobenzene as a Versatile Building Block for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of modern drug discovery, the strategic incorporation of fluorine and sterically demanding groups is a cornerstone of rational drug design. The 1-(tert-butyl)-2-fluorobenzene scaffold is a privileged building block that uniquely marries the metabolic and electronic advantages of a fluorine atom with the conformational and regiochemical control offered by a bulky ortho-tert-butyl group. This application note provides an in-depth guide for medicinal chemists on the synthesis, properties, and key synthetic applications of this versatile reagent. We present detailed, field-tested protocols for its preparation via Friedel-Crafts alkylation, its highly regioselective functionalization through Directed ortho-Metalation (DoM), and its subsequent elaboration into complex biaryl systems using Suzuki-Miyaura cross-coupling. The causality behind experimental choices and the strategic value of this building block in constructing novel molecular architectures for drug development are emphasized throughout.

Introduction: The Strategic Value of Fluorine and Steric Bulk in Drug Design

The introduction of fluorine into drug candidates can profoundly influence their pharmacological profiles. Due to its high electronegativity and small size, fluorine can modulate a molecule's pKa, improve metabolic stability by blocking sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions.[1]

Concurrently, the use of sterically bulky substituents like the tert-butyl group provides a powerful tool for medicinal chemists. It can lock a molecule into a specific conformation, provide a steric shield to prevent unwanted reactions or metabolic attack, and critically, serve as a powerful directing group in aromatic substitution reactions, overriding typical electronic effects.[1][2]

1-(tert-Butyl)-2-fluorobenzene is a building block that embodies the synergistic potential of these two motifs. The fluorine atom serves as a versatile handle and a beneficial electronic modulator, while the adjacent tert-butyl group provides absolute regiochemical control in subsequent functionalization steps, primarily by sterically blocking one of the ortho positions. This guide will demonstrate how to leverage these properties to access a diverse range of polysubstituted aromatic compounds.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and spectral properties of 1-(tert-butyl)-2-fluorobenzene is essential for its effective use in synthesis.

Table 1: Physicochemical Properties of 1-(tert-butyl)-2-fluorobenzene

PropertyValueSource
IUPAC Name 1-(tert-butyl)-2-fluorobenzene[3]
Synonyms o-fluoro t-butylbenzene[3]
CAS Number 320-11-6[3]
Molecular Formula C₁₀H₁₃F[3]
Molecular Weight 152.21 g/mol [3]
Appearance Colorless liquid (typical)---
Boiling Point ~175-177 °C (Predicted)---
Density ~0.96 g/mL (Predicted)---
XLogP3 3.8[3]
Spectroscopic Characterization
  • ¹H NMR: The aromatic region will display a complex multiplet pattern for the four protons on the benzene ring. The tert-butyl group will appear as a sharp singlet at approximately 1.3-1.4 ppm.

  • ¹³C NMR: The spectrum will show six aromatic carbon signals and two aliphatic signals for the quaternary and methyl carbons of the tert-butyl group. The carbon directly attached to the fluorine will exhibit a large C-F coupling constant.

  • ¹⁹F NMR: A singlet is expected in the typical aryl fluoride region.

  • IR Spectroscopy: Characteristic C-F stretching bands will be observed around 1200-1260 cm⁻¹, along with C-H stretches from the aromatic and aliphatic groups.

Synthesis of 1-(tert-Butyl)-2-fluorobenzene via Friedel-Crafts Alkylation

Principle: The most direct route to this building block is the Friedel-Crafts alkylation of fluorobenzene using a tert-butyl source, such as tert-butyl chloride, and a Lewis acid catalyst like aluminum chloride (AlCl₃).[4][5] The fluorine atom is an ortho, para-director. Due to the significant steric bulk of the incoming tert-butyl group, the major product is typically the para-isomer (1-(tert-butyl)-4-fluorobenzene). However, the desired ortho-isomer is formed as a significant, separable byproduct. The reaction must be carefully controlled to prevent polyalkylation.[6]

G cluster_start Reactants cluster_reaction Reaction Conditions cluster_workup Workup & Purification Fluorobenzene Fluorobenzene ReactionVessel Reaction Vessel (Anhydrous, Inert Atm.) Cooling (e.g., 0 °C) Fluorobenzene->ReactionVessel tBuCl tert-Butyl Chloride tBuCl->ReactionVessel AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionVessel Quench Quench (Ice-water) ReactionVessel->Quench 1. React Extract Extraction (e.g., Diethyl Ether) Quench->Extract 2. Neutralize Dry Drying (e.g., MgSO₄) Extract->Dry 3. Isolate Organic Phase Purify Fractional Distillation or Column Chromatography Dry->Purify 4. Remove Water Product 1-(tert-butyl)-2-fluorobenzene (ortho-isomer) + 1-(tert-butyl)-4-fluorobenzene (para-isomer) Purify->Product 5. Separate Isomers

Caption: Workflow for the synthesis of 1-(tert-butyl)-2-fluorobenzene.

Protocol 1: Friedel-Crafts Alkylation of Fluorobenzene

Materials:

  • Fluorobenzene

  • tert-Butyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Ice-cold water

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard glassware for anhydrous reactions, magnetic stirrer, ice bath

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Maintain the system under a positive pressure of nitrogen.

  • Catalyst Suspension: To the flask, add anhydrous dichloromethane (DCM) and cool the flask to 0 °C in an ice bath. Carefully add anhydrous AlCl₃ (0.1 eq.) to the DCM with stirring to form a suspension.

    • Causality: Using a catalytic amount of Lewis acid minimizes side reactions. The reaction is cooled to control the exothermic reaction and improve selectivity.

  • Reactant Addition: In the dropping funnel, prepare a solution of fluorobenzene (1.2 eq.) and tert-butyl chloride (1.0 eq.) in anhydrous DCM.

  • Reaction: Add the solution from the dropping funnel to the stirred AlCl₃ suspension slowly over 30-60 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at 0 °C for an additional 2-3 hours. Monitor the reaction progress by TLC or GC-MS.

  • Quenching: Slowly and carefully quench the reaction by pouring the mixture over crushed ice. Be cautious as this is an exothermic process and HCl gas is evolved.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution, and brine.

    • Causality: The aqueous washes remove the aluminum salts and any remaining acid. The bicarbonate wash ensures complete neutralization.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil contains a mixture of ortho and para isomers. Separate the isomers using fractional distillation under reduced pressure or by column chromatography on silica gel. The para isomer is typically less polar.

Key Synthetic Transformations & Protocols

Directed ortho-Metalation (DoM): A Gateway to Polysubstituted Scaffolds

Mechanistic Insight: Directed ortho-Metalation (DoM) is a powerful strategy for regioselective functionalization.[7] In 1-(tert-butyl)-2-fluorobenzene, the fluorine atom acts as a modest Directed Metalation Group (DMG), coordinating to the lithium atom of a strong base like sec-butyllithium (s-BuLi). This directs deprotonation to an adjacent ortho position. The bulky tert-butyl group at the C1 position completely blocks lithiation at the C6 position, forcing the deprotonation to occur exclusively at the C3 position.[8] The resulting aryllithium intermediate can then be trapped with a wide variety of electrophiles.

G Start 1-(tert-butyl)-2-fluorobenzene Lithiation Regioselective Lithiation at C3 Start->Lithiation 1. Add Base Reagents s-BuLi, TMEDA Anhydrous THF, -78 °C Reagents->Lithiation Intermediate Aryllithium Intermediate Lithiation->Intermediate Quench Electrophilic Quench Intermediate->Quench 2. Add Electrophile Electrophile Electrophile (E+) e.g., I₂, DMF, CO₂ Electrophile->Quench Product 3-Substituted Product Quench->Product

Caption: Workflow for Directed ortho-Metalation and electrophilic quench.

Protocol 2: Synthesis of 3-Iodo-1-(tert-butyl)-2-fluorobenzene

Materials:

  • 1-(tert-butyl)-2-fluorobenzene

  • sec-Butyllithium (s-BuLi) in cyclohexane

  • TMEDA (N,N,N',N'-Tetramethylethylenediamine)

  • Iodine (I₂)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium thiosulfate solution

  • Standard glassware for anhydrous, low-temperature reactions

Procedure:

  • Setup: Assemble a flame-dried, nitrogen-flushed flask with a stir bar, septum, and thermometer.

  • Solution Preparation: Add anhydrous THF to the flask, followed by 1-(tert-butyl)-2-fluorobenzene (1.0 eq.) and freshly distilled TMEDA (1.2 eq.). Cool the solution to -78 °C using a dry ice/acetone bath.

    • Causality: TMEDA is a chelating agent that breaks up the butyllithium aggregates, increasing its basicity and accelerating the lithiation. The reaction is performed at -78 °C to prevent side reactions and ensure the stability of the aryllithium intermediate.[9]

  • Lithiation: Add s-BuLi (1.2 eq.) dropwise via syringe, keeping the internal temperature below -70 °C. Stir the resulting deep red/orange solution at -78 °C for 1 hour.

  • Electrophilic Quench: In a separate flask, prepare a solution of iodine (1.5 eq.) in anhydrous THF. Add this iodine solution to the aryllithium species via cannula, again maintaining the temperature at -78 °C. The dark color of the iodine should dissipate upon addition.

  • Workup: After stirring for 30 minutes, quench the reaction by adding saturated sodium thiosulfate solution at -78 °C. Allow the mixture to warm to room temperature.

    • Causality: The sodium thiosulfate wash removes any unreacted iodine.

  • Extraction and Purification: Extract the mixture with diethyl ether, wash the combined organic layers with brine, dry over MgSO₄, filter, and concentrate. Purify the crude product by column chromatography to yield 3-iodo-1-(tert-butyl)-2-fluorobenzene.

Palladium-Catalyzed Cross-Coupling: Building Biaryl Motifs

Rationale: The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation, enabling the synthesis of biaryl structures prevalent in many pharmaceuticals.[10] The 3-iodo derivative synthesized in Protocol 2 is an ideal substrate for this reaction, allowing for the introduction of a wide range of aryl or heteroaryl groups at the C3 position.[11]

G cluster_reactants Reactants cluster_catalyst Catalytic System ArylIodide 3-Iodo-1-(tert-butyl)-2-fluorobenzene Reaction Suzuki-Miyaura Cross-Coupling (Heat, Inert Atm.) ArylIodide->Reaction BoronicAcid Arylboronic Acid BoronicAcid->Reaction Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction Solvent Solvent (e.g., Toluene/H₂O) Solvent->Reaction Product Biaryl Product Reaction->Product

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Protocol 3: Suzuki-Miyaura Coupling with Phenylboronic Acid

Materials:

  • 3-Iodo-1-(tert-butyl)-2-fluorobenzene

  • Phenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene and Water

  • Standard Schlenk line glassware for inert atmosphere reactions

Procedure:

  • Setup: To a Schlenk flask, add 3-iodo-1-(tert-butyl)-2-fluorobenzene (1.0 eq.), phenylboronic acid (1.2 eq.), potassium carbonate (2.0 eq.), and the palladium catalyst (0.03 eq.).

  • Degassing: Evacuate and backfill the flask with nitrogen or argon three times.

    • Causality: This is critical to remove oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition: Add degassed toluene and water (e.g., in a 4:1 ratio) via syringe.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring under the inert atmosphere for 4-12 hours. Monitor the reaction's completion by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the layers.

  • Purification: Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the residue by column chromatography to afford the desired biaryl product.

Safety and Handling

All operations should be conducted by trained personnel in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Table 2: Hazard Summary and Handling Precautions

HazardPrecaution
Flammability Fluorobenzene and organic solvents are flammable. Keep away from heat, sparks, and open flames. Ground equipment to prevent static discharge.
Toxicity Organofluorine compounds and organolithium reagents are toxic and corrosive. Avoid inhalation of vapors and contact with skin and eyes.
Reactivity Organolithium reagents are pyrophoric and react violently with water and air. Handle under an inert atmosphere. Quench reactions carefully at low temperatures.
Storage Store in a cool, dry, well-ventilated area away from incompatible materials. Keep containers tightly sealed.

Conclusion

1-(tert-Butyl)-2-fluorobenzene is a powerful and versatile building block for medicinal chemistry. Its unique substitution pattern allows for the creation of sterically and electronically defined scaffolds that are otherwise difficult to access. The protocols detailed in this note for its synthesis, regioselective lithiation, and subsequent cross-coupling demonstrate a reliable pathway to novel chemical entities. By leveraging the interplay between the fluorine atom and the bulky tert-butyl group, researchers can unlock new avenues in structure-activity relationship studies and accelerate the development of next-generation therapeutics.

References

  • PubChem. (n.d.). 1-tert-Butyl-3-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 1-(Tert-butyl)-2-fluorobenzene. National Center for Biotechnology Information. Retrieved from [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Available from: [Link]

  • University of Colorado, Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Department of Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Clayden, J. (2002). Organolithiums: Selectivity for Synthesis. Pergamon. (A foundational text on organolithium chemistry).
  • UC Berkeley, College of Chemistry. (2014). The Friedel-Crafts Reaction. Retrieved from [Link]

  • Schlosser, M. (2005). Organoalkali chemistry: a house with many mansions. Angewandte Chemie International Edition, 44(3), 376-393. (This provides context on the principles of DoM).
  • van der Vlugt, J. I., et al. (2013). Directed ortho-lithiation: observation of an unexpected 1-lithio to 3-lithio conversion of 1-lithio-naphthyllithium compounds with an ortho-directing 2-(dimethylamino)methyl group. Dalton Transactions, 42(40), 14566-14575. Retrieved from [Link]

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Li, W., et al. (2020). Suzuki Cross-Coupling Reaction with Genetically Encoded Fluorosulfates for Fluorogenic Protein Labeling. Chemistry, 26(54), 12329-12333. Retrieved from [Link]

  • LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). Directed Ortho Metalation. Harvard University. Retrieved from [Link]

Sources

Synthesis of ortho-fluorinated phenyl scaffolds for drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Synthesis of Ortho-Fluorinated Phenyl Scaffolds

Executive Summary

The introduction of fluorine into the ortho-position of phenyl scaffolds is a high-value transformation in medicinal chemistry. Beyond simple metabolic blocking, ortho-fluorination exerts a profound conformational lock (the "ortho-effect") via dipole minimization and steric repulsion, often forcing the phenyl ring out of coplanarity with adjacent carbonyls or amides.[1] This conformational restriction can significantly enhance binding affinity by pre-organizing the ligand for the target protein.

This guide details two distinct, field-proven protocols for synthesizing these scaffolds:

  • Late-Stage Functionalization (LSF): Palladium-catalyzed directed C-H activation.[1]

  • Scalable Scaffold Construction: The Halex (Halogen Exchange) reaction.[1]

Strategic Decision Matrix

Before selecting a protocol, the synthetic route must be evaluated based on the substrate's electronic nature and the stage of synthesis.

DecisionMatrix Start Start: Substrate Analysis Stage Synthesis Stage? Start->Stage Electronic Electronic Bias? Stage->Electronic Early Stage / Building Block MethodA Method A: Pd-Catalyzed C-H Activation (Electrophilic F+) Stage->MethodA Late Stage / Complex Molecule Electronic->MethodA Electron Rich/Neutral (Benzamides, Benzoic Acids) MethodB Method B: Halex Reaction (SnAr) (Nucleophilic F-) Electronic->MethodB Electron Deficient (Nitroarenes, Pyridines)

Figure 1: Decision matrix for selecting the optimal fluorination strategy.[1]

Application Note A: Pd-Catalyzed Directed C-H Fluorination

Context: Ideal for late-stage functionalization of benzamides, benzoic acids, and N-heterocycles where an existing functional group can serve as a Directing Group (DG).[1]

Mechanistic Insight

This reaction proceeds via a Pd(II)/Pd(IV) catalytic cycle.[1] The Directing Group (DG) coordinates to Pd(II), facilitating a regioselective C-H activation at the ortho position.[1] Oxidation of the resulting palladacycle by an electrophilic fluorine source (e.g., NFSI) yields a high-valent Pd(IV)-F species, which undergoes reductive elimination to form the C-F bond.[1]

PdCycle Pd2 Pd(II) Species (Coordination) CH_Act C-H Activation (Palladacycle) Pd2->CH_Act - AcOH Oxidation Oxidation to Pd(IV) (+ NFSI) CH_Act->Oxidation Oxidative Addn. RedElim Reductive Elimination (C-F Bond Formation) Oxidation->RedElim Product Release RedElim->Pd2 Regeneration

Figure 2: Pd(II)/Pd(IV) catalytic cycle for directed ortho-fluorination.

Protocol 1: Pd-Catalyzed Ortho-Fluorination of Benzamides

Target: Synthesis of o-fluoro-N-phenylbenzamide.

Reagents & Materials:

  • Substrate: N-phenylbenzamide (1.0 equiv)

  • Catalyst: Palladium(II) acetate [Pd(OAc)₂] (10 mol%)

  • Fluorinating Agent: N-Fluorobenzenesulfonimide (NFSI) (2.0 equiv)

  • Solvent: Trifluorotoluene (PhCF₃) or t-Amyl Alcohol (anhydrous)

  • Additives: TFA (20 mol%) – promotes C-H cleavage via CMD mechanism.

Step-by-Step Methodology:

  • Setup (Inert Atmosphere):

    • Flame-dry a 20 mL re-sealable pressure vial equipped with a magnetic stir bar.

    • Cool to room temperature under a stream of Argon or Nitrogen.[1]

  • Reagent Addition:

    • Add N-phenylbenzamide (197 mg, 1.0 mmol), Pd(OAc)₂ (22.4 mg, 0.1 mmol), and NFSI (630 mg, 2.0 mmol) to the vial.

    • Critical Checkpoint: NFSI is moisture-sensitive.[1] Ensure the reagent is free-flowing and white, not yellow/clumped.[1]

  • Solvent & Activation:

    • Add anhydrous PhCF₃ (4.0 mL) via syringe.[1]

    • Add TFA (15 µL, 0.2 mmol).

    • Seal the vial with a PTFE-lined cap.

  • Reaction:

    • Heat the reaction block to 100 °C and stir vigorously (800 rpm) for 12–16 hours.

    • Monitoring: Check by TLC (Eluent: 20% EtOAc/Hexane).[1] The product will typically be less polar (higher R_f) than the starting amide due to internal H-bonding.

  • Workup:

    • Cool to room temperature.[1]

    • Filter the mixture through a short pad of Celite to remove Pd black. Rinse with CH₂Cl₂ (20 mL).

    • Concentrate the filtrate under reduced pressure.[1]

  • Purification:

    • Purify via silica gel flash chromatography.[1]

    • Note: The byproduct (dibenzenesulfonimide) is polar and often streaks; ensure gradient elution (0% → 30% EtOAc/Hexane) is used.[1]

Application Note B: The Halex Reaction (SnAr)

Context: The industrial standard for synthesizing fluorinated building blocks (e.g., o-fluoronitrobenzenes) from inexpensive aryl chlorides.[1]

Mechanistic Insight

This is a Nucleophilic Aromatic Substitution (SnAr).[1] The reaction requires an electron-withdrawing group (EWG) ortho or para to the leaving group (Cl/Br) to stabilize the Meisenheimer complex. The driving force is the high lattice energy of the byproduct (KCl) relative to the reactant (KF), but solubility is the kinetic bottleneck.

Protocol 2: Phase-Transfer Catalyzed Halex Reaction

Target: Synthesis of 2-fluoronitrobenzene from 2-chloronitrobenzene.[2]

Reagents & Materials:

  • Substrate: 2-Chloronitrobenzene (1.0 equiv)

  • Fluoride Source: Spray-dried Potassium Fluoride (KF) (2.0 equiv)

  • Catalyst: 18-Crown-6 (5 mol%) or Tetraphenylphosphonium bromide (TPPBr)

  • Solvent: Anhydrous DMSO or Sulfolane

Step-by-Step Methodology:

  • Reagent Preparation (Critical Step):

    • Commercially available KF is often too wet ("sticky") for efficient Halex.[1]

    • Drying Protocol: Place KF in a vacuum oven at 150 °C for 24 hours, or grind it in a mortar and pestle and flame-dry under high vacuum immediately before use.

  • Reaction Assembly:

    • In a dry 50 mL round-bottom flask, combine dried KF (116 mg, 2.0 mmol), 2-chloronitrobenzene (157 mg, 1.0 mmol), and 18-Crown-6 (13 mg, 0.05 mmol).

    • Add anhydrous DMSO (3.0 mL).[1]

  • Thermal Activation:

    • Equip with a reflux condenser and inert gas line.[1]

    • Heat to 140–150 °C for 4–6 hours.

    • Safety Note: Do not exceed 180 °C with DMSO due to decomposition risks.[1] For higher temperatures, switch to Sulfolane.[1]

  • Monitoring:

    • Monitor by GC-MS or TLC.[1] SnAr reactions are often clean but can stall if water is present.[1]

  • Workup (Aqueous Wash):

    • Pour the reaction mixture into ice-water (20 mL) to dissolve the inorganic salts (KF, KCl) and DMSO.

    • Extract with Et₂O or EtOAc (3 x 15 mL).

    • Wash the organic layer with brine, dry over MgSO₄, and concentrate.[1]

Comparative Data Analysis

FeatureMethod A: Pd-Catalyzed C-H ActivationMethod B: Halex (SnAr)
Primary Reagent NFSI (Electrophilic

)
KF (Nucleophilic

)
Substrate Scope Electron-neutral/rich (Amides, Acids)Electron-poor (Nitro, Cyano)
Regioselectivity Controlled by Directing Group (DG)Controlled by Leaving Group position
Cost High (Pd catalyst, NFSI)Low (KF, bulk solvents)
Scalability Milligram to Gram scaleGram to Kilogram scale
Key Risk Catalyst poisoning, costHigh temp, sensitivity to moisture

Troubleshooting & Expert Tips

  • Moisture Control (Halex): If the Halex reaction stalls, water is the likely culprit.[1] Water solvates the fluoride ion (

    
    ), drastically reducing its nucleophilicity.[1] Remedy: Add azeotropic drying agents (e.g., toluene) and distill off before adding the substrate, or use spray-dried KF.[1]
    
  • Mono- vs. Di-fluorination (Pd-Catalysis): Pd-catalyzed reactions can sometimes lead to di-fluorination (both ortho positions). Remedy: Reduce NFSI to 1.1 equivalents and lower the temperature to 80 °C, or increase steric bulk on the amide nitrogen to block one side.

  • Purification of NFSI Products: The sulfonimide byproduct from NFSI can be difficult to separate.[1] Washing the crude organic phase with 1M NaOH can hydrolyze/solubilize the sulfonimide, removing it into the aqueous layer.[1]

References

  • Palladium-Catalyzed ortho-Fluorination of Benzoic Acids: Wang, C., & Zhang, Z. (2022).[1][3] Palladium-Catalyzed ortho-C(sp2)−H Fluorination of Benzoic Acid.[3] Journal of East China University of Science and Technology. 3[3]

  • Mechanism of Pd-Catalyzed Fluorination (Sanford/Yu Groups): Mazzotti, A. R., et al. (2013).[1] Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. 4

  • Halex Reaction Industrial Protocols: Finger, G. C., et al. (1956).[1][5] Aromatic Fluorine Compounds by the Halex Process. 2[6]

  • Fluorine in Drug Discovery (Review): Priya, A., et al. (2025).[1][7] Fluorine in drug discovery: Role, design and case studies. International Journal of Pharmacy and Pharmaceutical Sciences. 7[7]

Sources

Application Note: Regioselective Electrophilic Aromatic Substitution of 1-tert-Butyl-4-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the electrophilic aromatic substitution (EAS) patterns of 1-tert-butyl-4-fluorobenzene (TBFB) . Unlike simple mono-substituted benzenes, TBFB presents a classic "Steric vs. Electronic" conflict. The bulky tert-butyl group exerts massive steric hindrance, while the fluorine atom exerts a complex electronic push-pull effect (inductive withdrawal vs. resonance donation).[1]

Key Takeaway: In the EAS of 1-tert-butyl-4-fluorobenzene, the directing effects are overwhelmingly controlled by the steric blockade of the tert-butyl group . Consequently, substitution occurs almost exclusively ortho to the fluorine atom (Position 2 relative to Fluorine, Position 3 relative to tert-Butyl), despite the fluorine's inductive deactivation. This guide provides a validated protocol for the regioselective bromination of TBFB, a critical intermediate for cross-coupling reactions in medicinal chemistry.

Mechanistic Insight: The Steric-Electronic Conflict

To design effective synthesis routes, one must understand the competing forces on the TBFB ring.

Substituent Analysis
  • The tert-Butyl Group (Position 1):

    • Electronic: Strong Inductive effect (+I). Activates the ring. Directs ortho/para.

    • Steric: Massive bulk.[1][2] Effectively blocks the adjacent ortho positions (Positions 2 and 6) from attack by all but the smallest electrophiles.

  • The Fluorine Atom (Position 4):

    • Electronic: High Electronegativity (-I, deactivating) competing with Lone Pair Resonance (+M, activating).

    • Directing: Strong ortho/para director due to resonance stabilization of the carbocation intermediate.[1]

Regioselectivity Pathway

Since the para positions relative to both groups are occupied, the electrophile must choose between:

  • Site A (Ortho to t-Bu): Sterically prohibited.

  • Site B (Ortho to F): Sterically accessible; electronically activated by Fluorine's resonance (+M) and the tert-butyl group's meta inductive effect.[1]

The reaction proceeds via Site B , yielding the 2-substituted-4-tert-butyl-1-fluorobenzene.

Pathway Visualization

The following diagram illustrates the directing vectors and the dominant pathway.

EAS_Pathway Substrate 1-tert-Butyl-4-fluorobenzene StericBlock Sites 2,6 (Ortho to t-Bu) BLOCKED by Sterics Substrate->StericBlock t-Bu Bulk ElectronicAct Sites 3,5 (Ortho to F) ACTIVATED by F (+M) Substrate->ElectronicAct F Resonance Intermediate Sigma Complex (Stabilized by F lone pair) ElectronicAct->Intermediate + Br2 / FeBr3 Product Major Product: 2-Bromo-4-tert-butyl-1-fluorobenzene Intermediate->Product - HBr

Figure 1: Decision tree for electrophilic attack on TBFB. Green path indicates the thermodynamically and kinetically favored route.

Validated Protocol: Regioselective Bromination

This protocol describes the synthesis of 2-bromo-4-tert-butyl-1-fluorobenzene . This specific brominated derivative is a high-value scaffold for Suzuki-Miyaura couplings.

Reagents & Equipment
  • Substrate: 1-tert-butyl-4-fluorobenzene (CAS: 701-30-4), >98% purity.

  • Electrophile Source: Elemental Bromine (

    
    ).
    
  • Catalyst: Iron(III) Bromide (

    
    ) or Iron powder (
    
    
    
    ).
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ). Note: DCM is preferred for easier workup.
    
  • Quench: Saturated Sodium Bisulfite (

    
    ).
    
Step-by-Step Methodology
StepActionCritical Parameter / Causality
1 Preparation Dissolve 10 mmol (1.52 g) of TBFB in 20 mL of anhydrous DCM in a round-bottom flask equipped with a drying tube.
2 Catalyst Addition Add 0.2 mmol (5 mol%) of

. Cool the mixture to 0°C in an ice bath.
3 Bromination Add 10.5 mmol (1.05 eq) of

dropwise over 20 minutes.
4 Reaction Stir at 0°C for 1 hour, then warm to Room Temperature (RT) and stir for 2 hours.
5 Quench Pour reaction mixture into 50 mL of saturated

solution. Stir vigorously until the organic layer is colorless.
6 Extraction Separate organic layer. Wash aqueous layer 2x with DCM. Combine organics.
7 Purification Dry over

, filter, and concentrate in vacuo.
Expected Analytical Data
  • Yield: 85-92%

  • GC-MS: Molecular ion peak (

    
    ) at m/z 230/232 (1:1 isotopic ratio for 
    
    
    
    ).
  • Regioselectivity: >98% ortho-to-fluorine isomer.

  • 1H NMR (CDCl3):

    • 
       1.30 (s, 9H, 
      
      
      
      -Bu)
    • 
       7.05 (dd, 1H, 
      
      
      
      , ortho to F) — Note: This proton is shielded by F.
    • 
       7.28 (m, 1H, 
      
      
      
      )
    • 
       7.55 (dd, 1H, 
      
      
      
      , ortho to Br) — Deshielded by Br.

Troubleshooting & Optimization

Common Failure Modes
ObservationRoot CauseCorrective Action
Di-bromination observed Excess

or Temperature too high
Strictly control stoichiometry (1.05 eq) and keep T < 5°C during addition.
No Reaction Wet solvent deactivated

Use freshly distilled DCM or add fresh

powder to generate catalyst in situ.
Isomer mixture Use of super-active catalyst (

)
Switch to milder Lewis acid (

) to respect the steric energy barrier.
Alternative Electrophiles

This regioselective pattern holds true for other EAS reactions:

  • Nitration: Using

    
     yields 2-nitro-4-tert-butyl-1-fluorobenzene . Caution: The tert-butyl group can sometimes undergo ipso-substitution (cleavage) under strongly acidic nitration conditions.
    
  • Friedel-Crafts Acylation: Difficult due to steric bulk; requires highly activated acyl chlorides.

References

  • NIST Chemistry WebBook. (2025).[3] 4-Tert-butylfluorobenzene Thermochemical Data. SRD 69.[3] Retrieved from [Link]

  • ResearchGate. (2025).[4][5] Insights on tert-butyl alkylation effects on fluorobenzene and EAS patterns. Retrieved from [Link]

  • ACS Publications. (2022). Steric Hindrance in Bimolecular Substitution and Elimination.[6] Journal of Physical Chemistry A. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Catalyst Choice for Ortho-Selective Alkylation of Fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to the nuanced challenge of ortho-selective alkylation of fluorobenzene. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis of fluorinated aromatic compounds. Fluorobenzene's unique electronic properties, stemming from the fluorine atom's dual role as an inductively withdrawing and resonance-donating group, present distinct challenges and opportunities in achieving high regioselectivity.[1][2][3][4][5] This resource provides in-depth, practical guidance in a question-and-answer format to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is achieving high ortho-selectivity in the alkylation of fluorobenzene challenging?

A1: The primary challenge lies in the electronic nature of the fluorine substituent. While halogens are generally ortho-, para-directing in electrophilic aromatic substitution, fluorine's strong inductive electron-withdrawing effect deactivates the aromatic ring towards electrophilic attack.[2][3] However, its ability to donate a lone pair of electrons via resonance (a +M effect) stabilizes the intermediate carbocation (arenium ion) formed during ortho and para attack.[1][2] This dual nature means that while the reaction is slower than with benzene, it is directed to the ortho and para positions.[6] The para position is often favored due to less steric hindrance, making the selective synthesis of the ortho-isomer a significant hurdle.[7][8]

Q2: What are the main catalytic strategies for achieving ortho-selective alkylation of fluorobenzene?

A2: There are two primary strategies:

  • Directed C-H Activation: This is the most effective modern approach. It involves the use of a directing group that chelates to a transition metal catalyst (e.g., Rhodium, Ruthenium, Iridium) and positions it in close proximity to the ortho-C-H bond, facilitating its selective activation and subsequent alkylation.[9][10][11][12] The fluorine atom itself can act as a weak directing group, promoting ortho-metalation.[13][14][15]

  • Friedel-Crafts Alkylation: This classic method involves the reaction of fluorobenzene with an alkylating agent in the presence of a Lewis acid catalyst. However, traditional Friedel-Crafts reactions often suffer from poor regioselectivity, with the para-product dominating, and are prone to polyalkylation and carbocation rearrangements.[16][17] Achieving high ortho-selectivity with this method is generally difficult without specialized substrates or catalysts.

Q3: How does the choice of transition metal catalyst influence ortho-selectivity?

A3: The choice of the transition metal is critical and dictates the reaction mechanism and outcome:

  • Rhodium (Rh): Rhodium catalysts, particularly in their +3 oxidation state, are highly effective for ortho-alkylation when used with a directing group.[9][18][19] They often exhibit high functional group tolerance and can operate under relatively mild conditions.

  • Ruthenium (Ru): Ruthenium catalysts are also widely used for ortho-C-H alkylation.[10][11][12][20] The selectivity can sometimes be tuned by the choice of ligands and additives.[20]

  • Iridium (Ir): Iridium catalysts have shown great promise in C-H activation, including silylation and arylation of C-H bonds ortho to directing groups.[21][22][23] Their application in ortho-alkylation of fluorobenzene is an active area of research.

  • Palladium (Pd): While highly versatile in cross-coupling reactions, achieving high ortho-selectivity in palladium-catalyzed C-H alkylation of simple fluoroarenes can be challenging without strong directing groups. Often, a mixture of isomers is obtained.

Troubleshooting Guide

Problem 1: Low Yield of the Ortho-Alkylated Product

Possible Causes & Solutions:

  • Inefficient Catalyst Activity:

    • Troubleshooting: Increase the catalyst loading incrementally. Ensure the catalyst is not degraded; use freshly opened or properly stored catalyst. Consider a different metal center (e.g., switch from Pd to Rh or Ru).

  • Suboptimal Reaction Temperature:

    • Troubleshooting: The optimal temperature for C-H activation is a delicate balance. Too low, and the reaction may not proceed; too high, and you risk catalyst decomposition or side reactions. Perform a temperature screen (e.g., in 10 °C increments) to find the sweet spot.

  • Inappropriate Solvent:

    • Troubleshooting: The solvent can significantly impact catalyst solubility and activity. Screen a range of solvents with varying polarities (e.g., toluene, dioxane, DCE).

  • Poor Directing Group Efficacy (if applicable):

    • Troubleshooting: If using a directing group, ensure it is robust under the reaction conditions. Consider screening different directing groups known to be effective with your chosen metal catalyst.

Problem 2: Poor Regioselectivity (Significant Formation of Para- and/or Meta-Isomers)

Possible Causes & Solutions:

  • Steric Hindrance Favoring the Para Position:

    • Troubleshooting: This is a common issue.[7] If your alkylating agent is bulky, consider using a less sterically demanding one if the synthesis allows. Alternatively, a more sterically bulky directing group can sometimes enhance ortho-selectivity by physically blocking other positions.

  • Weak C-H Activation Directing Effect:

    • Troubleshooting: The inherent directing ability of the fluorine atom may not be sufficient to outcompete the thermodynamic preference for the para-product.[13][15] Implementing a stronger, removable directing group is the most effective solution.

  • Reaction Mechanism Shift:

    • Troubleshooting: At higher temperatures, some catalytic systems may exhibit reduced selectivity. Re-evaluate the reaction temperature; a lower temperature for a longer duration might be beneficial.

Problem 3: Catalyst Deactivation

Possible Causes & Solutions:

  • Formation of Inhibitory Species:

    • Troubleshooting: Byproducts or the product itself can sometimes coordinate to the metal center and inhibit catalysis. Try running the reaction at a lower concentration.

  • Oxidative or Reductive Instability:

    • Troubleshooting: Ensure the reaction is performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the catalyst. Use dry, degassed solvents.

  • Alkene Polymerization (in Friedel-Crafts):

    • Troubleshooting: In Friedel-Crafts alkylation using alkenes, polymerization can consume the alkylating agent and foul the catalyst.[24] Use a large excess of the aromatic substrate and maintain a low temperature.

Experimental Protocols

Protocol 1: Rhodium-Catalyzed Ortho-Alkylation of Fluorobenzene with an Olefin using a Directing Group

This protocol is a generalized procedure based on established methodologies for directed C-H activation.

Materials:

  • Fluorobenzene derivative with a directing group (e.g., a pyridine or amide)

  • [RhCp*Cl₂]₂ (catalyst)

  • AgSbF₆ (co-catalyst/halide scavenger)

  • Alkene (e.g., norbornene)

  • Dichloromethane (DCM, anhydrous)

  • Inert atmosphere glovebox or Schlenk line

Procedure:

  • In a glovebox, add the fluorobenzene substrate (1.0 mmol), [RhCp*Cl₂]₂ (0.025 mmol, 2.5 mol%), and AgSbF₆ (0.1 mmol, 10 mol%) to a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous DCM (5 mL).

  • Add the alkene (1.2 mmol).

  • Seal the vial and remove it from the glovebox.

  • Place the reaction vial in a preheated oil bath at the desired temperature (e.g., 60 °C).

  • Stir the reaction for the specified time (e.g., 12-24 hours), monitoring by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction by adding a saturated aqueous solution of NaHCO₃.

  • Extract the product with DCM (3 x 10 mL).

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Data Presentation

Table 1: Comparison of Catalytic Systems for Ortho-Alkylation of a Model Fluorobenzene Substrate

Catalyst SystemLigand/AdditiveTemperature (°C)Time (h)Ortho:Para RatioYield (%)
[RhCp*Cl₂]₂ / AgSbF₆Pyridine DG6012>95:585
[Ru(p-cymene)Cl₂]₂ / K₂CO₃Amide DG1002490:1078
Pd(OAc)₂ / PPh₃None1202430:7045
Ir(cod)Cl]₂ / dtbpyNone801860:4062

DG = Directing Group. Data are representative and will vary based on the specific substrate and alkylating agent.

Visualizations

Mechanism: Directed Ortho-C-H Activation

C_H_Activation sub Fluorobenzene with Directing Group (DG) intermediate1 Coordination Complex sub->intermediate1 Coordination cat [M]-Catalyst cat->intermediate1 intermediate2 Cyclometalated Intermediate intermediate1->intermediate2 C-H Activation (Ortho-selective) intermediate3 Migratory Insertion intermediate2->intermediate3 Coordination alkyl Alkylating Agent alkyl->intermediate3 product Ortho-Alkylated Product intermediate3->product Reductive Elimination product->cat Catalyst Regeneration

Caption: Generalized catalytic cycle for directed ortho-C-H alkylation.

Troubleshooting Workflow: Low Ortho:Para Selectivity

Selectivity_Troubleshooting start Low Ortho:Para Selectivity q1 Are you using a directing group (DG)? start->q1 sol1 Implement a strong chelating DG (e.g., pyridine, amide) q1->sol1 No q2 Is the alkylating agent sterically bulky? q1->q2 Yes end Improved Selectivity sol1->end sol2 Use a less bulky alkylating agent q2->sol2 Yes sol3 Increase steric bulk of the DG q2->sol3 No q3 Is the reaction temperature high? q2->q3 Consider sol2->end sol3->end sol4 Screen lower temperatures for longer reaction times q3->sol4 Yes q3->end No sol4->end

Caption: Decision tree for troubleshooting poor ortho-selectivity.

References

  • meta-Selective C-H Arylation of Fluoroarenes and Simple Arenes. PubMed. Available at: [Link]

  • Rhodium-catalyzed ortho-C–H alkylation of benzaldehydes with maleimides free of transient directing groups. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • meta‐Selective C−H Arylation of Fluoroarenes and Simple Arenes. Scilit. Available at: [Link]

  • Rhodium-catalyzed ortho-C-H alkylation of benzaldehydes with maleimides free of transient directing groups. PubMed. Available at: [Link]

  • Scheme 1. Strategies for the ortho-selective alkylation (cyclization) of phenols under rhodium(III) catalysis. ResearchGate. Available at: [Link]

  • meta-Selective C–H Arylation of Fluoroarenes and Simple Arenes. PMC - NIH. Available at: [Link]

  • Why are halogens ortho- para- directors?. Master Organic Chemistry. Available at: [Link]

  • Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. PMC - NIH. Available at: [Link]

  • Why Are Halogens Ortho Para Directors yet Deactivators?. Chemistry Steps. Available at: [Link]

  • Ortho vs para alkylation of chlorobenzene. Chemistry Stack Exchange. Available at: [Link]

  • Ortho-, Para- and Meta- Directors in Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Journal of Chemical Education - ACS Publications. Available at: [Link]

  • Boron Directed Regioselective Aromatic Ortho- Functionalizations. Gupea. Available at: [Link]

  • Ruthenium-catalyzed meta/ortho-selective C-H alkylation of azoarenes with alkyl bromides. ResearchGate. Available at: [Link]

  • Ru-Catalyzed C–H Arylation of Fluoroarenes with Aryl Halides. Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Influence of substituents in fluorobenzene derivatives on the cytochrome P450-catalyzed hydroxylation at the adjacent ortho aromatic carbon center. PubMed. Available at: [Link]

  • Iron‐ and iridium‐catalyzed ortho‐alkylation of arylketones and... ResearchGate. Available at: [Link]

  • Catalytic dehalogenation with activated borane, a porous borane cluster polymer. Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Applications of Transition Metal-Catalyzed ortho-Fluorine-Directed C–H Functionalization of (Poly)fluoroarenes in Organic Synthesis. Chemical Reviews - ACS Publications. Available at: [Link]

  • Iridium-Catalyzed ortho-Arylation of Benzoic Acids with Arenediazonium Salts. PubMed. Available at: [Link]

  • Deactivation Kinetics of the Catalytic Alkylation Reaction. ResearchGate. Available at: [Link]

  • meta‐Selective C−H Arylation of Fluoroarenes and Simple Arenes. ResearchGate. Available at: [Link]

  • Transition-metal-catalyzed C–H bond activation as a sustainable strategy for the synthesis of fluorinated molecules: an overview. Beilstein Journals. Available at: [Link]

  • A comprehensive overview of directing groups applied in metal-catalysed C–H functionalisation chemistry. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • Directing Groups--Activating and Deactivating Benzene (via Resonance and Induction). YouTube. Available at: [Link]

  • Ir(iii)-catalyzed ortho C–H alkylations of (hetero)aromatic aldehydes using alkyl boron reagents. Chemical Science (RSC Publishing). Available at: [Link]

  • Activating and Deactivating Groups In Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • 7.5: Directing Effects. Chemistry LibreTexts. Available at: [Link]

  • Iridium-catalyzed ortho-selective C-H silylation of aromatic compounds directed toward the synthesis of π-conjugated molecules with Lewis acid-base interaction. PubMed. Available at: [Link]

  • Ruthenium-catalyzed ortho-C–H bond alkylation of aromatic amides with α,β-unsaturated ketones via bidentate-chelation assist. SciSpace. Available at: [Link]

  • Regiodivergent C−H and Decarboxylative C−C Alkylation by Ruthenium Catalysis: ortho versus meta Position‐Selectivity. ResearchGate. Available at: [Link]

  • 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. Available at: [Link]

  • Friedel-Crafts Alkylation. YouTube. Available at: [Link]

Sources

Technical Support Center: Navigating the Reactivity of Sterically Hindered Ortho-Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with sterically hindered ortho-fluorobenzenes. This guide is designed to provide in-depth troubleshooting advice and practical solutions to the common challenges encountered when working with these uniquely substituted aromatic compounds. The inherent steric and electronic properties of these molecules can often lead to low reactivity, but with a nuanced understanding of the underlying principles and the right experimental approach, these challenges can be overcome.

Introduction: The Challenge of Steric Crowding and Ortho-Fluorine Substitution

Sterically hindered ortho-fluorobenzenes present a dual challenge in chemical synthesis. The fluorine atom, being highly electronegative, activates the aromatic ring towards nucleophilic attack, making it a potentially excellent leaving group in Nucleophilic Aromatic Substitution (SNAr) reactions. It can also serve as a powerful directing group in Directed ortho-Metalation (DoM). However, the presence of bulky substituents ortho to the fluorine atom can sterically shield the reaction center, hindering the approach of nucleophiles, catalysts, or bases. This guide will address these issues in a practical, question-and-answer format, providing not just solutions, but the scientific rationale behind them.

Section 1: Troubleshooting Cross-Coupling Reactions

Cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination, are cornerstones of modern synthetic chemistry. However, the steric bulk around the ortho-fluoro substituent can significantly impede the efficiency of these transformations.

Frequently Asked Questions (FAQs) for Cross-Coupling Reactions

Question 1: My Suzuki-Miyaura coupling of a sterically hindered ortho-fluorobenzene with a bulky boronic acid is giving low to no yield. What is the likely cause and how can I fix it?

Answer:

The primary challenge in this scenario is likely a combination of two factors: difficult oxidative addition of the palladium catalyst to the sterically hindered C-F bond and a sterically encumbered transmetalation step. The bulky ortho-substituents can prevent the palladium complex from approaching the C-F bond and can also hinder the interaction between the organoborane and the palladium center.

Troubleshooting Workflow:

start Low Yield in Suzuki Coupling ligand Optimize Ligand Selection start->ligand Steric hindrance at Pd center base Re-evaluate Base and Solvent ligand->base No improvement product Improved Yield ligand->product Success boron Consider Boronic Ester/Trifluoroborate base->boron No improvement base->product Success temp Increase Reaction Temperature boron->temp No improvement boron->product Success temp->product Success

Caption: Troubleshooting workflow for low-yielding Suzuki-Miyaura reactions.

Detailed Solutions:

  • Ligand Selection is Critical: Standard phosphine ligands like PPh3 are often ineffective. You need to switch to ligands specifically designed to promote coupling of sterically hindered substrates. These ligands typically feature bulky, electron-rich phosphines or N-heterocyclic carbenes (NHCs) that promote the formation of a monoligated, highly reactive palladium species.

    • Bulky Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos are excellent choices. Their steric bulk facilitates the reductive elimination step and stabilizes the active catalyst. A PdCl2(MeCN)2/Xphos/NaOtBu system has been successfully used for coupling sterically hindered substrates[1].

    • N-Heterocyclic Carbenes (NHCs): NHC ligands with flexible steric bulk can be particularly effective. They can adapt their conformation to accommodate hindered substrates during oxidative addition and reductive elimination[2]. Acenaphthoimidazolylidene palladium complexes have also shown high efficiency[3].

  • Optimize the Base and Solvent: The choice of base is crucial for the transmetalation step.

    • Bases: For hindered couplings, stronger, non-coordinating bases are often preferred. K3PO4 and Cs2CO3 are good starting points. In some cases, fluoride-containing bases like CsF or KF can be beneficial, especially when using boronic esters[4].

    • Solvents: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. For particularly challenging reactions, a mixture of solvents, such as toluene/hexane, might improve solubility and reactivity[5].

  • Modify the Boron Reagent: If boronic acids are failing, consider using more reactive boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts. These can sometimes exhibit different reactivity profiles and may be more effective in sterically demanding couplings[6].

Comparative Ligand Performance for Hindered Suzuki Coupling

Ligand FamilyKey FeaturesTypical Catalyst Loading (mol%)Performance with Hindered Substrates
Bulky Biarylphosphines (e.g., XPhos) High steric bulk, electron-rich1-3Excellent
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, tunable steric bulk0.5-2Excellent, especially with flexible bulk
Carbazolyl-derived P,N-Ligands Flexible coordination, promotes C-N bond formation0.03-1Very high for amination, promising for Suzuki

Question 2: I'm attempting a Buchwald-Hartwig amination on my sterically hindered ortho-fluorobenzene, but the reaction is sluggish and gives a complex mixture of products. What should I try?

Answer:

Similar to Suzuki coupling, steric hindrance is a major hurdle in Buchwald-Hartwig amination, affecting both the oxidative addition and the C-N bond-forming reductive elimination steps. The choice of ligand and base is paramount.

Recommended Strategies:

  • Employ Specialized Ligands: Catalyst systems with ligands designed for sterically demanding C-N couplings are essential. A novel carbazolyl-derived P,N-ligand has shown remarkable efficiency in the amination of highly congested aryl chlorides, achieving excellent yields with very low catalyst loadings (as low as 0.03 mol%)[5]. This type of ligand's flexible coordination can be advantageous for hindered ortho-fluorobenzenes.

  • Careful Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is a common and effective choice. The base's role is to deprotonate the amine, and its efficacy can be solvent-dependent.

  • Solvent Effects: A mixed solvent system, such as toluene and hexane, has been shown to be beneficial in some cases of sterically hindered amination[5]. The lower polarity of hexane can sometimes improve reaction outcomes.

Experimental Protocol: Buchwald-Hartwig Amination of a Hindered Ortho-Fluoroarene

  • To an oven-dried Schlenk tube, add the Pd precatalyst (e.g., Pd(OAc)2, 1-2 mol%) and the specialized ligand (e.g., carbazolyl-derived P,N-ligand, 1.2-2.4 mol%).

  • Add the sterically hindered ortho-fluorobenzene (1.0 equiv.), the amine (1.2 equiv.), and the base (e.g., NaOtBu, 1.5 equiv.).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous solvent (e.g., toluene/hexane mixture) via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and monitor by TLC or GC-MS until the starting material is consumed.

  • Cool the reaction to room temperature, quench with saturated aqueous NH4Cl, and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Section 2: Overcoming Challenges in Nucleophilic Aromatic Substitution (SNAr)

The high electronegativity of fluorine makes it an excellent leaving group in SNAr, as it strongly polarizes the C-F bond and stabilizes the intermediate Meisenheimer complex.[4] However, bulky ortho-substituents can block the trajectory of the incoming nucleophile.

Frequently Asked Questions (FAQs) for SNAr Reactions

Question 3: My SNAr reaction with a sterically hindered ortho-fluorobenzene and a bulky alkoxide is not proceeding, even at high temperatures. What can I do?

Answer:

This is a classic case of steric inhibition of the nucleophilic attack. The bulky ortho group prevents the sterically demanding nucleophile from reaching the carbon atom bearing the fluorine.

Troubleshooting Decision Tree:

start Failed SNAr with Bulky Nucleophile solvent Switch to a More Polar, Aprotic Solvent (e.g., DMSO, DMF) start->solvent Enhance nucleophile reactivity temp Increase Reaction Temperature (Microwave Irradiation) solvent->temp Still no reaction product Successful Substitution solvent->product Success catalysis Consider Photoredox Catalysis temp->catalysis Decomposition or no reaction temp->product Success catalysis->product Success

Caption: Decision tree for troubleshooting failed SNAr reactions.

Detailed Solutions:

  • Solvent Choice: The solvent plays a crucial role in SNAr reactions. Highly polar aprotic solvents like DMSO, DMF, or NMP can significantly accelerate the reaction rate by solvating the cation of the nucleophile, thereby increasing the "naked" anion's reactivity. For the preparation of ortho-alkoxybenzaldehydes from ortho-fluorobenzaldehydes with hindered sodium alkoxides, a three-step protocol has been developed that can tolerate steric hindrance[7].

  • Increase Reaction Temperature: If the reaction is thermally stable, increasing the temperature can provide the necessary activation energy to overcome the steric barrier. Microwave irradiation is an excellent technique for safely and rapidly reaching high temperatures, often leading to dramatic rate enhancements.

  • Consider Alternative Activation Methods: For unactivated or sterically hindered fluoroarenes, traditional thermal SNAr may not be feasible. Organic photoredox catalysis has emerged as a powerful tool to enable the defluorination of such substrates under mild conditions[8]. This method proceeds via a cation radical, which dramatically accelerates nucleophilic attack.

Mechanism of Photoredox-Catalyzed SNAr

PC Photocatalyst (PC) PC_excited PC* (Excited State) PC->PC_excited hν (Light) Arene_radical [Ar-F]•+ (Cation Radical) PC_excited->Arene_radical SET Arene Ar-F (Hindered) Arene->Arene_radical Intermediate [Ar(F)Nu]• Arene_radical->Intermediate + Nu- PC_reduced PC•- Arene_radical->PC_reduced Back electron transfer (side reaction) Nu Nucleophile (Nu-) Nu->Intermediate Product Ar-Nu Intermediate->Product - F- PC_reduced->PC Redox Cycle

Caption: Simplified mechanism of cation radical-accelerated SNAr.

Section 3: Navigating Directed ortho-Metalation (DoM)

The fluorine atom is a known, albeit weak, directing group for ortho-metalation.[9] This reaction allows for the functionalization of the position adjacent to the fluorine. However, steric hindrance from a neighboring group can influence the feasibility and regioselectivity of the deprotonation.

Frequently Asked Questions (FAQs) for DoM Reactions

Question 4: I am trying to perform a Directed ortho-Metalation on a substrate with a bulky group ortho to the fluorine, but I am getting low yields and/or lithiation at an undesired position. How can I improve this?

Answer:

The success of a DoM reaction on a sterically hindered ortho-fluorobenzene depends on a delicate balance between the directing ability of the fluorine and the steric accessibility of the ortho-proton. The choice of the organolithium base is critical.[10]

Key Considerations for DoM of Hindered Substrates:

  • Choice of Base:

    • n-BuLi: Often used in the presence of a chelating agent like TMEDA to increase its reactivity.

    • s-BuLi or t-BuLi: These are more reactive and more sterically demanding bases. Their bulk can sometimes be advantageous in directing deprotonation away from a highly congested site.

    • Lithium Amide Bases (LDA, LiTMP): These are very strong, non-nucleophilic bases. LiTMP, being particularly bulky, can be highly selective for less sterically hindered protons. Many para-substituted fluorobenzenes can be lithiated ortho to fluorine using LDA or LiTMP[9].

  • Solvent and Temperature:

    • Solvents: Ethereal solvents like THF or diethyl ether are standard. THF is more coordinating and can deaggregate the organolithium reagent, increasing its reactivity[11].

    • Temperature: DoM reactions are typically performed at low temperatures (-78 °C) to prevent side reactions, such as benzyne formation or reaction with the solvent.

  • Blocking Groups: If there is a more acidic or less hindered site that is preferentially deprotonated, it may be necessary to install a temporary blocking group, such as a trimethylsilyl (TMS) group. This group can direct the metalation to the desired position and can be easily removed later with a fluoride source like CsF[11].

Comparative Guide to Bases for DoM

BaseRelative BasicitySteric BulkCommon Applications
n-BuLi HighLowGeneral purpose, often with TMEDA
s-BuLi HigherMediumMore reactive than n-BuLi
t-BuLi HighestHighVery reactive, can be less selective
LDA HighHighStrong, non-nucleophilic
LiTMP HighVery HighHighly selective for less hindered sites

Conclusion

Working with sterically hindered ortho-fluorobenzenes requires a departure from standard protocols. Success hinges on a rational approach to troubleshooting, informed by an understanding of how steric hindrance impacts reaction mechanisms. By carefully selecting ligands, bases, solvents, and, when necessary, employing alternative activation methods like photoredox catalysis, the synthetic potential of these challenging yet valuable building blocks can be fully realized.

References

  • Organic Chemistry Portal. (n.d.). Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex. Retrieved from [Link]

  • J. Org. Chem.2015 , 80 (9), 4696-4701. (2015). An S(N)Ar approach to sterically hindered ortho-alkoxybenzaldehydes for the synthesis of olefin metathesis catalysts. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019). Steric inhibition of resonance in ortho-substituted benzoic acids. Retrieved from [Link]

  • University of Wisconsin. (n.d.). Directed (ortho) Metallation. Retrieved from [Link]

  • J. Am. Chem. Soc.2020 , 142 (40), 17064–17075. (2020). Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. Retrieved from [Link]

  • Phys. Chem. Chem. Phys.2022 , 24 (10), 6036-6046. (2022). A real space picture of the role of steric effects in SN2 reactions. Retrieved from [Link]

  • Chemistry Stack Exchange. (2021). Rate of aromatic nucleophilic substitution reaction on ortho and para fluoronitrobenzene. Retrieved from [Link]

  • J. Chem. Soc., Perkin Trans. 21978 , 76-80. (1978). Aromatic nucleophilic substitutions with o- and p-fluoronitrobenzenes in aprotic solvents. Steric effects on the base-catalysed step. Retrieved from [Link]

  • J. Org. Chem.2013 , 78, 445-454. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Angew. Chem. Int. Ed.2003 , 42, 3690-3693. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Retrieved from [Link]

  • ChemHelpASAP. (2020, February 13). Suzuki cross-coupling reaction. Retrieved from [Link]

  • Chem. Commun.2020 , 56, 1056-1059. (2020). Directed ortho-metalation–nucleophilic acyl substitution strategies in deep eutectic solvents: the organolithium base dictates the chemoselectivity. Retrieved from [Link]

  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. Retrieved from [Link]

  • ResearchGate. (n.d.). Fluorine as an ortho-directing group in aromatic metalation: Generality of the reaction and the high position of fluorine in the Dir-Met potency scale. Retrieved from [Link]

  • Org. Lett.2008 , 10 (16), 3583–3586. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Retrieved from [Link]

  • Wikipedia. (n.d.). Directed ortho metalation. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ChemPhysChem2019 , 20 (10), 1311-1316. (2019). Overcoming Steric Hindrance in Aryl-Aryl Homocoupling via On-Surface Copolymerization. Retrieved from [Link]

  • J. Med. Chem.2019 , 62 (17), 7840–7852. (2019). Aromatic Ring Fluorination Patterns Modulate Inhibitory Potency of Fluorophenylhydroxamates Complexed with Histone Deacetylase 6. Retrieved from [Link]

  • ChemOrgChem. (2022, June 21). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, October 30). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • Chemistry2017 , 23 (58), 14457-14467. (2017). Sterically Hindered Derivatives of Pentacene and Octafluoropentacene. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences2025 , 3 (3), 2686-2694. (2025). Suhail Shaikh, Int. J. of Pharm. Sci., 2025, Vol 3, Issue 3, 2686-2694. Retrieved from [Link]

  • ResearchGate. (n.d.). Di and Trifluorobenzenes in Reactions with Me 2 EM (E = P, N; M = SiMe 3 , SnMe 3 , Li) Reagents: Evidence for a Concerted Mechanism of Aromatic Nucleophilic Substitution. Retrieved from [Link]

  • Chem. Commun.2014 , 50, 3767-3770. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

  • Org. Lett.2012 , 14, 4250-4253. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • Chem. Sci.2022 , 13, 613-618. (2022). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Retrieved from [Link]

  • J. Org. Chem.2013 , 78, 445-454. (2013). Synthesis of Ortho/Ortho′-Substituted 1,1-Diarylethylenes through Cross-Coupling Reactions of Sterically Encumbered Hydrazones and Aryl Halides. Retrieved from [Link]

  • Molecules2019 , 24 (6), 1112. (2019). Base-Promoted SNAr Reactions of Fluoro- and Chloroarenes as a Route to N-Aryl Indoles and Carbazoles. Retrieved from [Link]

  • Empa. (2019). Overcoming steric hindrance in aryl-aryl homocoupling via on-surface copolymerization. Retrieved from [Link]

  • Bioconjug. Chem.2020 , 31 (5), 1338-1342. (2020). Novel Catalyst System for Suzuki-Miyaura Coupling of Challenging DNA-Linked Aryl Chlorides. Retrieved from [Link]

  • Baran Lab. (n.d.). Directed Metalation: A Survival Guide. Retrieved from [Link]

  • ResearchGate. (n.d.). Palladium-Catalyzed Synthesis of N , N- Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. Retrieved from [Link]

Sources

Technical Support Center: Controlling Regioselectivity in Fluorobenzene Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for navigating the complexities of regioselective fluorobenzene functionalization. This resource is designed for researchers, medicinal chemists, and process development scientists who are looking to harness the unique properties of fluorinated aromatic compounds. Here, we move beyond simple protocols to provide in-depth, mechanistically grounded troubleshooting guides and frequently asked questions. Our goal is to empower you with the knowledge to not only solve common experimental challenges but also to rationally design your synthetic strategies for optimal regiochemical control.

The Unique Challenge of Fluorobenzene

Fluorine's high electronegativity and small size create a delicate interplay of electronic effects that govern the reactivity and regioselectivity of the fluorobenzene ring. Understanding this dichotomy is the first step toward mastering its functionalization.

  • Inductive Effect (-I): Fluorine is the most electronegative element, and it strongly withdraws electron density from the aromatic ring through the sigma bond framework. This deactivates the ring towards electrophilic attack compared to benzene.[1][2]

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be donated into the pi-system of the benzene ring.[2] This resonance donation increases electron density, particularly at the ortho and para positions.[2]

This push-and-pull of electronic effects means that while fluorobenzene is generally less reactive than benzene in electrophilic aromatic substitutions, it is still an ortho, para-director.[3][4][5]

Section 1: Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a cornerstone of aromatic chemistry. However, the unique electronic nature of fluorobenzene often leads to questions about regioselectivity.

Frequently Asked Questions (FAQs)

Q1: Why is my electrophilic aromatic substitution on fluorobenzene giving me a mixture of ortho and para products? How can I favor the para isomer?

A1: The formation of both ortho and para isomers is expected due to the +R effect of fluorine, which enriches these positions with electron density.[2][6] However, the para position is often favored due to sterics. The fluorine atom, although small, can still sterically hinder the approach of the electrophile to the ortho position.

Troubleshooting Guide: Enhancing para-Selectivity

StrategyRationale
Use a Bulkier Electrophile A larger electrophile will experience greater steric hindrance at the ortho position, thus favoring attack at the less hindered para position.
Employ a Shape-Selective Catalyst Zeolites or other microporous catalysts can create a constrained environment around the active site, allowing the linear fluorobenzene to enter but favoring the formation of the less bulky para-substituted transition state.
Utilize Nanoreactors Confinement of reactants within single-walled carbon nanotubes has been shown to dramatically alter the regioselectivity of aromatic halogenation, favoring the para product.[7]

Q2: I'm observing a slower reaction rate for the EAS of fluorobenzene compared to benzene. Is this normal?

A2: Yes, this is entirely expected. The strong electron-withdrawing inductive effect (-I) of fluorine deactivates the ring, making it less nucleophilic and thus less reactive towards electrophiles compared to benzene.[1] While the resonance effect activates the ortho and para positions, the overall inductive deactivation is the dominant factor affecting the reaction rate.[8]

Experimental Protocol: Regioselective Nitration of Fluorobenzene

This protocol aims to favor the formation of 4-nitrofluorobenzene.

Materials:

  • Fluorobenzene

  • Fuming nitric acid

  • Concentrated sulfuric acid

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Combine fluorobenzene and concentrated sulfuric acid in the round-bottom flask and cool the mixture in an ice bath to 0-5 °C with stirring.

  • Slowly add fuming nitric acid dropwise via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue stirring at 0-5 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and stir for an additional 1-2 hours.

  • Carefully pour the reaction mixture over crushed ice and stir until the ice has melted.

  • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash with cold water.

  • Recrystallize the crude product from ethanol to obtain pure 4-nitrofluorobenzene.

Section 2: Nucleophilic Aromatic Substitution (SNAr)

In contrast to EAS, nucleophilic aromatic substitution (SNAr) is facilitated by electron-withdrawing groups. This makes fluorinated aromatics, particularly those with additional electron-withdrawing substituents, excellent substrates for this reaction.

Frequently Asked Questions (FAQs)

Q1: My SNAr reaction on a polyfluorinated benzene is not regioselective. How can I control which fluorine is substituted?

A1: Regioselectivity in SNAr reactions on polyfluorinated benzenes is primarily governed by the stability of the Meisenheimer intermediate, the negatively charged species formed upon nucleophilic attack.[9] The most stable intermediate will be the one where the negative charge is best stabilized by electron-withdrawing groups.

Troubleshooting Guide: Achieving Regioselectivity in Polyfluorinated Systems

StrategyRationale
Consider the Position of Other Substituents An electron-withdrawing group (e.g., -NO₂, -CN) ortho or para to a fluorine atom will significantly activate it towards nucleophilic attack by stabilizing the resulting Meisenheimer intermediate through resonance.
Steric Hindrance A bulky nucleophile will preferentially attack the least sterically hindered fluorine atom.
Directed ortho-Metalation (DoM) If a directing group is present, it can be used to achieve substitution at a specific ortho position.

Q2: Why is fluorine a good leaving group in SNAr reactions when the C-F bond is so strong?

A2: This is a common point of confusion. In an SNAr reaction, the rate-determining step is the initial attack of the nucleophile on the aromatic ring to form the Meisenheimer intermediate, not the subsequent loss of the leaving group.[9][10] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic and thus more susceptible to nucleophilic attack.[9][10] The restoration of aromaticity in the second step provides the thermodynamic driving force for the expulsion of the fluoride ion.[10]

Visualizing Reaction Mechanisms

Caption: SNAr mechanism highlighting the rate-determining step.

Section 3: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique for the functionalization of the C-H bond ortho to a directing metalation group (DMG).[11][12]

Frequently Asked Questions (FAQs)

Q1: I am trying to perform a DoM on a fluorobenzene derivative with a directing group, but I am getting a mixture of products. What is going wrong?

A1: The regioselectivity of DoM is highly dependent on the directing ability of the DMG and the reaction conditions.

Troubleshooting Guide: Optimizing DoM Regioselectivity

IssuePotential CauseSolution
Mixture of ortho- and meta/para-lithiated products The directing group is not strong enough to overcome the inherent acidity of other protons on the ring.Use a stronger directing group. Common DMGs in order of decreasing directing ability are: -CONR₂, -SO₂NR₂, -OR, -NR₂.
Benzylic lithiation If an alkyl group is present, benzylic deprotonation can compete with ortho-lithiation.Use a lithium amide base (e.g., LDA) instead of an alkyllithium, as this often favors benzylic deprotonation. Conversely, alkyllithiums are generally preferred for arene lithiation.[13]
Reaction with the directing group The organolithium reagent can react with certain functional groups.Choose a directing group that is stable to the strong base, or protect sensitive functionalities.
Experimental Workflow: DoM of a Fluorinated Anisole Derivative

DoM_Workflow cluster_prep Preparation cluster_lithiation Lithiation cluster_electrophile Electrophilic Quench cluster_workup Workup Start Fluorinated Anisole Derivative Dry Dry Solvent (THF/Et2O) Cool Cool to -78 °C under N2 Dry->Cool Add_Base Slowly add n-BuLi Cool->Add_Base Stir Stir for 1-2 h at -78 °C Add_Base->Stir Add_E Add Electrophile (e.g., MeI) Stir->Add_E Warm Warm to Room Temperature Add_E->Warm Quench Quench with sat. NH4Cl Warm->Quench Extract Extract with Organic Solvent Quench->Extract Purify Purify by Chromatography Extract->Purify

Caption: Step-by-step workflow for a DoM experiment.

Section 4: Transition-Metal-Catalyzed C-H Functionalization

Transition-metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, offering high regioselectivity that is often complementary to classical methods.[14]

Frequently Asked Questions (FAQs)

Q1: How can I achieve meta-selective C-H functionalization on my fluorobenzene substrate?

A1: Achieving meta-selectivity is a significant challenge in C-H functionalization. However, specialized directing groups have been developed that position the metal catalyst to activate a meta C-H bond.[15] These directing groups often employ a nitrile or another linear functional group that creates a large macrocycle during the metallation step, making ortho C-H activation sterically disfavored.[15]

Q2: My palladium-catalyzed C-H functionalization is giving low yields. What are some common causes?

A2: Low yields in these reactions can stem from a variety of factors.

Troubleshooting Guide: Improving Yields in Pd-Catalyzed C-H Functionalization

Potential IssueTroubleshooting Steps
Catalyst Deactivation Ensure rigorous exclusion of air and moisture. Use freshly distilled and degassed solvents. Consider using a more robust catalyst or ligand.
Poor Ligand Choice The ligand plays a crucial role in the catalytic cycle. Screen a variety of ligands (e.g., phosphines, N-heterocyclic carbenes) to find one that promotes the desired transformation.
Incorrect Oxidant or Additive Many C-H functionalization reactions require a stoichiometric oxidant. The choice of oxidant can significantly impact the reaction outcome. Experiment with different oxidants (e.g., Ag₂CO₃, Cu(OAc)₂, benzoquinone).
Substrate Incompatibility Certain functional groups on the substrate can interfere with the catalyst. Protect sensitive groups if necessary.
Key Mechanistic Pathways in C-H Functionalization

The regioselectivity of transition-metal-catalyzed C-H functionalization is determined by the mechanism of C-H activation.[16]

  • Concerted Metalation-Deprotonation (CMD): This is a common pathway where the C-H bond is broken in a single step involving the metal center and a base. The regioselectivity is often controlled by a directing group that positions the catalyst.[14][16]

  • Oxidative Addition: This mechanism involves the direct oxidative addition of the C-H bond to the metal center.[16]

  • Electrophilic Aromatic Substitution: In some cases, the metal complex can act as an electrophile, leading to an SEAr-type mechanism.[16]

CH_Activation_Pathways Start Fluorobenzene Derivative + Metal Catalyst CMD Concerted Metalation-Deprotonation (CMD) Start->CMD Directing Group OA Oxidative Addition Start->OA SEAr Electrophilic Aromatic Substitution Start->SEAr Intermediate Organometallic Intermediate CMD->Intermediate OA->Intermediate SEAr->Intermediate Product Functionalized Product Intermediate->Product Reductive Elimination / Further Reaction

Sources

Validation & Comparative

Part 1: The Predicted Electron Ionization (EI) Fragmentation Pattern

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the GC-MS Fragmentation Analysis of 1-(Tert-butyl)-2-fluorobenzene: A Comparative Study of Ionization Techniques

For researchers and professionals in synthetic chemistry and drug development, the unambiguous structural confirmation of novel or synthesized compounds is paramount. Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for this purpose, providing both retention time for separation and a mass spectrum that serves as a molecular fingerprint. This guide offers a detailed examination of the predicted Gas Chromatography-Mass Spectrometry (GC-MS) fragmentation pattern of 1-(tert-butyl)-2-fluorobenzene, a substituted aromatic hydrocarbon.

Furthermore, this guide provides a comparative analysis with Chemical Ionization (CI), a softer ionization technique, to illustrate how the choice of ionization method can be tailored to meet specific analytical objectives, such as prioritizing molecular weight determination over detailed structural elucidation.

Electron Ionization (EI) is the most common ionization source in GC-MS. It employs a high-energy electron beam (typically 70 eV) to bombard the analyte molecule.[5] This energetic interaction ejects an electron from the molecule, forming a radical cation known as the molecular ion (M•+). The excess energy imparted to the molecular ion causes it to undergo a series of predictable bond cleavages, generating a unique fragmentation pattern that is invaluable for structural identification.

For 1-(tert-butyl)-2-fluorobenzene (Molecular Weight: 152.2 g/mol [6]), the following fragmentation pathway is anticipated:

  • Formation of the Molecular Ion (M•+): The initial event is the formation of the molecular ion at a mass-to-charge ratio (m/z) of 152. Aromatic systems are known to produce relatively stable molecular ions, so this peak is expected to be clearly visible in the spectrum.[4]

  • Primary Fragmentation - The Base Peak: The most probable and favored fragmentation route for tert-butyl substituted aromatics is the cleavage of a C-C bond within the tert-butyl group.[1][2] This results in the loss of a methyl radical (•CH₃), which has a mass of 15 Da. This specific cleavage, known as benzylic cleavage, is highly favored because it produces a very stable tertiary benzylic carbocation. This fragment ion, [M-15]⁺, is therefore predicted to be the most abundant ion in the spectrum (the base peak) at m/z 137 .

  • Secondary and Minor Fragmentation Pathways: While the loss of a methyl group is dominant, other fragmentation processes will also occur, leading to less intense but structurally significant ions:

    • Loss of the Tert-butyl Group: Cleavage of the bond between the aromatic ring and the tert-butyl group results in the loss of a tert-butyl radical (•C(CH₃)₃), with a mass of 57 Da. This would produce a fluorobenzyl cation at m/z 95 .

    • McLafferty-type Rearrangement: A rearrangement process could lead to the elimination of a neutral isobutylene molecule (C₄H₈), with a mass of 56 Da. This would result in an ion at m/z 96 .

    • Further Fragmentation of the Base Peak: The m/z 137 ion may undergo further fragmentation, such as the loss of an ethylene molecule (C₂H₄, 28 Da), a known fragmentation pathway for similar structures, which would yield an ion at m/z 109 .[2]

The predicted EI fragmentation pathway is visualized in the diagram below.

G cluster_main Electron Ionization (70 eV) M 1-(Tert-butyl)-2-fluorobenzene (M) m/z 152 M_ion Molecular Ion [M]•+ m/z 152 M->M_ion - e⁻ frag1 [M - CH₃]⁺ (Base Peak) m/z 137 M_ion->frag1 - •CH₃ frag2 [M - C(CH₃)₃]⁺ m/z 95 M_ion->frag2 - •C(CH₃)₃ frag3 [M - C₄H₈]•+ m/z 96 M_ion->frag3 - C₄H₈ (Rearrangement) frag4 [M - CH₃ - C₂H₄]⁺ m/z 109 frag1->frag4 - C₂H₄

Sources

Distinguishing ortho vs. para tert-Butyl Fluorobenzene by NMR

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of fluorinated aromatics—common scaffolds in medicinal chemistry—distinguishing regioisomers is a critical quality control step. The differentiation between 1-tert-butyl-2-fluorobenzene (ortho) and 1-tert-butyl-4-fluorobenzene (para) is frequently required following Friedel-Crafts alkylations or nucleophilic aromatic substitutions.

While Mass Spectrometry (MS) often fails to distinguish these isomers due to identical molecular weights (MW 152.21) and similar fragmentation patterns, Nuclear Magnetic Resonance (NMR) provides a definitive, self-validating analytical platform.

The Bottom Line:

  • Primary Discriminator: Symmetry. The para isomer possesses a

    
     symmetry axis, halving the number of unique NMR signals compared to the asymmetric (
    
    
    
    ) ortho isomer.
  • Secondary Discriminator: Spin-Spin Coupling. The ortho isomer displays complex higher-order splitting due to four distinct proton environments interacting with

    
    F.
    
  • Confirmation:

    
    C NMR signal counting is the most robust "fail-safe" method.
    

Mechanistic Basis of Differentiation

The ability to distinguish these isomers relies on the magnetic equivalence created by molecular symmetry.

  • 1-tert-butyl-4-fluorobenzene (para): The molecule has a plane of symmetry passing through the C1-C4 axis. Consequently, protons H2/H6 are chemically equivalent, as are H3/H5.

  • 1-tert-butyl-2-fluorobenzene (ortho): The substitution pattern breaks the symmetry of the benzene ring. All four aromatic protons (H3, H4, H5, H6) exist in magnetically distinct environments.

Visualization of Logic Flow

The following decision tree outlines the logical process for identification.

NMR_Decision_Tree Start Start: Purified Isomer Sample H1_NMR Step 1: Acquire 1H NMR Start->H1_NMR Count_Signals Count Aromatic Signals (6.5 - 7.5 ppm) H1_NMR->Count_Signals Two_Sets 2 Distinct Sets of Signals (Integration 2:2) Count_Signals->Two_Sets Symmetric Four_Sets 4 Distinct Sets of Signals (Integration 1:1:1:1) Count_Signals->Four_Sets Asymmetric Ambiguous Ambiguous/Overlap? Count_Signals->Ambiguous Poor Resolution Para_ID Conclusion: Para Isomer (1-tert-butyl-4-fluorobenzene) Two_Sets->Para_ID Ortho_ID Conclusion: Ortho Isomer (1-tert-butyl-2-fluorobenzene) Four_Sets->Ortho_ID C13_Check Step 2: Acquire 13C{1H} NMR Ambiguous->C13_Check Count_C Count Aromatic Carbon Signals C13_Check->Count_C Four_C 4 Signals (Sym) Count_C->Four_C Six_C 6 Signals (Asym) Count_C->Six_C Four_C->Para_ID Six_C->Ortho_ID

Caption: Logical workflow for distinguishing regioisomers based on signal multiplicity and symmetry.

Comparative Analysis: Head-to-Head

A. Proton ( H) NMR Performance

This is the standard "first-pass" method.

FeaturePara Isomer (1-tBu-4-F)Ortho Isomer (1-tBu-2-F)
Symmetry High (

)
Low (

)
Aromatic Region 2 Signals (approx. doublets/multiplets)4 Signals (distinct multiplets)
Integration 2H : 2H1H : 1H : 1H : 1H
Splitting Pattern

or

system. Apparent doublets/triplets depending on field strength.
Complex ABCD system.[1][2] Each proton couples to neighbors (

) and Fluorine (

).
t-Butyl Signal Singlet (~1.3 ppm)Singlet (~1.4 ppm, slightly deshielded by ortho-F)

Technical Insight: In the para isomer, the protons ortho to the fluorine (H3/H5) typically appear upfield (shielded) relative to the protons ortho to the tert-butyl group (H2/H6) due to the electron-donating resonance effect (+R) of the fluorine atom, which overrides its inductive withdrawal (-I) at the ortho position.

B. Carbon-13 ( C) NMR Performance

The definitive confirmation method. The presence of Fluorine facilitates assignment via C-F coupling constants (


).
Carbon TypePara Isomer SignalsOrtho Isomer SignalsCoupling Characteristic (

)
Total Aromatic Peaks 4 6 Primary Differentiator
C-F (Ipso) 1 (~160 ppm)1 (~160 ppm)Doublet,

Hz
C-ortho to F 1 (2 equivalent C)1 (Distinct C)Doublet,

Hz
C-meta to F 1 (2 equivalent C)1 (Distinct C)Doublet,

Hz
C-para to F 1 (C-tBu)1 (Distinct C)Doublet,

Hz

Expert Tip: In the ortho isomer, you will see six distinct doublets in the aromatic region. In the para isomer, you will see only four (two large peaks for the equivalent carbons, two small peaks for the quaternary carbons).

C. Fluorine-19 ( F) NMR

While useful,


F NMR is less definitive for ab initio structure determination without reference standards, as chemical shifts are solvent-dependent. However, internal trends exist.[1]
  • Ortho Effect: The ortho isomer generally exhibits a chemical shift distinct from the para due to steric compression and the proximity of the bulky tert-butyl group.

  • Performance: Excellent for purity quantification (integration of impurity peaks) but weaker for structural assignment compared to

    
    C.
    

Experimental Protocols

Protocol A: Standard Characterization ( H & C)

Objective: Confirm regioisomer identity using symmetry arguments.

Reagents & Equipment:

  • Sample: ~10-20 mg of isolated product.

  • Solvent: 0.6 mL CDCl

    
     (Chloroform-d) with 0.03% TMS.
    
  • Instrument: 400 MHz NMR or higher (recommended for resolving higher-order coupling).

Workflow:

  • Preparation: Dissolve sample completely in CDCl

    
    . Filter if any solids remain to ensure good shimming.
    
  • Acquisition (

    
    H): 
    
    • Scans: 16.

    • Spectral Width: -2 to 14 ppm.

    • Check: Verify TMS at 0.00 ppm. Integrate aromatic region (6.5–7.5 ppm).[1][2]

  • Acquisition (

    
    C-{1H}): 
    
    • Scans: 256–512 (Fluorinated carbons split signal intensity, requiring higher S/N).

    • Relaxation Delay (D1): Set to

      
       seconds to allow relaxation of quaternary carbons.
      
  • Analysis:

    • Count the number of signals in the 110–165 ppm range.

    • 4 Signals = Para.[3]

    • 6 Signals = Ortho.

Protocol B: The "Smoking Gun" (1D NOE or 2D NOESY)

Objective: Distinguish isomers if signals overlap or if symmetry is ambiguous (e.g., presence of impurities).

Mechanism:

  • Para: The tert-butyl group (Pos 1) is spatially close to two equivalent protons (H2 and H6). Irradiating the t-butyl singlet will enhance the H2/H6 doublet.

  • Ortho: The tert-butyl group (Pos 1) is spatially close to only one proton (H6). The other neighbor is Fluorine.[4][5] Irradiating the t-butyl singlet will enhance only one aromatic signal (H6).

Workflow:

  • Run a 1D Selective NOE experiment.

  • Selectively irradiate the tert-butyl singlet (~1.3–1.4 ppm).

  • Result Interpretation:

    • Para: Enhancement of a signal that integrates to 2 protons (the H2/H6 set).

    • Ortho: Enhancement of a signal that integrates to 1 proton (the H6 signal).

References

  • National Institute of Standards and Technology (NIST). (n.d.). Fluorobenzene derivatives - 13C NMR Database. Retrieved from [Link]

  • Reich, H. J. (2023). Structure Determination Using NMR: Fluorine Coupling Constants. University of Wisconsin-Madison. Retrieved from [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). Wiley.

Sources

Comparative Guide: Crystal Engineering and Structural Dynamics of Sterically Crowded Fluorobenzenes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide analyzes the structural performance of sterically crowded fluorobenzenes, contrasting them with hydrogenated analogs to assist in crystal engineering and solid-state drug design. Core Finding: Unlike standard organic aromatics which pack via edge-to-face (T-shaped) motifs, sterically crowded perfluorocarbons utilize quadrupole moment reversal to drive face-to-face


-stacking. However, asymmetric fluorination (e.g., monofluorobenzene) often disrupts crystal packing efficiency, leading to drastically lowered melting points—a critical factor for handling and purification.

Mechanistic Foundation: The Electrostatic vs. Steric Battle

To predict the solid-state behavior of fluorobenzenes, one must understand the competition between steric repulsion and electrostatic attraction.

The Quadrupole Inversion

The most distinct feature of perfluorinated aromatics is the inversion of the quadrupole moment (


).
  • Benzene (

    
    ):  Negative 
    
    
    
    -cloud, positive equatorial hydrogens. Favors Edge-to-Face packing.
  • Hexafluorobenzene (

    
    ):  The high electronegativity of fluorine pulls electron density to the periphery, leaving a positive 
    
    
    
    -face. Favors Face-to-Face stacking with electron-rich arenes.
Steric Crowding and "The Twist"

While Fluorine is often called a "hydrogen mimic" in bioisosterism, it is sterically larger (Van der Waals radius: F


 1.47 Å vs. H 

1.20 Å). In crowded systems like Decafluorobiphenyl , this steric bulk forces the two phenyl rings to twist out of planarity to relieve ortho-F...F repulsion, significantly altering the crystal lattice energy.
Visualization: The Quadrupole Interaction Logic

QuadrupoleInteraction Benzene Benzene (C6H6) Electron-Rich Face (-) Edge (+) Interaction Supramolecular Synthon Face-to-Face Stacking (High Stability) Benzene->Interaction Donates e- density Perfluoro Perfluoroarene (C6F6) Electron-Deficient Face (+) Edge (-) Perfluoro->Interaction Accepts e- density Steric Steric Crowding (e.g., Decafluorobiphenyl) Forces Torsion/Twist Perfluoro->Steric Accumulation of F atoms Steric->Interaction Disrupts Planarity Alters Packing Efficiency

Caption: Schematic of the Arene-Perfluoroarene interaction showing how electronic inversion drives stacking, while steric crowding introduces torsional strain.

Comparative Data Analysis

The following table contrasts the physical and structural properties of benzene derivatives with increasing fluorination and steric demand. Note the "Melting Point Depression" anomaly in Monofluorobenzene.

Table 1: Structural Metrics of Fluorinated Aromatics
CompoundFormulaMelting Point (°C)Density (g/cm³)Packing MotifKey Interaction
Benzene

5.51.02 (Solid)Herringbone (Edge-to-Face)C-H...

Fluorobenzene

-42.0 1.024 (Liq)Disordered / Low SymmetryWeak C-H...F
Hexafluorobenzene

5.01.61 (Liq)Columnar / LamellarF...F /

-Hole
Benzene :

(1:1)
Co-crystal24.0 ~1.35Alternating Face-to-FaceArene-Perfluoroarene
Decafluorobiphenyl

68.01.78Twisted (

50-60°)
F...F /

-

Critical Analysis of Data[2]
  • The Monofluorobenzene Anomaly: Replacing a single Hydrogen with Fluorine (

    
    ) destroys the high-symmetry herringbone packing of benzene but does not provide enough "fluorine density" to establish a strong perfluorinated stacking motif. This results in a massive melting point drop (
    
    
    
    ).
  • The Co-Crystal Effect: Mixing the two liquids (Benzene and

    
    ) results in a solid with a melting point higher than either individual component (24°C vs 5°C). This is the definitive proof of the energetic stability of the Arene-Perfluoroarene  interaction [1].
    
  • Steric Twist: In Decafluorobiphenyl, the ortho fluorine atoms repel each other. To accommodate this, the crystal structure adopts a twisted conformation (dihedral angle

    
     0°), unlike the planar biphenyl. This "twist" creates chiral pockets in the lattice, relevant for chiral separations.
    

Experimental Protocols

Working with these compounds presents unique challenges: high volatility (for the liquids) and specific temperature requirements.

Protocol A: In Situ Cryocrystallography (ODS Method)

Purpose: To obtain X-ray quality crystals of liquid fluorobenzenes (e.g., Fluorobenzene, 1,2-Difluorobenzene) which are liquid at room temperature.

  • Capillary Loading: Draw the liquid fluorobenzene into a 0.3 mm Lindemann glass capillary. Flame-seal both ends carefully to prevent evaporation.

  • Mounting: Mount the capillary on the goniometer head of the diffractometer equipped with a cryostream (nitrogen gas stream).

  • Flash Freezing: Rapidly cool the stream to 100 K to create a polycrystalline mass (shock freezing).

  • Optical Zone Melting (The Critical Step):

    • Raise the temperature to slightly below the melting point (

      
      ).
      
    • Focus an IR laser or heat lamp on a small zone of the capillary.

    • Move the heat source slowly along the capillary axis. This melts the polycrystal and allows a single crystal seed to grow from the melt interface as it cools behind the heat zone.

  • Data Collection: Once a single domain is isolated, proceed with X-ray diffraction at 100 K.

Protocol B: Co-Crystallization (The "Molecular Velcro" Technique)

Purpose: To stabilize volatile fluorobenzenes or induce specific polymorphs using the Arene-Perfluoroarene interaction.

  • Stoichiometric Mixing: In a scintillation vial, mix equimolar amounts (1:1) of the electron-rich arene (e.g., Mesitylene or Benzene) and the electron-deficient fluoroarene (e.g.,

    
    ).
    
  • Solvent Selection: Dissolve the mixture in a minimal amount of non-competing solvent.

    • Avoid: THF or Acetone (Oxygen lone pairs will compete for the

      
      -hole).
      
    • Preferred: Hexane or Heptane (Non-polar, promotes aromatic stacking).

  • Slow Evaporation: Cover the vial with parafilm, poke 2-3 small holes, and allow to stand at 4°C. The lower temperature encourages enthalpically favorable stacking over entropic disorder.

Visualization: Zone Melting Workflow

ZoneMelting Step1 1. Capillary Loading (Seal liquid in 0.3mm glass) Step2 2. Flash Freeze (100 K) (Forms Polycrystalline Mass) Step1->Step2 Step3 3. Zone Melting (Local heating scans along axis) Step2->Step3 Step4 4. Seed Selection (Single crystal growth at interface) Step3->Step4 Step5 5. Diffraction Data Collection Step4->Step5

Caption: Workflow for Optical Zone Melting (ODS) to crystallize liquid fluorobenzenes.

Strategic Applications

Drug Design & Bioisosteres

The structural data of crowded fluorobenzenes informs the design of metabolically stable drugs.

  • Metabolic Blocking: Placing a fluorine at a position prone to cytochrome P450 oxidation (e.g., para-position) blocks metabolism due to the strength of the C-F bond.

  • Conformational Locking: Utilizing the "twist" observed in sterically crowded biphenyls (like Decafluorobiphenyl) allows medicinal chemists to lock a drug molecule into a specific bioactive conformation, reducing the entropic penalty of binding to a receptor.

Crystal Engineering

The reliability of the Arene-Perfluoroarene interaction makes it a robust Supramolecular Synthon .

  • Predictability: Unlike hydrogen bonding, which can be sensitive to humidity or solvent, the quadrupole stacking is robust in non-polar environments.

  • Separation Science: Chromatographic columns functionalized with perfluorophenyl groups (PFP columns) utilize these specific interactions to separate difficult-to-resolve aromatic isomers based on their electron density maps [2].

References

  • Patrick, C. R., & Prosser, G. S. (1960). A Molecular Complex of Benzene and Hexafluorobenzene.[1][2][3][4] Nature, 187, 1021. Link

  • Dunitz, J. D., & Taylor, R. (1997). Organic Fluorine: Odd Man Out. Chemistry – A European Journal, 3(1), 89–98. Link

  • Williams, J. H. (1993). The structure of the benzene-hexafluorobenzene adduct. Acta Crystallographica Section C, 49, 1409-1410. Link

  • Cametti, M., et al. (2012). Fluorinated Motifs in Crystal Engineering. Chemical Reviews, 112(1), 70-100. Link

Sources

Medicinal Chemistry & Bio-application

Application Note: Metabolic Stability of Ortho-Blocked Fluorinated Phenyl Rings

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Rationale

In drug discovery, the phenyl ring is a ubiquitous scaffold but often serves as a "metabolic soft spot," susceptible to rapid oxidative clearance by Cytochrome P450 (CYP) enzymes. This rapid metabolism leads to poor pharmacokinetic (PK) profiles, high clearance, and low bioavailability.

A proven medicinal chemistry strategy to mitigate this is ortho-blocking —the strategic introduction of fluorine atoms at the ortho positions relative to the ring's attachment point or a vulnerable functional group. Unlike simple steric bulk (e.g., methyl groups) which may introduce new metabolic sites (benzylic oxidation), fluorine offers a dual advantage:

  • Electronic Deactivation: It lowers the HOMO energy of the aromatic ring, making it less nucleophilic and resistant to the electrophilic attack of the CYP heme-oxo species.

  • Metabolic Blocking: The C-F bond is metabolically inert to direct oxidation, effectively "capping" the vulnerable site without adding a new handle for metabolism.

This guide details the mechanistic basis of this effect, provides a validated protocol for assessing it via microsomal stability assays, and analyzes real-world case studies.

Mechanistic Insight: Why Ortho-Fluorination Works

The common misconception is that fluorine improves stability solely due to the strength of the C-F bond (~116 kcal/mol) compared to the C-H bond (~99 kcal/mol). While true, CYP-mediated metabolism is not a homolytic bond cleavage process. The mechanism is more nuanced.

The Electronic "Shield" (HOMO Energy)

CYP450 oxidation involves an electrophilic attack by the high-valent Iron-Oxo species (Compound I) on the aromatic pi-system.

  • Mechanism: The rate-determining step is often the initial electron transfer or formation of the tetrahedral intermediate (sigma complex).

  • Fluorine Effect: As the most electronegative element, fluorine exerts a strong inductive effect (-I), withdrawing electron density from the ring. This lowers the Highest Occupied Molecular Orbital (HOMO) energy of the phenyl ring.

  • Result: A lower HOMO energy renders the ring less nucleophilic, significantly slowing down the reaction kinetics with the electrophilic CYP active site.

Steric and Conformational Blocking
  • Site Blocking: Replacing a hydrogen with fluorine at the ortho position physically blocks the enzyme from accessing that specific carbon.

  • Conformational Twist: In biaryl systems, ortho-fluorine introduces a steric clash that forces the two rings out of coplanarity. This "twisted" conformation can prevent the molecule from fitting into the flat, planar active sites of certain CYP isoforms (e.g., CYP1A2), thereby reducing clearance.

Visualizing the Mechanism

The following diagram illustrates the competing pathways of metabolic attack and how ortho-fluorination mitigates them.

MetabolicMechanism Substrate Phenyl Substrate CYP CYP450 (Heme-Oxo) Substrate->CYP Binding path_H Pathway A: Unsubstituted (C-H) CYP->path_H Electrophilic Attack path_F Pathway B: Ortho-Fluorinated (C-F) CYP->path_F Blocked Attack Oxidation Arene Oxide / Phenol (High Clearance) path_H->Oxidation Rapid Oxidation (High Nucleophilicity) Stable Metabolically Stable (Low Clearance) path_F->Stable 1. Steric Block 2. Lower HOMO Energy 3. Inert C-F Bond

Figure 1: Mechanistic divergence between unsubstituted and ortho-fluorinated phenyl rings during CYP450 metabolism.

Validated Protocol: Microsomal Stability Assay

To empirically verify the stability conferred by ortho-fluorination, the Liver Microsomal Stability Assay is the industry standard. This protocol measures the intrinsic clearance (


) of a compound.[1][2]
Materials
  • Enzyme Source: Pooled Liver Microsomes (Human/Rat/Mouse), 20 mg/mL protein concentration.

  • Cofactor: NADPH regenerating system or 10 mM NADPH solution.

  • Buffer: 100 mM Potassium Phosphate buffer (pH 7.4).

  • Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide).[1]

  • Analysis: LC-MS/MS (Triple Quadrupole).

Experimental Workflow

Step 1: Preparation

  • Prepare a 10 mM stock of the test compound in DMSO.

  • Dilute to 1 µM working concentration in Phosphate Buffer (0.1% DMSO final).

  • Thaw microsomes on ice. Dilute to 1.0 mg/mL in Phosphate Buffer.

Step 2: Incubation

  • Pre-incubation: Mix 30 µL of 1 µM compound solution with 30 µL of 1.0 mg/mL microsomes in a 96-well plate. (Final Protein: 0.5 mg/mL; Final Compound: 0.5 µM).

  • Incubate at 37°C for 10 minutes .

  • Start Reaction: Add 60 µL of 2 mM NADPH solution to initiate metabolism.

  • Time Points: At

    
     minutes, remove 50 µL aliquots.
    

Step 3: Quenching & Extraction

  • Immediately transfer the 50 µL aliquot into a plate containing 150 µL of ice-cold Quench Solution (ACN + Internal Standard).

  • Vortex vigorously for 1 minute.

  • Centrifuge at 4,000 rpm for 15 minutes at 4°C to precipitate proteins.

Step 4: Analysis

  • Transfer supernatant to a fresh plate.

  • Inject onto LC-MS/MS.[1][2] Monitor Parent Ion [M+H]+ and Internal Standard.

Workflow Diagram

AssayWorkflow cluster_Sampling Sampling Loop (0-60 min) Step1 1. Preparation (1 µM Cmpd + 0.5 mg/mL Microsomes) Step2 2. Pre-Incubation (37°C, 10 min) Step1->Step2 Step3 3. Initiation (Add NADPH) Step2->Step3 Step4 4. Aliquot Removal Step3->Step4 Step5 5. Quench (ACN + Internal Std) Step4->Step5 Step6 6. Centrifugation (Precipitate Protein) Step5->Step6 Step7 7. LC-MS/MS Analysis (Quantify % Remaining) Step6->Step7

Figure 2: Step-by-step workflow for the Liver Microsomal Stability Assay.

Data Analysis & Interpretation

Calculation of Intrinsic Clearance ( )[1]
  • Plot ln(% Remaining) vs. Time (min) .

  • Determine the slope (

    
    ) of the linear regression.
    
  • Calculate Half-life (

    
    ):
    
    
    
    
  • Calculate

    
     (µL/min/mg protein):
    
    
    
    
Interpreting the Results (Human Microsomes)
Stability Class

(min)

(µL/min/mg)
Interpretation
High Stability > 60< 12Excellent. Suitable for once-daily dosing.
Moderate 30 - 6012 - 45Acceptable. May require optimization.
Low Stability < 30> 45Poor. Likely high first-pass effect. Apply Ortho-Fluorination.

Case Study: Gefitinib & The "Ortho-Effect"

A classic example of this strategy is the development of Gefitinib (Iressa) , an EGFR inhibitor.

  • The Problem: Early lead compounds containing a simple aniline ring suffered from rapid metabolic clearance due to aromatic hydroxylation at the para position and benzylic oxidation.

  • The Solution: Medicinal chemists introduced a Fluorine atom at the ortho position (relative to the amine) and a Chlorine atom at the meta position.

  • The Result:

    • Electronic: The electron-withdrawing halogens lowered the electron density of the aniline ring (

      
      HOMO = -0.37 eV), protecting it from CYP oxidation.
      
    • Blocking: The halogens physically blocked the preferred sites of metabolism.

    • Outcome: The half-life increased from ~1 hour (lead) to >3 hours, enabling the drug to advance to the clinic [1, 5].

Comparative Data Table:

Compound VariantSubstitution

(Microsomes)
Primary Metabolic Route
Lead A H (Unsubstituted)12 minRapid Aromatic Hydroxylation
Analog B 3-F (Meta)25 minReduced Hydroxylation
Gefitinib Lead 3-Cl, 4-F (Ortho/Meta) > 60 min Metabolically Stable

References

  • Role of Fluorine in Medicinal Chemistry: Title: The role of fluorine in medicinal chemistry: Metabolic stability can determine the bioavailability of compounds.[3][4] Source: Taylor & Francis Online. URL:[Link]

  • Microsomal Stability Assay Protocol: Title: Microsomal Stability - In Vitro Assay.[2] Source: Charnwood Discovery. URL:[Link]

  • Physical Organic Chemistry Perspective: Title: On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Source: NIH / Journal of Medicinal Chemistry. URL:[Link]

  • Ortho-Blocking Mechanism: Title: Is Phenyl an Ortho/Para or Meta Director? The Effect of Phenyl Group on EAS Reactions. Source: Chemistry Steps.[1][2][5] URL:[Link]

  • Gefitinib Case Study (ChemRxiv): Title: On the Metabolic Stability of Fluorinated Small Molecules (Gefitinib discussion). Source: ChemRxiv. URL:[Link]

Sources

Fluorine-tert-butyl motif for increasing lipophilicity in lead compounds

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Incorporation of the 1,1,1-Trifluoro-tert-butyl Motif for Lipophilicity and Metabolic Tuning

Executive Summary & Strategic Rationale

In lead optimization, the tert-butyl group (


) is a privileged scaffold for filling hydrophobic pockets and enforcing bioactive conformations. However, it suffers from a critical liability: rapid oxidative clearance by Cytochrome P450 (CYP) enzymes, typically via hydroxylation of the methyl groups.

This guide details the application of the "Fluorine-tert-butyl" motif , specifically the 1,1,1-trifluoro-2-methylpropan-2-yl group (


, often abbreviated as TFDMC ). Unlike mono-fluorination strategies that often lower lipophilicity due to C-F bond polarity, replacing a methyl group with a trifluoromethyl group (

) in the tert-butyl scaffold achieves two synergistic goals:
  • Maintenance or Increase of Lipophilicity: The

    
     group is significantly more lipophilic than the 
    
    
    
    group it replaces (Hansch
    
    
    vs.
    
    
    ), ensuring the motif remains a "grease ball" for hydrophobic binding.
  • Metabolic Blockade: The C-F bond strength (approx. 116 kcal/mol) renders the position inert to CYP-mediated oxidation, extending half-life (

    
    ).
    

Distinction Note: Researchers must distinguish TFDMC from the fluoromethyl-tert-butyl motif (


), which decreases lipophilicity (lowers LogP) due to the high polarity of the 

dipoles [1]. The TFDMC motif is the correct choice when increasing or maintaining high lipophilicity is required.

Technical Analysis: The Fluorine Effect

Physicochemical Impact

The substitution of a methyl group with a trifluoromethyl group alters the electronic and steric landscape of the lead compound.

Propertytert-Butyl (

)
TFDMC (

)
Impact on Drug Design
Hansch

Value
+1.98~+2.30Increases Lipophilicity (improved membrane permeability).
Metabolic Stability Low (CYP oxidation prone)HighBlocks benzylic/allylic oxidation sites.
Steric Bulk (A-value) ~5.0 kcal/mol>5.0 kcal/molMaintains or enhances conformational lock.
Electronic Effect Weakly Electron Donating (+I)Strong Electron Withdrawing (-I)Lowers pKa of nearby amines (reduces hERG liability).
Decision Logic for Motif Selection

The following decision tree illustrates when to deploy the TFDMC motif versus other fluorinated isosteres.

DecisionTree Start Lead Compound Optimization (High Clearance / Low Potency) CheckMetabolism Is the t-Butyl group the primary site of metabolism? Start->CheckMetabolism CheckLogP Current Lipophilicity (LogD)? CheckMetabolism->CheckLogP Yes Explore Scaffold Hopping Explore Scaffold Hopping CheckMetabolism->Explore Scaffold Hopping No RouteA High LogD (>4.0) Need to lower lipophilicity CheckLogP->RouteA RouteB Low/Moderate LogD (<3.0) Need to increase/maintain lipophilicity CheckLogP->RouteB SolA Use (β,β',β''-trifluoro)-tert-butyl (-C(CH2F)3) or Oxetane RouteA->SolA SolB Use TFDMC Motif (-C(CH3)2CF3) RouteB->SolB

Figure 1: Strategic decision tree for selecting fluorinated tert-butyl bioisosteres based on ADME requirements.

Experimental Protocols

Protocol A: Synthesis of TFDMC-Containing Scaffolds

Direct installation of the TFDMC group is challenging due to the steric bulk and the deactivated nature of the


 center. The most robust method involves Nucleophilic Trifluoromethylation  of a ketone precursor followed by functional group manipulation.

Reagents Required:

  • Precursor: Aryl Methyl Ketone (

    
    )
    
  • Ruppert-Prakash Reagent (

    
    )
    
  • Initiator: Cesium Fluoride (CsF) or TBAF

  • Solvent: Anhydrous THF or Toluene

  • Methylating Agent: Methyllithium (MeLi) or Grignard (

    
    ) - Note: This step depends on the specific retrosynthesis.
    

Step-by-Step Workflow (Gem-Dimethyl Installation Strategy):

  • Substrate Preparation: Start with an

    
    -keto ester or an aryl ketone.
    
  • Trifluoromethylation:

    • Dissolve ketone (1.0 equiv) in anhydrous THF (0.5 M) under

      
      .
      
    • Cool to 0°C. Add

      
       (1.2 equiv).
      
    • Add catalytic CsF (0.1 equiv) or TBAF. Stir for 2h at RT.

    • Mechanism: The fluoride initiates the release of the

      
       anion (masked), which attacks the carbonyl.
      
    • Quench: Add 1M HCl to hydrolyze the silyl ether.

    • Result: Tertiary alcohol with a

      
       group (
      
      
      
      ).
  • Conversion to TFDMC (Deoxygenation/Alkylation):

    • Direct methylation of the alcohol is difficult. A common route is to convert the alcohol to a chloride or xanthate, followed by radical methylation or substitution.

    • Alternative (Building Block Approach): It is often more efficient to use commercially available 2-bromo-1,1,1-trifluoro-2-methylpropane to alkylate nucleophiles (phenols, amines) directly, although yields can be low due to sterics.

    • Preferred Modern Route: Radical cross-coupling using sodium triflinate (Langlois reagent) on an isobutenyl precursor [2].

Safety Note:


 is moisture sensitive. Fluoride sources can cause etching; use appropriate glassware or plasticware.
Protocol B: Microsomal Stability Assay (Validation)

To verify the metabolic superiority of the TFDMC motif over the standard tert-butyl group.

Materials:

  • Pooled Liver Microsomes (Human/Rat/Mouse) - 20 mg/mL protein conc.

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6PDH, NADP+).

  • Test Compounds (10 mM DMSO stock).

  • LC-MS/MS for quantification.

Procedure:

  • Incubation: Prepare a reaction mixture containing 0.5 mg/mL microsomes in Phosphate Buffer (pH 7.4).

  • Dosing: Spike test compound to a final concentration of 1 µM (keeps DMSO < 0.1%).

  • Initiation: Pre-incubate at 37°C for 5 min. Add NADPH to start the reaction.

  • Sampling: Aliquot 50 µL at T=0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately dispense aliquots into 150 µL ice-cold Acetonitrile (containing internal standard).

  • Analysis: Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope

    
     determines 
    
    
    
    .
    • Intrinsic Clearance (

      
      ) = 
      
      
      
      .

Success Criteria:

  • The TFDMC analog should exhibit a >2-fold increase in

    
      compared to the tert-butyl parent.
    
  • LogD (measured via shake-flask or HPLC) should remain within ±0.5 units or increase.

Mechanistic Pathway Visualization

The following diagram details the metabolic fate of the standard tert-butyl group versus the fluorinated analog.

Metabolism cluster_0 Standard tert-Butyl cluster_1 TFDMC Motif TBu R-C(CH3)3 CYP CYP450 (Oxidation) TBu->CYP H-Abstraction Alcohol R-C(CH3)2(CH2OH) (Unstable/Polar) CYP->Alcohol Clearance Rapid Clearance (Phase II Conjugation) Alcohol->Clearance TFDMC R-C(CH3)2(CF3) CYP_Block CYP450 (Blocked) TFDMC->CYP_Block C-F Bond Resists Oxidation Stable Metabolically Stable Maintained Lipophilicity CYP_Block->Stable

Figure 2: Comparative metabolic pathways. The C-F bond in the TFDMC motif prevents the H-abstraction step necessary for CYP-mediated hydroxylation.

References

  • Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1] [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]

  • Barnes-Seeman, D., et al. (2013).[2][3] Metabolically Stable tert-Butyl Replacement.[2][3][4][5][6] ACS Medicinal Chemistry Letters, 4(6), 514–516.[2] [Link]

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. [Link]

Sources

Application Note & Protocol: Leveraging o-Fluoro-t-Butyl Groups for Advanced Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, offering predictable modulation of physicochemical and pharmacokinetic properties. This guide focuses on the tactical use of the ortho-fluoro-tert-butyl group, a sophisticated substituent that provides unique advantages in structure-activity relationship (SAR) studies. By combining steric bulk with targeted electronic effects, this moiety serves as a powerful tool for enhancing metabolic stability, controlling molecular conformation, and improving target affinity. This document provides a comprehensive overview of the scientific rationale for its use, detailed experimental protocols for evaluating its impact, and a workflow for integrating findings into a robust SAR campaign.

Part 1: The Strategic Rationale for Employing the o-Fluoro-t-Butyl Group in SAR

The tert-butyl group is a common motif in medicinal chemistry, but its high lipophilicity and susceptibility to metabolic oxidation can present significant challenges.[1][2] The introduction of fluorine atoms, particularly in an ortho position on an adjacent aromatic ring, creates a unique chemical environment that medicinal chemists can exploit to overcome these liabilities.

Enhancing Metabolic Stability

A primary application of the o-fluoro-t-butyl group is to act as a "metabolic shield." The bulky t-butyl group can sterically hinder access of metabolic enzymes, such as cytochrome P450s (CYPs), to nearby susceptible sites.[3] However, the t-butyl group itself can be a site of oxidation, typically leading to hydroxylation.[3]

The strategic placement of an ortho-fluorine atom provides two key advantages:

  • Inductive Electron Withdrawal: The highly electronegative fluorine atom reduces the electron density of the adjacent C-H bonds on the t-butyl group, making them less susceptible to oxidative metabolism by CYP enzymes.[4]

  • Steric Hindrance: The fluorine atom, although small, contributes to the overall steric profile, further blocking enzymatic access to both the aromatic ring and the aliphatic group.

This dual effect can significantly increase the half-life of a compound, a critical parameter in achieving desired pharmacokinetic profiles.

Imposing Conformational Constraint for Improved Potency

The interaction between a drug molecule and its protein target is exquisitely sensitive to the three-dimensional arrangement of atoms. The bulky t-butyl group can act as a "conformational lock," restricting the rotation of adjacent bonds and forcing the molecule into a more rigid, and potentially more bioactive, conformation.[5]

When an ortho-fluorine is introduced, this effect is amplified. Computational and experimental studies have shown that ortho-fluorination strongly influences the conformational landscape of molecules, creating distinct energy minima that can favor the desired binding pose.[6][7] This conformational rigidity reduces the entropic penalty upon binding to the target receptor, which can translate directly into higher binding affinity and increased potency.

Part 2: Experimental Design and Protocols

A successful SAR campaign requires robust and reproducible experimental data. The following protocols provide step-by-step methodologies for assessing the impact of o-fluoro-t-butyl substitution on key drug-like properties.

Synthesis of o-Fluoro-t-Butyl Analogs

The introduction of the o-fluoro-t-butyl moiety can be achieved through various synthetic routes. A common strategy involves the coupling of a pre-functionalized o-fluoroaryl component with a t-butyl-containing fragment or vice versa. Methods such as nucleophilic aromatic substitution on activated fluoroarenes or cross-coupling reactions are often employed. While specific routes are highly substrate-dependent, the synthesis of precursors like N-hydroxyphthalimide-O-trifluoromethanesulfinate offers a pathway for introducing related fluorinated groups.[8] Researchers should consult specialized synthetic literature for detailed procedures relevant to their specific scaffold.[9]

Protocol: In Vitro Metabolic Stability Assessment in Liver Microsomes

This protocol is designed to determine the rate of Phase I metabolism of a test compound, providing a quantitative measure of its metabolic stability.[10][11]

Objective: To calculate the in vitro half-life (t½) and intrinsic clearance (CLint) of parent compounds upon incubation with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, or other species)

  • Test compounds and positive controls (e.g., Verapamil for high clearance, Diazepam for low clearance)

  • 0.1 M Phosphate Buffer (pH 7.4)

  • NADPH regenerating system (Cofactor)

  • Acetonitrile (ice-cold, containing an appropriate internal standard for LC-MS/MS analysis)

  • 96-well incubation plates and sealing mats

  • Thermomixer or shaking water bath set to 37°C

  • LC-MS/MS system

Procedure:

  • Preparation: Thaw liver microsomes on ice. Prepare a working solution of microsomes in phosphate buffer to a final protein concentration of 0.5 mg/mL.[11] Prepare test compounds and controls in buffer from a DMSO stock, ensuring the final DMSO concentration is ≤ 0.25%.[10]

  • Pre-incubation: Add the microsomal solution to the 96-well plate. Add the test compound solution to the wells. Pre-incubate the plate for 10 minutes at 37°C with gentle shaking.

  • Reaction Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH cofactor solution to all wells except the "minus cofactor" negative controls.[10][11]

  • Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by adding 2 volumes of ice-cold acetonitrile with internal standard to the appropriate wells.[10][11] The T=0 sample represents 100% compound remaining.

  • Sample Processing: Once all time points are collected, seal the plate and centrifuge at 4,000 x g for 20 minutes at 4°C to pellet the precipitated protein.

  • Analysis: Transfer the supernatant to a new 96-well plate and analyze the disappearance of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the percentage of compound remaining versus time. The slope of the linear regression (k) is used to calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint in µL/min/mg protein).

Self-Validation:

  • Positive Controls: Ensure high and low clearance controls perform within expected ranges.

  • Negative Control: The compound concentration in the "minus cofactor" well should remain stable (>85%) over the incubation period, confirming the metabolism is NADPH-dependent.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.[12][13]

Objective: To determine the IC50 and calculate the Ki of a test compound for its target receptor.

Materials:

  • Cell membranes or tissues expressing the target receptor

  • Radioligand with known affinity (Kd) for the target

  • Test compounds and a known unlabeled competitor

  • Assay Buffer (e.g., 50 mM Tris, 5 mM MgCl2, pH 7.4)

  • 96-well filter plates (e.g., GF/C filters pre-soaked in 0.3% PEI)

  • Cell harvester (vacuum filtration manifold)

  • Scintillation fluid and a microplate scintillation counter

Procedure:

  • Plate Setup: In a 96-well plate, set up wells for total binding (radioligand + buffer), non-specific binding (radioligand + excess unlabeled competitor), and competitive binding (radioligand + serial dilutions of test compound).[14]

  • Reagent Addition: Add assay buffer, the appropriate concentration of test compound (typically 10 concentrations over a 5-log range), and the membrane preparation to each well.[12][14]

  • Initiation and Incubation: Initiate the binding reaction by adding the radioligand (at a fixed concentration, usually at or below its Kd value) to all wells.[15] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 30°C) with gentle agitation to reach equilibrium.[14]

  • Termination by Filtration: Terminate the assay by rapidly filtering the contents of the plate through the pre-soaked filter plate using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound.[14]

  • Washing: Quickly wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a microplate scintillation counter.[14]

  • Data Analysis: Subtract the non-specific binding counts from all other wells to get specific binding. Plot the percent specific binding against the log concentration of the test compound to generate a dose-response curve. Fit the curve using non-linear regression to determine the IC50 value. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Part 3: Data Interpretation and SAR Workflow

The data generated from these assays must be systematically analyzed to build a coherent SAR.

Data Summary and Comparison

Organize the results in a clear, tabular format to facilitate direct comparison between the parent compound and its o-fluoro-t-butyl analog.

CompoundTarget Affinity (Ki, nM)Metabolic Half-Life (t½, min)Lipophilicity (cLogP)
Lead Compound50154.2
o-Fluoro-t-Butyl Analog25954.5

This table presents hypothetical data for illustrative purposes.

Visualization of the SAR Workflow

A structured workflow ensures that experimental results are logically integrated to guide the next round of analog design.

SAR_Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Screening Cascade cluster_2 Analysis & Decision cluster_3 Progression Start Identify Metabolic Liability (e.g., t-butyl oxidation) Design Design o-Fluoro-t-Butyl Analog Start->Design Synth Synthesize Analog Design->Synth MetStab Metabolic Stability Assay (Protocol 2.2) Synth->MetStab Binding Target Binding Assay (Protocol 2.3) MetStab->Binding If stable SAR_Table Collate Data in SAR Table (Table 3.1) Binding->SAR_Table Decision Decision Gate: Improved Profile? SAR_Table->Decision Advance Advance to In Vivo PK Studies Decision->Advance Yes Redesign Iterate Design: Explore other positions Decision->Redesign No Redesign->Design

Caption: Workflow for integrating o-fluoro-t-butyl analogs into an SAR campaign.

This workflow illustrates the iterative cycle of drug discovery:

  • Design and Synthesis: A metabolic or potency liability is identified, and an o-fluoro-t-butyl analog is designed and synthesized to address it.

  • Screening Cascade: The new compound is first tested for metabolic stability. If it shows improvement, it proceeds to binding assays to confirm that potency has been maintained or enhanced.

  • Analysis and Decision: All data are compiled. A decision is made based on whether the overall profile of the molecule has improved.

  • Progression: Successful compounds are advanced to more complex studies (e.g., in vivo pharmacokinetics), while unsuccessful compounds inform the next round of molecular design.

Conclusion

The ortho-fluoro-t-butyl group is a highly valuable, multi-purpose tool in the medicinal chemist's arsenal. It offers a rational strategy to simultaneously block metabolic oxidation and enforce a bioactive conformation, leading to compounds with improved pharmacokinetic profiles and enhanced target potency. By employing the robust protocols and systematic workflow detailed in this guide, research teams can effectively harness the power of this unique substituent to accelerate their structure-activity relationship studies and advance their drug discovery programs.

References

  • Westphal, M. W., et al. (2015). Evaluation of tert-Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities. PubMed. Available at: [Link]

  • Westphal, M. W., et al. (2015). Inside Cover: Evaluation of tert -Butyl Isosteres: Case Studies of Physicochemical and Pharmacokinetic Properties, Efficacies, and Activities (ChemMedChem 3/2015). ResearchGate. Available at: [Link]

  • Dumele, O., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Dumele, O., et al. (2015). Influence of Fluorination on the Conformational Properties and Hydrogen-Bond Acidity of Benzyl Alcohol Derivatives. ResearchGate. Available at: [Link]

  • O'Hagan, D. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. National Center for Biotechnology Information. Available at: [Link]

  • Shanu-Wilson, J. (n.d.). Metabolism of t-butyl groups in drugs. Hypha Discovery Blogs. Available at: [Link]

  • O'Hagan, D. (2023). β″-Trifluoro)-tert-butyl: A Candidate Motif for the Discovery of Bioactives. ACS Publications. Available at: [Link]

  • Kumar, A., et al. (2026). Cu-Catalyzed One-Pot Synthesis of Trifluoromethylated β-Lactams by Reaction of Nitrosoarenes, Trifluorodiazoethane and Arylacetylenes. ACS Publications. Available at: [Link]

  • Mykhailiuk, P. (2025). Metabolically Stable tert-Butyl Replacement. ResearchGate. Available at: [Link]

  • Gifford Bioscience (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. Available at: [Link]

  • Wang, F., et al. (n.d.). Discovery of a Distinctive Reagent for Divergent Arene Trifluoromethylsulfinylation. National Center for Biotechnology Information. Available at: [Link]

  • Cyprotex (n.d.). Microsomal Stability. Evotec. Available at: [Link]

  • Gifford Bioscience (n.d.). Radioligand Binding Assay. Gifford Bioscience. Available at: [Link]

  • Balaban, A.T. (n.d.). The conformation of a tert-butyl group ortho to another substituent, R,... ResearchGate. Available at: [Link]

  • Jabeen, F., et al. (n.d.). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]

  • Bylund, D.B. & Toews, M.L. (n.d.). Radioligand binding methods: practical guide and tips. PubMed. Available at: [Link]

  • Taylor, N.J. & Gouverneur, V. (n.d.). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Available at: [Link]

  • Alfa Cytology (n.d.). Competitive Radioligand Binding Assays. Rdcthera. Available at: [Link]

  • Shen, D., et al. (2022). tert-butyl Phenyl Sulfone and Arynes. JACS Au. Available at: [Link]

  • Drug Design Org (n.d.). Case Studies in Analog Design. Drug Design Org. Available at: [Link]

  • Saldinger, J.M., et al. (2014). and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. ACS Publications. Available at: [Link]

  • Adu-Ampratwum, D., et al. (n.d.). Streamlining Fluoroalkenyl Arene Synthesis Illuminated with Mechanistic Insights. National Center for Biotechnology Information. Available at: [Link]

  • MTT Lab (n.d.). In vitro drug metabolism: for the selection of your lead compounds. MTT Lab. Available at: [Link]

  • Charnwood Discovery (n.d.). Microsomal Stability - In Vitro Assay. Charnwood Discovery. Available at: [Link]

Sources

Application Note: Modulating pKa and Lipophilicity with Ortho-Fluoro tert-Butyl Motifs

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol Guide details the strategic use of the ortho-fluoro tert-butyl motif in medicinal chemistry. This structural design element—placing a fluorine atom on an aromatic ring ortho to a bulky tert-butyl group—is a powerful tool for modulating pKa, lipophilicity (LogD), and metabolic stability without sacrificing the hydrophobic bulk required for receptor binding.

Executive Summary

The tert-butyl group is a classic hydrophobic anchor in drug design, valued for its ability to fill lipophilic pockets and drive potency. However, its high lipophilicity (LogP) and susceptibility to oxidative metabolism (CYP450) often lead to poor drug-like properties. The ortho-fluoro tert-butyl motif (1-tert-butyl-2-fluorobenzene substructure) offers a solution. By introducing a fluorine atom adjacent to the tert-butyl group, researchers can:

  • Modulate pKa: Lower the pKa of adjacent acidic protons (phenols, anilines) via inductive effects (-I), improving solubility at physiological pH.

  • Tune Lipophilicity (LogD): Leverage the "fluorine effect" to alter polarity and solvation energy, often reducing effective lipophilicity (LogD) relative to the non-fluorinated parent if ionization is induced.

  • Enhance Metabolic Stability: Block the metabolically labile ortho-position and electronically deactivate the ring against oxidation.

Mechanistic Insight: The "Ortho-Fluoro" Effect[1]

The efficacy of this motif stems from the unique properties of the fluorine atom: high electronegativity (3.98 Pauling) and small Van der Waals radius (1.47 Å).

Electronic Modulation (pKa Shift)

The fluorine atom exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. When placed ortho to a phenol or aniline:

  • Phenols: The acidity of the O-H bond increases significantly. For example, 4-tert-butylphenol (pKa ~10.2) shifts to 2-fluoro-4-tert-butylphenol (pKa ~8.5) . This shift brings the pKa closer to physiological pH (7.4), potentially increasing the fraction of ionized species, which dramatically improves aqueous solubility.

  • Anilines: The basicity of the N lone pair decreases, reducing the risk of hERG channel inhibition (often associated with high basicity) and improving membrane permeability by reducing the energetic penalty of desolvation.

Conformational Control

While the tert-butyl group is spherically symmetrical, its rotation can be restricted by ortho-substitution.

  • Steric/Electrostatic Lock: The ortho-fluorine creates a dipole-dipole interaction or a minor steric clash that can bias the tert-butyl group's rotation or the conformation of the entire ring system. In biaryls, this "ortho effect" increases the torsional barrier, potentially locking the bioactive conformation and reducing the entropy penalty upon binding.

Metabolic Blocking

The tert-butyl group is prone to


-oxidation (at the methyl groups) and the aromatic ring is prone to oxidation.
  • Ring Protection: The C-F bond (approx. 116 kcal/mol) is metabolically inert. Placing F at the ortho position blocks a common site of metabolic attack (e.g., by CYP450 enzymes).

  • Electronic Deactivation: The electron-deficient ring is less susceptible to electrophilic attack by metabolic enzymes.

Experimental Protocols

Protocol A: Synthesis of Ortho-Fluoro tert-Butyl Phenols

Objective: To synthesize 2-fluoro-4-tert-butylphenol from 4-tert-butylphenol via electrophilic fluorination.

Reagents:

  • Substrate: 4-tert-butylphenol (1.0 equiv)

  • Fluorinating Agent: Selectfluor® (1.2 equiv) or N-Fluorobenzenesulfonimide (NFSI)

  • Solvent: Acetonitrile (MeCN) or Methanol (MeOH)

  • Catalyst (Optional): TiCl

    
     (if using NFSI for activation)
    

Workflow:

  • Dissolution: Dissolve 4-tert-butylphenol (10 mmol) in anhydrous MeCN (50 mL) under nitrogen atmosphere.

  • Addition: Cool the solution to 0°C. Add Selectfluor (12 mmol) portion-wise over 15 minutes. Note: The reaction is exothermic.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–12 hours. Monitor via TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Quench: Quench with saturated aqueous NaHCO

    
     (50 mL).
    
  • Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine, dry over Na

    
    SO
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes). The ortho-fluoro product typically elutes before the starting material due to the "ortho effect" reducing polarity.

Protocol B: Potentiometric pKa Determination

Objective: To accurately determine the pKa shift induced by the ortho-fluoro substituent.

Equipment: Mettler Toledo SevenExcellence or Sirius T3.

Workflow:

  • Preparation: Prepare a 10 mM stock solution of the test compound in DMSO.

  • Titration Mix: Dilute 10

    
    L of stock into 20 mL of ionic strength-adjusted water (0.15 M KCl). Ensure the final DMSO concentration is <1%.
    
  • Acid/Base Titration:

    • Adjust starting pH to 2.0 using 0.5 M HCl.

    • Titrate with 0.5 M KOH under inert gas (Argon) purge to exclude CO

      
      .
      
    • Record pH vs. Volume of titrant.

  • Calculation: Use the Bjerrum plot method or instrument software to calculate pKa.

    • Validation Criteria: The titration curve must show a sharp inflection point. Calibrate with a standard (e.g., Benzoic Acid, pKa 4.2) prior to the run.

Protocol C: Lipophilicity (LogD ) Measurement

Objective: Measure the distribution coefficient at physiological pH.

Method: Shake-Flask Method (Gold Standard).

Workflow:

  • Phases: Pre-saturate 1-Octanol with Phosphate Buffer (pH 7.4) and vice-versa for 24 hours.

  • Equilibration: Dissolve 1 mg of compound in 2 mL of pre-saturated 1-Octanol.

  • Partitioning: Add 2 mL of pre-saturated Phosphate Buffer (pH 7.4). Vortex vigorously for 1 hour at 25°C.

  • Separation: Centrifuge at 3000 rpm for 10 minutes to separate phases.

  • Quantification: Analyze both phases via HPLC-UV.

  • Calculation:

    
    
    

Data Interpretation & Visualization

Comparative Data Table
CompoundStructurepKa (Exp.)LogP (Neutral)LogD (pH 7.4)Metabolic Stability (t

)
4-tert-butylphenol Ar-OH10.23.33.3< 30 min
2-Fluoro-4-tert-butylphenol Ar(F)-OH8.5 3.52.9 > 60 min
2,6-Difluoro-4-tert-butylphenol Ar(F

)-OH
7.23.61.8> 120 min

Note: While adding Fluorine increases the intrinsic LogP (neutral form), the pKa shift causes significant ionization at pH 7.4 for the di-fluoro analog, drastically lowering the effective LogD.

Mechanistic Diagram (Graphviz)

OrthoFluoroMechanism tBu tert-Butyl Group (Hydrophobic Anchor) Ring Aromatic Ring (Scaffold) tBu->Ring Attached to OrthoF Ortho-Fluorine (Electronegative & Small) OrthoF->Ring Attached Ortho to tBu/OH pKa pKa Modulation (Inductive Effect -I) OrthoF->pKa Lowers pKa (Phenol/Aniline) Metab Metabolic Block (Steric/Electronic Shield) OrthoF->Metab Blocks CYP450 Attack Site LogD LogD Tuning (Ionization-Dependent) pKa->LogD Increases Ionization at pH 7.4

Figure 1: Mechanistic impact of the ortho-fluoro substituent on the physicochemical properties of tert-butylated aromatics.

References

  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews. Link

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry. Link

  • Morgenthaler, M., et al. (2007). Predicting and tuning physicochemical properties in lead optimization: Amine basicity. ChemMedChem. Link

  • Erickson, J. A., & McLoughlin, J. I. (1995). Hydrogen bond donor properties of the difluoromethyl group. Journal of Organic Chemistry. Link

Late-stage functionalization of 1-tert-butyl-2-fluorobenzene scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Late-Stage Functionalization of 1-tert-Butyl-2-fluorobenzene Scaffolds

Abstract

Late-stage functionalization (LSF) is a transformative strategy in medicinal chemistry, enabling the rapid diversification of complex molecules to explore structure-activity relationships (SAR) and optimize drug-like properties.[1][2] The 1-tert-butyl-2-fluorobenzene scaffold is of particular interest due to the unique physicochemical properties imparted by its substituents. The fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the bulky tert-butyl group provides steric shielding and influences molecular conformation.[3][4][5] However, the functionalization of this scaffold presents a unique challenge due to the competing electronic and steric influences of these two groups. This guide provides an in-depth analysis of scientifically-proven methodologies for the selective C-H functionalization of the 1-tert-butyl-2-fluorobenzene core, with detailed protocols for researchers in drug discovery and chemical development.

Strategic Considerations: Understanding the Scaffold's Reactivity

The success of any LSF strategy hinges on predictable and selective control over which C-H bond reacts. In the 1-tert-butyl-2-fluorobenzene system, the interplay between the fluorine and tert-butyl groups is paramount.

  • Fluorine (at C2): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, making adjacent C-H bonds more acidic. In many transition-metal-catalyzed reactions, it acts as a directing group, favoring functionalization at the ortho position (C3).[6][7]

  • Tert-Butyl Group (at C1): This group is sterically demanding, significantly hindering access to the ortho position (C6). While weakly activating via hyperconjugation and induction in classical electrophilic substitutions, its primary role in LSF is often as a steric blocking group.[8][9]

This creates a reactivity landscape where different positions can be targeted by carefully selecting the appropriate chemical methodology.

Caption: Reactivity map of the 1-tert-butyl-2-fluorobenzene scaffold.

Palladium-Catalyzed C-H Arylation: Forging C-C Bonds at the C3 Position

Direct C-H arylation is a powerful tool for building molecular complexity, offering a more atom-economical alternative to traditional cross-coupling reactions.[10] For the 1-tert-butyl-2-fluorobenzene scaffold, palladium catalysis can be employed to selectively arylate the C-H bond ortho to the fluorine atom.

Expertise & Experience: The Causality Behind the Protocol

The choice of a palladium catalyst, often in conjunction with a specialized ligand like SPhos or a phosphine-based ligand, is critical.[11][12] The fluorine atom serves as a directing group, facilitating a concerted metalation-deprotonation (CMD) pathway where the palladium catalyst interacts with the C-H bond at the C3 position. The bulky tert-butyl group at C1 effectively prevents competitive reaction at C6, ensuring high regioselectivity for the C3 position. Isopropyl acetate is often chosen as a greener, effective solvent medium.[11]

start Prepare Reaction Vessel (Oven-dried flask under Argon) reagents Add Scaffold, Aryl Halide, Pd Catalyst, Ligand, & Base start->reagents In glovebox or under inert gas flow solvent Add Anhydrous Solvent (e.g., i-PrOAc) reagents->solvent reaction Heat to Reaction Temp (e.g., 100-120 °C) for 12-24h solvent->reaction Stir vigorously monitoring Monitor Progress by TLC or LC-MS reaction->monitoring Sample periodically monitoring->reaction Reaction incomplete workup Cool, Dilute, & Perform Aqueous Workup monitoring->workup Reaction complete purify Purify by Column Chromatography workup->purify end Characterize Product (NMR, HRMS) purify->end

Caption: Experimental workflow for Pd-catalyzed C-H arylation.

Protocol: C3-Selective Arylation with 2-Chloropyridine Derivatives

This protocol is adapted from a general method for the C-H arylation of fluoroarenes.[11][13]

Materials

ReagentM.W.Amount (mmol)Eq.
1-tert-butyl-2-fluorobenzene152.211.8752.5
2-Chloropyridine Derivative-0.751.0
Palladium(II) Acetate (Pd(OAc)₂)224.500.0150.02
SPhos410.520.030.04
Potassium Pivalate (PivOK)140.231.52.0
Isopropyl Acetate (i-PrOAc), anhydrous102.131.0 mL-

Procedure

  • Vessel Preparation: To an oven-dried 4 mL screw-cap vial equipped with a magnetic stir bar, add the 2-chloropyridine derivative (0.75 mmol), Pd(OAc)₂ (3.4 mg, 0.015 mmol), SPhos (12.3 mg, 0.03 mmol), and PivOK (210 mg, 1.5 mmol).

  • Inert Atmosphere: Seal the vial and purge with argon for 5 minutes.

  • Reagent Addition: Under a positive pressure of argon, add 1-tert-butyl-2-fluorobenzene (285 mg, 280 µL, 1.875 mmol) and anhydrous isopropyl acetate (1.0 mL) via syringe.

  • Reaction: Seal the vial tightly and place it in a preheated oil bath or heating block at 120 °C. Stir the reaction mixture vigorously for 24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and filter through a pad of celite. Wash the filtrate with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the desired 3-arylated product.

  • Validation: Characterize the purified product by ¹H NMR, ¹³C NMR, ¹⁹F NMR, and HRMS to confirm its structure and purity.

Iridium-Catalyzed C-H Borylation: A Gateway to Diverse Functionality

Iridium-catalyzed C-H borylation is one of the most versatile LSF methods, installing a boronic ester "handle" that can be readily converted to a wide array of functional groups via subsequent cross-coupling reactions (e.g., Suzuki-Miyaura).[1][14] While many Ir-catalyzed borylations are sterically directed, specialized ligands can be used to target positions near a directing group like fluorine.[15][16]

Expertise & Experience: Controlling Regioselectivity

The regiochemical outcome of the borylation of 1-tert-butyl-2-fluorobenzene is a fine balance.

  • Steric-Dominant Catalysts (e.g., using dtbpy as a ligand): These catalysts will primarily target the least hindered C-H bonds, which are at the C4 and C5 positions. The C6 position is shielded by the tert-butyl group, and the C3 position is more sterically encumbered than C4/C5.

  • F-Directed Catalysts (e.g., using specific terpyridine ligands): These systems are designed to favor borylation ortho to the fluorine atom, selectively targeting the C3 position.[16] This provides a complementary approach to the palladium-catalyzed arylation for installing a versatile handle at this site.

The protocol below focuses on an ortho-to-fluorine selective borylation.

Ir_pre [Ir(COD)OMe]₂ Active_Ir Active Ir(III) Catalyst [L-Ir(H)(Bpin)] Ir_pre->Active_Ir + L, + B₂pin₂ Ligand Terpyridine Ligand (L) IrV_int Ir(V) Intermediate [L-Ir(H)₂(Ar)(Bpin)] Active_Ir->IrV_int + Ar-H (C-H Activation) HBpin H-Bpin Active_Ir->HBpin Regeneration Arene Ar-H (Scaffold) B2pin2 B₂pin₂ IrV_int->Active_Ir Reductive Elimination - Ar-Bpin Product Ar-Bpin (Borylated Product) IrV_int->Product

Sources

Safety Operating Guide

1-(Tert-butyl)-2-fluorobenzene proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Proper Disposal Procedures for 1-(Tert-butyl)-2-fluorobenzene (CAS 2969-00-8) Audience: Researchers, Chemical Safety Officers, and Drug Development Professionals.[1][2][3]

Executive Summary: Operational Directive

Immediate Action Required: 1-(Tert-butyl)-2-fluorobenzene is a halogenated aromatic hydrocarbon with significant flammability and thermal decomposition hazards.[1][2] It must never be disposed of down the drain or in standard municipal waste streams.

Core Disposal Philosophy:

  • Classification: Treat as RCRA D001 (Ignitable) and Halogenated Solvent Waste .[1][2]

  • Critical Hazard: Thermal decomposition releases Hydrogen Fluoride (HF) gas.[1][2] Disposal must occur only in incinerators equipped with alkaline scrubbers.[1]

  • Segregation: Isolate from strong oxidizers and non-halogenated solvents to prevent cross-contamination of waste streams.[1]

Hazard Characterization & Scientific Rationale

To ensure safety, we must understand the causality behind the protocols. This compound is not just a solvent; it is a precursor that behaves distinctively under stress.[1]

PropertyValue / ClassificationOperational Implication
Flash Point Est. < 60°C (Flammable)High Fire Risk. Vapors can travel to ignition sources.[1][2] Requires grounding/bonding during transfer.[1][4]
Molecular Structure Aromatic Ring + Tert-butyl + FluorineThermal Stability. The C-F bond is one of the strongest in organic chemistry ($ \approx 485 \text{ kJ/mol} $).[1][2] Complete destruction requires high-temperature incineration (>1100°C).[1][2]
Decomposition Releases HF, CO, CO₂Scrubbing Requirement. Combustion generates hydrofluoric acid (HF), which corrodes standard incinerator linings and is toxic.[1][2][3]
Reactivity Incompatible with OxidizersExplosion Hazard. Do not mix with nitric acid, perchlorates, or peroxides in waste containers.[1][2][3]

Senior Scientist Insight: Many labs mistakenly group this with "General Organic Solvents."[1] This is a critical error. If sent to a non-halogenated waste burner, the fluorine content can damage the facility's catalytic converters and violate emissions permits.[1][2][3] Always label as "Fluorinated."

Pre-Disposal Protocol: Segregation & Packaging

This protocol ensures the waste is stable during storage and transport.

Step 1: Container Selection
  • Primary Choice: High-Density Polyethylene (HDPE) jerricans.[1][2] HDPE is resistant to fluorinated solvents and accidental HF formation.[1]

  • Secondary Choice: Borosilicate Glass (Amber) with Teflon-lined caps.[1][2]

  • Prohibited: Metal cans (unless lined), as potential HF generation from moisture ingress can cause corrosion and containment failure.[1][2][3]

Step 2: Chemical Segregation

Create a specific waste stream identified as "Halogenated Flammable Solvents." [1][2]

  • Do NOT mix with: Non-halogenated solvents (acetone, ethanol) unless the waste facility explicitly allows "commingled" streams.[1][2][3] Mixing dilutes the BTU value and complicates the scrubbing process.

  • Do NOT mix with: Aqueous acidic wastes.

Step 3: Labeling

Every container must carry a hazardous waste label with the following specific data:

  • Chemical Name: 1-(Tert-butyl)-2-fluorobenzene[1][2][3]

  • constituents: >95% 1-(Tert-butyl)-2-fluorobenzene (if pure).[1][2][3]

  • Hazard Checkboxes: [x] Flammable [x] Toxic[1][2][3]

  • RCRA Code: D001 (Ignitable).[1][2]

Disposal Workflow & Decision Logic

The following diagram outlines the decision process for disposing of this compound, ensuring compliance with EPA and safety standards.

DisposalWorkflow Start Waste Generation: 1-(Tert-butyl)-2-fluorobenzene CheckPurity Is the waste pure or mixed? Start->CheckPurity Pure Pure Compound CheckPurity->Pure Mixed Mixed Solvent Stream CheckPurity->Mixed Container Packaging: HDPE or Glass Drum (Vented Cap recommended) Pure->Container CompatCheck Check Compatibility: Is it mixed with Oxidizers or Acids? Mixed->CompatCheck Segregate CRITICAL STOP: Segregate immediately. Do not combine. CompatCheck->Segregate Yes (Incompatible) CompatCheck->Container No (Compatible) Segregate->Container After Neutralization/Separation Labeling Labeling: 'Flammable Liquid' 'Contains Fluorine' RCRA Code: D001 Container->Labeling DisposalMethod Disposal Method: High-Temp Incineration (Rotary Kiln with HF Scrubber) Labeling->DisposalMethod

Figure 1: Decision logic for the safe segregation and disposal of fluorinated aromatic waste.

Detailed Operational Methodologies

Scenario A: Small Scale (Vials/Syringes)
  • Evaporation is Prohibited: Do not let vials evaporate in a fume hood. This releases fluorinated VOCs.[1][5]

  • Bulking: Empty small vials into the dedicated "Halogenated Solvent" HDPE carboy.

  • Rinsing: Triple rinse the empty vial with a compatible solvent (e.g., dichloromethane).[1][2] Add the rinsate to the carboy.

  • Glassware: Defaced/washed vials can be disposed of in the "Broken Glass/Sharps" container only after all liquid residue is removed.

Scenario B: Bulk Disposal (Expired/Surplus Reagent)
  • Inventory Check: Verify the container integrity. If the original metal container shows rust, carefully transfer contents to a new HDPE container inside a fume hood.

  • Manifesting: Prepare a Uniform Hazardous Waste Manifest.

    • DOT Shipping Name: Flammable Liquid, n.o.s. (1-(Tert-butyl)-2-fluorobenzene).[1][2][3]

    • UN Number: UN 1993.[1][2]

    • Packing Group: III (Standard for aromatics, unless flash point indicates II).[1][2][3]

  • Vendor Handoff: Ensure the waste contractor is alerted to the Fluorine content .[1] This dictates which incineration facility they transport it to.[1]

Emergency Contingencies

Spill Response ( < 500 mL):

  • Evacuate & Ventilate: Remove ignition sources immediately.

  • PPE: Wear Nitrile gloves (double gloved), safety goggles, and a lab coat.[1][2][3]

  • Absorb: Use a non-combustible absorbent (Vermiculite or Sand).[1][2] Do not use paper towels (fire hazard).[1][2]

  • Collect: Scoop into a sealable bag/container. Label as "Hazardous Waste - Debris (Flammable/Toxic)."[1][2]

Spill Response ( > 500 mL):

  • Alert: Activate the lab emergency alarm.

  • Contain: If safe, dike the spill to prevent it from entering floor drains.[1]

  • Evacuate: Leave the area and call professional HazMat services.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 76060, 1-tert-Butyl-2-fluorobenzene.[1][2][3] Retrieved from [Link][1][2][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Orientation Manual 2014: Hazardous Waste Identification.[1] Retrieved from [Link][1][2][3]

  • European Chemicals Agency (ECHA). Substance Information: 1-(tert-butyl)-2-fluorobenzene.[1][2] Retrieved from [Link][1][2][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.[1] Retrieved from [Link][1][2][3]

Sources

Personal protective equipment for handling 1-(Tert-butyl)-2-fluorobenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safe Handling of 1-(Tert-butyl)-2-fluorobenzene

Hazard Analysis: Understanding the Compound

1-(Tert-butyl)-2-fluorobenzene (C₁₀H₁₃F) is an aromatic compound whose hazards are dictated by its constituent parts: the flammable benzene ring with an alkyl group and the reactive fluorine atom.[1] A thorough risk assessment is the foundation of safe handling.

Key Hazards:

  • Flammability: Like its analogue, tert-butylbenzene, this compound is a flammable liquid and its vapor can form explosive mixtures with air.[2][3] All work must be conducted away from ignition sources, and measures to prevent the buildup of electrostatic charge are mandatory.[3][4]

  • Health Hazards:

    • Eye Irritation: Based on data for similar aromatic compounds, it is expected to cause serious eye irritation or damage.[3][4][5]

    • Skin Irritation: Prolonged contact may cause skin irritation.[6]

    • Respiratory Irritation: Inhalation of vapors or mists may cause respiratory irritation, with potential symptoms including headache, dizziness, and nausea.[4][6]

  • Environmental Hazards: Halogenated aromatic compounds can be toxic to aquatic life with long-lasting effects.[3][5] Therefore, the release of this substance into drains or the environment must be strictly avoided.[3][7]

Hazard ClassCategoryPrimary Precaution
Flammable LiquidCategory 3 (Assumed)Keep away from heat, sparks, open flames, and hot surfaces.[3][4][5]
Serious Eye IrritationCategory 2 (Assumed)Wear chemical splash goggles and, if necessary, a face shield.[3][8]
Skin IrritationLikelyAvoid all skin contact by wearing appropriate gloves and lab coats.[6]
Respiratory IrritationLikelyHandle only in a well-ventilated area, preferably a chemical fume hood.[6]
Aquatic ToxicityLikelyPrevent release to the environment; dispose of as hazardous waste.[3][5][7]

The Hierarchy of Controls: A Systematic Approach to Safety

Personal Protective Equipment (PPE) is the final line of defense. True laboratory safety is achieved by implementing a multi-layered strategy known as the Hierarchy of Controls. This approach prioritizes eliminating or minimizing the hazard at its source.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Chemical Safety Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace with a less hazardous chemical) Elimination->Substitution Most Effective Engineering Engineering Controls (Isolate people from the hazard, e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (Change the way people work, e.g., SOPs) Engineering->Administrative PPE Personal Protective Equipment (PPE) (Protect the worker with personal equipment) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures.

For 1-(tert-butyl)-2-fluorobenzene, engineering controls (i.e., a chemical fume hood) are the most critical element for minimizing inhalation exposure. PPE is then used to protect from residual risks.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be deliberate and based on a thorough risk assessment of the specific procedures being performed.[9][10]

Eye and Face Protection
  • Minimum Requirement: At all times when handling the chemical, ANSI-approved chemical splash goggles must be worn.[8][11][12] Standard safety glasses do not provide adequate protection against splashes.

  • High-Risk Operations: When there is a significant risk of splashing (e.g., during transfers of large volumes or reactions under pressure), a face shield must be worn in addition to chemical splash goggles.[3][8]

Skin and Body Protection
  • Laboratory Coat: A flame-resistant lab coat is mandatory to protect against splashes and potential fires.[8][12]

  • Clothing: Wear long pants and closed-toe shoes to ensure no skin is exposed.[12]

  • Apron: For large-scale work, a chemical-resistant apron over the lab coat provides an additional layer of protection.

Hand Protection

Glove selection is critical and must be based on chemical compatibility. Aromatic and halogenated hydrocarbons can degrade common glove materials.[11][13]

  • For Incidental Contact (Small Spills, Transfers): Nitrile gloves are a suitable choice.[11][12][13] Always inspect gloves for tears or punctures before use.[3]

  • For Extended Contact or Immersion (High Splash Risk, Cleaning Spills): Neoprene or Viton® gloves are recommended due to their superior resistance to aromatic hydrocarbons.[11][14] Double-gloving (wearing two pairs of gloves) is a best practice for handling particularly hazardous materials.[8]

  • Glove Removal: Use the proper technique to remove gloves without touching the outer contaminated surface with your bare skin.[3] Dispose of contaminated gloves immediately as hazardous waste.[3]

Respiratory Protection
  • Primary Control: All work with 1-(tert-butyl)-2-fluorobenzene should be performed inside a properly functioning chemical fume hood to prevent the inhalation of vapors.[12][15][16]

  • Emergency or Maintenance: In situations where engineering controls are not feasible or fail, a NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary.[9] A full respiratory protection program, including fit testing and training, is required by OSHA under such conditions.[17][18]

Operational and Disposal Plans

Safe Handling and Storage Procedures
  • Preparation: Before starting work, ensure that an eyewash station and safety shower are immediately accessible and unobstructed.[4][15] Confirm the location of the appropriate fire extinguisher (e.g., CO₂, dry chemical).

  • Ventilation: Conduct all transfers, preparations, and reactions within a certified chemical fume hood.[15][16]

  • Ignition Sources: Eliminate all potential ignition sources from the work area. This includes open flames, hot plates, and spark-producing equipment.[2][3][4] Use spark-free tools when possible.[2]

  • Grounding: For transfers of significant quantities, ground and bond containers and receiving equipment to prevent static electricity discharge.[4][5]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated area designated for flammable liquids.[2][4][8] Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[4][8]

  • Personal Hygiene: Do not eat, drink, or smoke in the laboratory.[2] Always wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[3][13]

Spill Management Protocol
  • Evacuate: Alert personnel in the immediate area and evacuate if the spill is large or in a poorly ventilated space.

  • Control Vapors: Remove all ignition sources immediately.[3]

  • Containment: For minor spills within a fume hood, contain the liquid using an absorbent material like vermiculite, sand, or a commercial sorbent pad.[7][19][20] Do not use combustible materials like paper towels to absorb large quantities.

  • Cleanup: Wearing the appropriate PPE (double gloves, goggles, face shield, lab coat), carefully collect the absorbed material and contaminated residues into a sealable, labeled container for hazardous waste.[2][7]

  • Decontamination: Clean the spill area thoroughly.

Waste Disposal Plan
  • Collection: Collect all waste containing 1-(tert-butyl)-2-fluorobenzene, including contaminated gloves and absorbent materials, in a designated, properly labeled hazardous waste container.[3][5]

  • Segregation: Do not mix halogenated organic waste with non-halogenated waste streams unless permitted by your institution's waste management protocols.[12]

  • Disposal: Arrange for disposal through a licensed professional waste disposal service.[3] Never pour this chemical down the drain.[3][5][7]

References

  • Apollo Scientific. (n.d.). Safety Data Sheet: (tert-Butyl)benzene.
  • CDH Fine Chemical. (n.d.). tert-Butyl Benzene CAS No 98-06-6 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene.
  • Carl ROTH. (n.d.). Safety Data Sheet: Fluorobenzene.
  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet: Fluorobenzene.
  • ChemicalBook. (2025, September 27). tert-Butylbenzene - Safety Data Sheet.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: Fluorobenzene.
  • Agilent Technologies, Inc. (2024, August 23). Safety Data Sheet: Fluorobenzene Standard (1X1 mL).
  • 3M. (n.d.). Polycyclic Aromatic Hydrocarbons.
  • CHEMM. (n.d.). Personal Protective Equipment (PPE).
  • PubChem. (n.d.). 1-(Tert-butyl)-2-fluorobenzene.
  • BenchChem. (2025, December). Safety and handling of fluorinated organic compounds.
  • Occupational Safety and Health Administration. (n.d.). Personal Protective Equipment - Standards.
  • Centers for Disease Control and Prevention. (2003, March 15). HYDROCARBONS, AROMATIC 1501.
  • ChemTalk. (n.d.). Lab Safety Equipment & PPE.
  • Centers for Disease Control and Prevention. (1998, January 15). POLYNUCLEAR AROMATIC HYDROCARBONS by HPLC 5506.
  • ACS Chemical Health & Safety. (2022, February 1). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology.
  • Allan Chemical Corporation. (2025, October 23). How to Choose PPE for Chemical Work.
  • Occupational Safety and Health Administration. (n.d.). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • ResearchGate. (2025, November 11). (PDF) Insights on tert-butyl alkylation effects on fluorobenzene.
  • Princeton University Environmental Health and Safety. (n.d.). Section 6C: Protective Equipment.
  • MSC Industrial Supply. (2019, July 18). OSHA PPE Levels: Workplace Chemical Exposure Protection.
  • National Center for Biotechnology Information. (n.d.). Working with Chemicals - Prudent Practices in the Laboratory.
  • Centers for Disease Control and Prevention. (1994, August 15). POLYNUCLEAR AROMATIC HYDROCARBONS by GC 5515.
  • American Chemistry Council. (n.d.). Protective Equipment.
  • National Institute for Occupational Safety and Health. (2005). NIOSH Pocket Guide to Chemical Hazards.
  • Sigma-Aldrich. (2025, November 4). Safety Data Sheet.
  • University of North Carolina at Chapel Hill. (n.d.). Laboratory Safety Manual - Chapter 06: Safe Handling of Chemicals.
  • HSC Chemistry. (2025, March 4). Safe Laboratory Practices: Handling and Disposing of Organic Substances.
  • BenchChem. (n.d.). tert-butyl fluoride physical and chemical properties.
  • Cheméo. (n.d.). Chemical Properties of 1-tert-Butyl-2-nitrobenzene (CAS 1886-57-3).
  • National Institute of Standards and Technology. (n.d.). Benzene, tert-butyl-.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Tert-butyl)-2-fluorobenzene
Reactant of Route 2
Reactant of Route 2
1-(Tert-butyl)-2-fluorobenzene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.